Product packaging for L-Tyrosine-d4(Cat. No.:CAS No. 62595-14-6)

L-Tyrosine-d4

Cat. No.: B121951
CAS No.: 62595-14-6
M. Wt: 185.21 g/mol
InChI Key: OUYCCCASQSFEME-FCDGGRDXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

L-tyrosine-d4 is a L-tyrosine and a deuterated compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO3 B121951 L-Tyrosine-d4 CAS No. 62595-14-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUYCCCASQSFEME-FCDGGRDXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C[C@@H](C(=O)O)N)[2H])[2H])O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70439560
Record name L-4-Hydroxyphenyl-2,3,5,6-d4-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70439560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62595-14-6
Record name L-4-Hydroxyphenyl-2,3,5,6-d4-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70439560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Tyrosine-D4 (phenyl-D4)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to L-Tyrosine-d4: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, structure, and applications of L-Tyrosine-d4. It is intended to serve as a detailed resource for professionals in research and drug development who utilize stable isotope-labeled compounds for quantitative analysis and metabolic tracing. This document outlines the physicochemical characteristics of this compound, its molecular structure, and detailed protocols for its application as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Core Chemical and Physical Properties

This compound, also known as L-Tyrosine-(phenyl-d4), is a deuterated form of the non-essential amino acid L-Tyrosine. The four deuterium atoms on the phenyl ring give it a distinct mass increase while maintaining physicochemical properties that are nearly identical to its unlabeled counterpart.[1] This makes it an ideal internal standard for correcting analytical variability in quantitative assays.[2]

Quantitative Data Summary

The key chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueCitations
Chemical Name (2S)-2-amino-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)propanoic acid[3]
Synonyms L-Tyrosine-2,3,5,6-d4, L-Tyrosine-(phenyl-d4)[4]
CAS Number 62595-14-6[3][5]
Molecular Formula C₉H₇D₄NO₃[5][6]
Molecular Weight 185.21 g/mol [3][4][5][6]
Appearance White to pale beige solid powder[1]
Melting Point >300 °C (decomposes)[1][4]
Solubility Soluble in water (may require sonication or pH adjustment). Insoluble in absolute alcohol, ether, acetone.[1][7][8]
Isotopic Purity ≥98 atom % D[4][9]
Chemical Purity >95%[3]
Mass Shift vs. Unlabeled M+4[4][9]

Chemical Structure

The foundational structure of this compound is identical to L-Tyrosine, consisting of a central alpha-carbon bonded to an amino group, a carboxyl group, a hydrogen atom, and a side chain. The side chain features a p-hydroxyphenyl group. In this compound, the four hydrogen atoms on the aromatic phenyl ring (at positions 2, 3, 5, and 6) are replaced by deuterium atoms.

Figure 1: Chemical Structure of this compound.

Applications in Research and Development

The primary application of this compound is as an internal standard for the precise quantification of endogenous L-Tyrosine in various biological matrices, such as plasma, serum, urine, and cell culture media.[1] Its use is critical in metabolomics, clinical research for diagnosing metabolic disorders like Phenylketonuria (PKU), and in pharmacokinetic studies.[10]

Role in Metabolic Pathways

L-Tyrosine is a precursor for the biosynthesis of several crucial neurotransmitters (dopamine, norepinephrine, epinephrine) and hormones (thyroxine).[4][5] By using this compound as a tracer, researchers can track its incorporation and conversion through these metabolic pathways, providing insights into metabolic flux and enzyme activity.

Tyrosine_Metabolic_Pathway cluster_main Key Metabolic Conversions of L-Tyrosine Tyrosine L-Tyrosine (or this compound Tracer) LDOPA L-DOPA Tyrosine->LDOPA Tyrosine Hydroxylase (TH) Thyroxine Thyroxine (T4) Tyrosine->Thyroxine via Iodination Dopamine Dopamine LDOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine

Figure 2: L-Tyrosine as a precursor in key metabolic pathways.

Experimental Protocols

The following section details a representative experimental protocol for the quantification of L-Tyrosine in human plasma using this compound as an internal standard (IS) via LC-MS/MS.

Materials and Reagents
  • L-Tyrosine (analytical standard)

  • This compound (internal standard)

  • LC-MS grade Methanol (MeOH)

  • LC-MS grade Acetonitrile (ACN)

  • LC-MS grade Water

  • Formic Acid (FA) or Trichloroacetic acid (TCA)

  • Human plasma (blank, for calibration curve)

Preparation of Standard and Internal Standard Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve L-Tyrosine and this compound in a suitable solvent (e.g., 0.1 M HCl or water with sonication) to prepare individual 1 mg/mL stock solutions.

  • Working Standard Solutions: Prepare a series of working standard solutions of L-Tyrosine by serially diluting the primary stock solution with water:methanol (50:50, v/v). These will be used to create the calibration curve (e.g., concentrations ranging from 0.1 to 500 µM).

  • Internal Standard Working Solution: Dilute the this compound primary stock solution to a fixed concentration (e.g., 50 µM) with water:methanol (50:50, v/v). This solution will be added to all samples, calibrators, and quality controls.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for preparing plasma samples for amino acid analysis.[1][7]

  • Aliquoting: Label 1.5 mL microcentrifuge tubes. Aliquot 100 µL of each plasma sample, calibration standard, and quality control into the respective tubes.

  • Adding Internal Standard: Add a small, precise volume (e.g., 20 µL) of the this compound internal standard working solution to every tube.[3]

  • Precipitation: Add a larger volume of cold organic solvent (e.g., 800 µL of ACN or 400 µL of 10% TCA) to each tube to precipitate the plasma proteins.[1][3][5]

  • Vortexing: Vortex each tube vigorously for 60 seconds to ensure thorough mixing and complete protein precipitation.

  • Incubation & Centrifugation: Incubate the samples at 4°C for 30 minutes to enhance precipitation.[3][5] Centrifuge the tubes at high speed (e.g., 12,000 - 20,000 x g) for 10 minutes at 4°C.[1][3]

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new set of labeled vials for LC-MS/MS analysis, being careful not to disturb the protein pellet.

LC-MS/MS Instrumental Analysis

The following are typical parameters and can be optimized for the specific instrumentation used.

  • LC System: A standard HPLC or UHPLC system.

  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to elute the analytes, followed by a wash and re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 2 - 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

Table 2: Suggested MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Notes
L-Tyrosine182.1136.1[M+H]+ and loss of formic acid
This compound186.1140.1[M+H]+ and loss of formic acid
Data Analysis Workflow

The quantification of L-Tyrosine is achieved by calculating the ratio of the peak area of the analyte (L-Tyrosine) to the peak area of the internal standard (this compound). This ratio is then plotted against the known concentrations of the calibration standards to generate a calibration curve. The concentration of L-Tyrosine in the unknown samples is determined by interpolating their peak area ratios from this curve.

Data_Analysis_Workflow cluster_workflow Quantitative Analysis Workflow A Acquire Raw LC-MS/MS Data (MRM Chromatograms) B Integrate Peak Areas (Tyrosine & Tyrosine-d4) A->B C Calculate Peak Area Ratios (Analyte / Internal Standard) B->C D Generate Calibration Curve (Ratio vs. Concentration) C->D for Calibrators E Quantify Unknown Samples (Interpolate from Curve) C->E for Samples D->E F Final Concentration Report E->F

Figure 3: General workflow for data analysis in a stable isotope dilution assay.

Conclusion

This compound is an indispensable tool for researchers and drug development professionals requiring accurate and precise quantification of L-Tyrosine. Its properties as a stable isotope-labeled internal standard allow for the effective mitigation of matrix effects and procedural errors inherent in complex biological sample analysis. The detailed methodologies provided in this guide offer a robust framework for the successful implementation of this compound in quantitative LC-MS/MS assays.

References

A Technical Guide to the Synthesis and Isotopic Purity of L-Tyrosine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of L-Tyrosine-d4, a deuterated analogue of the amino acid L-tyrosine. The incorporation of deuterium into molecules, such as L-tyrosine, is a critical strategy in drug development to alter metabolic pathways and enhance therapeutic efficacy. This guide details common synthetic methodologies, protocols for assessing isotopic purity, and presents quantitative data to support researchers in this field.

Synthesis of this compound

The synthesis of this compound, where four hydrogen atoms on the phenyl ring are replaced with deuterium, can be achieved through several methods. The most common approaches involve direct hydrogen-deuterium (H-D) exchange reactions under acidic conditions or with metal catalysts.

Acid-Catalyzed Hydrogen-Deuterium Exchange

A prevalent method for deuterating the aromatic ring of L-tyrosine is through acid-catalyzed H-D exchange. This typically involves heating L-tyrosine in a strong deuterated acid.

Experimental Protocol: Acid-Catalyzed H-D Exchange

  • Preparation: L-tyrosine is suspended in a solution of deuterated sulfuric acid (D₂SO₄) in deuterium oxide (D₂O). A typical concentration is 50% D₂SO₄ in D₂O.[1]

  • Reaction: The mixture is heated to high temperatures, often in the range of 180-190 °C, for an extended period, such as 48 hours, to facilitate the exchange of aromatic protons with deuterium.[1] To achieve high levels of deuteration, this process may be repeated.[1]

  • Work-up and Purification: After the reaction, the mixture is cooled and neutralized. The deuterated L-tyrosine can be precipitated by adjusting the pH. The product is then washed with water and dried. Further purification can be achieved by recrystallization.

It is important to note that harsh acidic conditions and high temperatures can lead to racemization. Another approach involves heating L-tyrosine in concentrated deuterated hydrochloric acid (DCl) at 180°C for 4 hours, which results in DL-[2,2',3',5',6'-d₅]Tyr.[2] Subsequent refluxing with an acetic acid-acetic anhydride mixture can selectively replace the deuterium at the α-carbon with a proton.[2]

Metal-Catalyzed Hydrogen-Deuterium Exchange

Transition metal catalysts, such as platinum or palladium, can facilitate the H-D exchange on the aromatic ring of L-tyrosine.

Experimental Protocol: Metal-Catalyzed H-D Exchange

  • Catalyst and Solvent: L-tyrosine is dissolved in D₂O with a catalyst, such as activated Adam's catalyst (PtO₂) or palladium on carbon (Pd/C).[1]

  • Reaction Conditions: The reaction is typically carried out under a deuterium gas (D₂) atmosphere and may require elevated temperatures and pressures. The specific conditions can be varied to optimize the degree of deuteration.

  • Product Isolation: After the reaction, the catalyst is removed by filtration. The this compound is then isolated from the solution, often by evaporation of the solvent or by crystallization.

Multi-Step Synthesis via Reductive Deoxygenation/Deuteration

A more complex but highly specific method involves a multi-step synthesis starting from a protected L-tyrosine derivative. This approach offers greater control over the deuteration pattern. A notable example involves the reductive deoxygenation/deuteration of a triflate derivative of a protected tyrosine.[3][4][5]

Experimental Protocol: Reductive Deoxygenation/Deuteration

  • Protection: The amino and carboxylic acid groups of L-tyrosine are protected (e.g., as Boc-Tyr-OMe).

  • Triflation: The phenolic hydroxyl group is converted to a triflate.

  • Reductive Deuteration: The aryl triflate is then subjected to a palladium-catalyzed reduction in the presence of a deuterium source, such as deuterated ammonium chloride (ND₄Cl) and deuterated methanol (CD₃OD), to yield the deuterated product.[3][4][5]

  • Deprotection: The protecting groups are removed to yield this compound.

This method has been reported to achieve high levels of deuterium incorporation (>90%).[3][4][5]

Quantitative Data on this compound Synthesis

The yield and isotopic purity of this compound are highly dependent on the chosen synthetic method and reaction conditions. The following table summarizes representative quantitative data from the literature.

Synthesis MethodKey ReagentsReaction ConditionsYieldIsotopic Purity (D-content)Reference
Acid-Catalyzed H-D Exchange50% D₂SO₄ in D₂O180-190 °C, 48 h (2 cycles)50%99% (for pentadeuterated tyrosine)[1]
Acid-Catalyzed H-D Exchangeconc. DCl180 °C, 4 h-~60% (for DL-Tyr-d4 after back-exchange)[2]
Reductive Deoxygenation/DeuterationPd/C, Mg⁰, ND₄Cl, CD₃ODRoom Temperature88% (for the key reduction step)>90%[3][4][5]

Isotopic Purity Analysis

Accurate determination of the isotopic purity and the specific sites of deuteration is crucial. The two primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for determining the degree of deuteration. The disappearance or reduction in the intensity of proton signals corresponding to the aromatic ring of tyrosine directly indicates the extent of deuterium incorporation.

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: A sample of the synthesized this compound is dissolved in a suitable deuterated solvent (e.g., D₂O with a trace of DCl or NaOD to aid dissolution).

  • Data Acquisition: A high-resolution ¹H NMR spectrum is acquired.

  • Data Analysis: The integrals of the remaining proton signals on the aromatic ring are compared to the integral of a non-deuterated internal standard or to the signals of the non-deuterated protons on the amino acid backbone (e.g., the α- and β-protons) to quantify the percentage of deuteration at each position.

Mass Spectrometry (MS)

Mass spectrometry provides information on the isotopic enrichment and the distribution of different deuterated species (e.g., d1, d2, d3, d4). Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed.

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: The this compound sample is dissolved in a suitable solvent compatible with the LC system (e.g., a mixture of water and acetonitrile with a small amount of formic acid).

  • Chromatographic Separation: The sample is injected into an LC system, often a reversed-phase column, to separate the this compound from any impurities.

  • Mass Spectrometric Detection: The eluent from the LC column is introduced into the mass spectrometer. High-resolution mass spectrometry (e.g., Time-of-Flight, TOF) is particularly useful for resolving the isotopic peaks.[6][7]

  • Data Analysis: The mass spectrum will show a cluster of peaks corresponding to the different isotopologues of L-tyrosine. The relative intensities of these peaks are used to calculate the isotopic enrichment.[6][7]

For GC-MS analysis, L-tyrosine and its deuterated analogue are typically derivatized to increase their volatility. Common derivatizing agents include N,O-bis(trifluoroacetyl) and N,O-bis(heptafluorobutyryl) methyl esters.[2]

Visualizing Workflows and Pathways

Synthetic Pathways

The following diagrams illustrate the key synthetic routes to this compound.

Synthesis_Pathways cluster_acid Acid-Catalyzed H-D Exchange cluster_metal Metal-Catalyzed H-D Exchange cluster_multistep Multi-Step Synthesis L_Tyr L-Tyrosine Tyr_d4_acid This compound L_Tyr->Tyr_d4_acid D₂SO₄ / D₂O Heat (180-190°C) L_Tyr2 L-Tyrosine Tyr_d4_metal This compound L_Tyr2->Tyr_d4_metal PtO₂ or Pd/C D₂O, D₂ gas Boc_Tyr_OMe Boc-Tyr-OMe Triflate Aryl Triflate Derivative Boc_Tyr_OMe->Triflate Triflation Deuterated_Protected Protected L-Tyr-d4 Triflate->Deuterated_Protected Pd/C, ND₄Cl CD₃OD Tyr_d4_multi This compound Deuterated_Protected->Tyr_d4_multi Deprotection

Key synthetic pathways for this compound.
Analytical Workflow

The general workflow for the analysis of isotopic purity is depicted below.

Analytical_Workflow cluster_workflow Isotopic Purity Analysis Workflow Sample Synthesized this compound NMR_Prep Dissolve in deuterated solvent Sample->NMR_Prep MS_Prep Dissolve in LC solvent or derivatize for GC Sample->MS_Prep NMR_Analysis ¹H NMR Analysis NMR_Data Integrate signals and calculate %D NMR_Analysis->NMR_Data MS_Analysis Mass Spectrometry Analysis MS_Data Analyze mass spectrum for isotopic enrichment MS_Analysis->MS_Data NMR_Acq Acquire ¹H NMR Spectrum NMR_Prep->NMR_Acq MS_Acq LC-MS or GC-MS Data Acquisition MS_Prep->MS_Acq NMR_Acq->NMR_Analysis Spectral Data MS_Acq->MS_Analysis Mass Spectra Purity_Report Isotopic Purity Report NMR_Data->Purity_Report MS_Data->Purity_Report

General workflow for isotopic purity analysis.

References

L-Tyrosine-d4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of L-Tyrosine-d4, a deuterated analog of the amino acid L-Tyrosine. It is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their studies. This document covers the fundamental properties of this compound, its primary applications, and relevant biochemical pathways.

Core Compound Data

This compound is a valuable tool in metabolic research and analytical chemistry, primarily serving as an internal standard for the accurate quantification of endogenous L-Tyrosine in various biological matrices.[1][2] Its physical and chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 62595-14-6[1][2][3][4][5][6]
Molecular Weight 185.21 g/mol [1][3][4][5]
Molecular Formula C₉H₇D₄NO₃[2][3][6]
Synonyms L-Tyrosine-2,3,5,6-d4, L-Tyrosine (ring-d4)[5]
Isotopic Purity ≥98 atom % D[4]
Chemical Purity >95%[5]
Appearance White solid[4]
Melting Point >300 °C (decomposes)[4][6]

Applications in Research

The primary application of this compound is as an internal standard in mass spectrometry (MS) based analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).[1][2] Its utility stems from its chemical identity to endogenous L-Tyrosine, while its distinct mass allows for clear differentiation in MS analysis. This enables precise and accurate quantification of L-Tyrosine in complex biological samples.

Beyond its role as an internal standard, this compound can also be used as a tracer in metabolic studies to investigate the biosynthesis and catabolism of L-Tyrosine and its downstream metabolites.[1]

Biochemical Significance of L-Tyrosine

L-Tyrosine, a non-essential amino acid synthesized from phenylalanine, is a precursor to several critical biological molecules.[7][8] Understanding its metabolic pathways is crucial for various research areas, including neuroscience, endocrinology, and the study of metabolic disorders.

Tyrosine Metabolism and Neurotransmitter Synthesis

A key function of L-Tyrosine is its role as a precursor in the biosynthesis of catecholamine neurotransmitters: dopamine, norepinephrine, and epinephrine.[3][7][9][10][11] This pathway is of significant interest in research related to stress, cognitive function, and neurological disorders like Parkinson's disease.[3][9][12]

The initial and rate-limiting step in this pathway is the conversion of L-Tyrosine to L-DOPA, catalyzed by the enzyme tyrosine hydroxylase.[12] L-DOPA is then decarboxylated to form dopamine. Subsequently, dopamine can be converted to norepinephrine, which can be further methylated to produce epinephrine.

Tyrosine_Metabolism cluster_synthesis Catecholamine Biosynthesis L_Tyrosine L-Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-Hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT

Biosynthesis of Catecholamines from L-Tyrosine.

Experimental Workflow: Quantification of L-Tyrosine using LC-MS/MS

The following provides a generalized workflow for the quantification of L-Tyrosine in a biological sample, such as plasma or urine, using this compound as an internal standard.

LCMS_Workflow start Biological Sample Collection step1 Sample Preparation (e.g., Protein Precipitation) start->step1 step2 Addition of this compound (Internal Standard) step1->step2 step3 Liquid Chromatography (Separation) step2->step3 step4 Tandem Mass Spectrometry (Detection & Quantification) step3->step4 end Data Analysis step4->end

Generalized workflow for LC-MS/MS analysis.
Detailed Experimental Protocol Outline

While specific parameters will vary based on the instrumentation and matrix, a general protocol involves the following steps:

  • Sample Preparation : This often involves protein precipitation from the biological matrix using a solvent like methanol or acetonitrile, followed by centrifugation to remove the precipitated proteins.

  • Internal Standard Spiking : A known concentration of this compound is added to the sample.

  • Chromatographic Separation : The prepared sample is injected into a liquid chromatography system, typically with a reversed-phase column, to separate L-Tyrosine from other sample components.

  • Mass Spectrometric Detection : The eluent from the LC system is introduced into a tandem mass spectrometer. The instrument is set to monitor specific mass transitions for both L-Tyrosine and this compound.

  • Quantification : The ratio of the peak area of endogenous L-Tyrosine to the peak area of the this compound internal standard is used to calculate the concentration of L-Tyrosine in the original sample. This ratiometric analysis corrects for variations in sample preparation and instrument response.

For more detailed methodologies, researchers are encouraged to consult specific published literature utilizing LC-MS/MS for amino acid analysis.[13]

References

L-Tyrosine-d4 in Metabolic Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Tyrosine-d4 is a stable isotope-labeled form of the amino acid L-tyrosine, where four hydrogen atoms on the phenyl ring have been replaced with deuterium. This isotopic labeling makes it a powerful tool in metabolic research, particularly in studies utilizing mass spectrometry-based techniques. Its chemical properties are nearly identical to endogenous L-tyrosine, allowing it to be processed through the same metabolic pathways. However, its increased mass allows it to be distinguished from its unlabeled counterpart, enabling researchers to trace its fate and quantify metabolic processes with high precision. This technical guide provides an in-depth overview of the core applications of this compound in metabolic research, complete with experimental protocols, quantitative data, and pathway visualizations.

Core Applications of this compound

The primary applications of this compound in metabolic research fall into two main categories:

  • Internal Standard for Quantitative Mass Spectrometry: this compound is widely used as an internal standard for the accurate quantification of endogenous L-tyrosine and its metabolites in complex biological samples. By adding a known amount of this compound to a sample, variations in sample preparation and mass spectrometry analysis can be normalized, leading to more accurate and reproducible results.

  • Metabolic Tracer for Flux Analysis and Proteomics: As a metabolic tracer, this compound can be introduced into cellular or whole-organism systems to track the dynamic processes of metabolic pathways. This includes its incorporation into proteins to measure protein synthesis rates (a technique similar to SILAC) and its conversion into key metabolites like catecholamines to study neurotransmitter turnover and metabolic flux.

I. This compound as an Internal Standard for Neurotransmitter Quantification

A critical application of this compound is in the quantitative analysis of neurotransmitters, such as dopamine and serotonin, and their metabolites by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocol: Quantification of Dopamine and Serotonin in Brain Tissue using this compound as an Internal Standard

This protocol outlines a general procedure for the analysis of key neurotransmitters in brain tissue homogenates.

1. Materials:

  • This compound (as internal standard)

  • Dopamine, Serotonin, and their metabolite standards

  • Brain tissue samples

  • Acetonitrile with 0.1% formic acid (Extraction Solvent)

  • Methanol

  • Deionized water

  • LC-MS/MS system with a C18 reverse-phase column

2. Sample Preparation: a. Weigh frozen brain tissue samples (approximately 50-100 mg). b. Homogenize the tissue in 4 volumes of ice-cold Extraction Solvent. c. Add a known concentration of this compound internal standard solution to each homogenate. d. Vortex the samples vigorously for 1 minute. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet proteins and cellular debris. f. Collect the supernatant and filter it through a 0.22 µm syringe filter. g. Dilute the filtered supernatant with an appropriate volume of deionized water prior to LC-MS/MS analysis.

3. LC-MS/MS Analysis: a. Liquid Chromatography:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL. b. Mass Spectrometry:
  • Ionization Mode: Positive electrospray ionization (ESI+).
  • Detection Mode: Multiple Reaction Monitoring (MRM).
  • Monitor the specific precursor-to-product ion transitions for L-tyrosine, this compound, dopamine, and serotonin.

4. Data Analysis: a. Generate a calibration curve using known concentrations of the neurotransmitter standards spiked with the this compound internal standard. b. Quantify the endogenous neurotransmitter concentrations in the samples by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.

Quantitative Data Presentation

The following table represents typical data that could be obtained from an LC-MS/MS analysis of neurotransmitters in the striatum of a rat model, using this compound as an internal standard.

AnalyteConcentration (ng/g tissue)Standard Deviation (ng/g tissue)
L-Tyrosine15,2301,850
Dopamine3,560420
Serotonin48065

Experimental Workflow Diagram

G Workflow for Neurotransmitter Quantification using this compound A Brain Tissue Homogenization B Addition of this compound (Internal Standard) A->B C Protein Precipitation & Centrifugation B->C D Supernatant Collection & Filtration C->D E LC-MS/MS Analysis D->E F Data Analysis & Quantification E->F

Caption: Workflow for neurotransmitter quantification using this compound.

II. This compound as a Metabolic Tracer in Proteomics (SILAC-like approach)

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative proteomics. While typically performed with 13C or 15N labeled arginine and lysine, a similar approach can be employed with this compound to study protein synthesis and turnover.

Experimental Protocol: Measuring Protein Synthesis with this compound Labeling

This protocol is adapted from standard SILAC procedures for use with this compound.

1. Cell Culture and Labeling: a. Culture two populations of cells in parallel. b. For the 'heavy' labeled population, use a custom cell culture medium that lacks L-tyrosine but is supplemented with this compound. c. For the 'light' control population, use the same medium supplemented with an equivalent amount of unlabeled L-tyrosine. d. Grow the cells for at least five passages to ensure near-complete incorporation of the labeled or unlabeled tyrosine into the cellular proteome.

2. Experimental Treatment and Sample Collection: a. Apply the experimental treatment (e.g., drug administration, growth factor stimulation) to one or both cell populations. b. Harvest the cells by scraping, wash with ice-cold PBS, and pellet by centrifugation.

3. Protein Extraction and Digestion: a. Lyse the cell pellets in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. b. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay). c. Mix equal amounts of protein from the 'heavy' and 'light' cell lysates. d. Perform in-solution or in-gel digestion of the mixed protein sample using trypsin.

4. LC-MS/MS Analysis and Data Interpretation: a. Analyze the resulting peptide mixture by high-resolution LC-MS/MS. b. During data analysis, identify peptide pairs that are chemically identical but differ in mass due to the presence of this compound. c. The ratio of the peak intensities of the 'heavy' to 'light' peptides provides a quantitative measure of the relative protein abundance or synthesis rate between the two experimental conditions.

Quantitative Data Presentation

The table below illustrates hypothetical SILAC-like data for changes in protein expression in response to a drug treatment, as measured by this compound labeling.

Protein IDGene NameHeavy/Light Ratiop-valueRegulation
P08069EGFR0.45<0.01Down-regulated
P60709ACTB1.020.89Unchanged
Q02750MAPK12.15<0.05Up-regulated

Experimental Workflow Diagram

G SILAC-like Workflow with this compound cluster_0 Cell Culture A1 Control Cells (Light L-Tyrosine) B Cell Lysis & Protein Extraction A1->B A2 Treated Cells (Heavy this compound) A2->B C Mix Equal Protein Amounts B->C D Tryptic Digestion C->D E LC-MS/MS Analysis D->E F Protein Identification & Quantification E->F G Catecholamine Biosynthesis Pathway Tyr L-Tyrosine / this compound TH Tyrosine Hydroxylase Tyr->TH Rate-Limiting Step DOPA L-DOPA / L-DOPA-d4 AADC Aromatic L-Amino Acid Decarboxylase DOPA->AADC Dopamine Dopamine / Dopamine-d4 DBH Dopamine β- Hydroxylase Dopamine->DBH Norepinephrine Norepinephrine / Norepinephrine-d3 PNMT Phenylethanolamine N-Methyltransferase Norepinephrine->PNMT Epinephrine Epinephrine / Epinephrine-d3 TH->DOPA AADC->Dopamine DBH->Norepinephrine PNMT->Epinephrine

The Role of L-Tyrosine-d4 in Quantitative Proteomics: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of quantitative proteomics, Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) has emerged as a powerful and widely adopted technique for the accurate determination of protein abundance. This metabolic labeling strategy involves the in vivo incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of cultured cells. By comparing the mass spectra of proteins from cells grown in "light" (natural abundance) and "heavy" amino acid-containing media, researchers can achieve precise relative quantification of thousands of proteins simultaneously. L-Tyrosine-d4, a deuterated stable isotope of the amino acid L-Tyrosine, serves as a critical reagent in specialized SILAC workflows, particularly in the study of post-translational modifications like phosphorylation.

This technical guide provides a comprehensive overview of the role and application of this compound in quantitative proteomics. It details experimental protocols, presents quantitative data, and visualizes key workflows and signaling pathways to equip researchers and professionals in drug development with the knowledge to leverage this technology.

Core Principles of SILAC using this compound

The fundamental principle of SILAC lies in the mass difference introduced by the heavy isotope-labeled amino acids. When cells are cultured for a sufficient number of doublings (typically at least five) in a medium where a standard amino acid is replaced by its heavy counterpart, such as this compound, all newly synthesized proteins will incorporate the heavy amino acid.

When the proteomes from two cell populations (e.g., control vs. treated) labeled with light and heavy amino acids are mixed, chemically identical peptides will exist as pairs that are distinguishable by mass spectrometry. The ratio of the signal intensities of these peptide pairs directly reflects the relative abundance of the corresponding protein in the two populations.

L-Tyrosine, an aromatic amino acid, is a frequent site of phosphorylation, a key post-translational modification that regulates a vast array of cellular signaling pathways. Therefore, incorporating a heavy version of tyrosine, like this compound, is particularly advantageous for quantitative phosphoproteomics studies aiming to elucidate the dynamics of signaling networks.

Experimental Workflow and Protocols

The following sections detail a generalized experimental workflow for a quantitative proteomics experiment using this compound, with a focus on phosphotyrosine analysis. This protocol is adapted from established SILAC methodologies.

General SILAC Workflow

The overall workflow for a typical SILAC experiment involves several key stages, from cell culture and labeling to mass spectrometry analysis and data interpretation.

SILAC_Workflow cluster_CellCulture Cell Culture & Labeling cluster_SamplePrep Sample Preparation A Control Cells ('Light' Medium) C Cell Lysis & Protein Extraction B Experimental Cells ('Heavy' Medium with this compound) D Protein Quantification C->D E Combine Equal Protein Amounts D->E F Protein Digestion (e.g., Trypsin) E->F G Phosphopeptide Enrichment (e.g., Anti-pTyr IP) F->G H LC-MS/MS Analysis G->H I Data Analysis (Peptide ID & Quantification) H->I

A generalized workflow for SILAC-based quantitative proteomics.
Detailed Experimental Protocols

1. SILAC Media Preparation and Cell Culture:

  • Media: Prepare Dulbecco's Modified Eagle Medium (DMEM) deficient in L-Tyrosine, L-Lysine, and L-Arginine.

  • "Light" Medium: Supplement the base medium with normal ("light") L-Tyrosine, L-Lysine, and L-Arginine.

  • "Heavy" Medium: Supplement the base medium with this compound, and optionally, heavy isotopes of L-Lysine (e.g., ¹³C₆) and L-Arginine (e.g., ¹³C₆, ¹⁵N₄) for multiplexing.

  • Cell Culture: Culture the respective cell populations in the "light" and "heavy" media for at least five cell divisions to ensure complete incorporation of the labeled amino acids. Use dialyzed fetal bovine serum to minimize the concentration of unlabeled amino acids.

2. Cell Stimulation and Lysis:

  • If studying a signaling pathway, starve the cells in serum-free SILAC media to synchronize them and reduce basal phosphorylation levels.

  • Stimulate the "heavy" labeled cells with the experimental treatment (e.g., a drug or growth factor) for the desired time points. The "light" labeled cells can serve as the untreated control.

  • Wash the cells with ice-cold PBS and lyse them using a lysis buffer containing protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the proteins.

3. Protein Quantification, Digestion, and Enrichment:

  • Determine the protein concentration of both the "light" and "heavy" lysates using a standard protein assay (e.g., BCA assay).

  • Combine equal amounts of protein from the "light" and "heavy" lysates.

  • Reduce the disulfide bonds in the proteins with DTT and alkylate the cysteine residues with iodoacetamide.

  • Digest the protein mixture into peptides using a protease such as trypsin.

  • For phosphotyrosine analysis, enrich the phosphopeptides from the peptide mixture using immunoprecipitation with an anti-phosphotyrosine (pTyr) antibody.

4. LC-MS/MS Analysis and Data Processing:

  • Analyze the enriched peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Process the raw mass spectrometry data using software capable of identifying and quantifying SILAC peptide pairs (e.g., MaxQuant). The software will calculate the heavy-to-light ratios for each identified peptide.

Quantitative Data Presentation

The primary output of a SILAC experiment is the set of heavy-to-light (H/L) ratios for thousands of identified proteins or peptides. This data can be presented in tables to summarize the quantitative changes observed between the experimental conditions.

The following table presents example data from a 5-plex SILAC experiment investigating the temporal effects of the EGFR inhibitor erlotinib on tyrosine phosphorylation in a breast cancer cell line. In this advanced SILAC strategy, different combinations of heavy lysine, arginine, and tyrosine are used to label five different cell populations, which are then treated for different durations.

ProteinPhosphositeH/L Ratio (5 min)H/L Ratio (15 min)H/L Ratio (30 min)H/L Ratio (60 min)
EGFRY11720.350.210.150.12
EGFRY11970.320.190.130.10
ErbB2Y12480.450.300.250.22
SHC1Y3170.550.400.310.28
GAB1Y6270.600.480.390.35

Table 1: Example quantitative data from a time-resolved phosphotyrosine SILAC experiment showing the downregulation of phosphorylation on key signaling proteins upon treatment with an EGFR inhibitor. Ratios represent the abundance of the phosphopeptide at the indicated time point relative to the untreated control.

Visualization of Signaling Pathways and Experimental Logic

Diagrams are essential for illustrating the complex relationships in signaling pathways and the logic of experimental designs.

5-plex SILAC Labeling Strategy

This diagram illustrates the combination of different stable isotopes of Lysine, Arginine, and Tyrosine to achieve 5-plex multiplexing for quantitative proteomics.

FivePlex_SILAC cluster_Labeling 5-plex SILAC Labeling Scheme SM1 Sample 1 Lys0, Arg0, Tyr0 Mix Mix Equal Protein Amounts SM1->Mix SM2 Sample 2 Lys4, Arg6, Tyr0 SM2->Mix SM3 Sample 3 Lys8, Arg10, Tyr0 SM3->Mix SM4 Sample 4 Lys8, Arg10, Tyr6 SM4->Mix SM5 Sample 5 Lys8, Arg10, Tyr10 SM5->Mix Digest Tryptic Digestion Mix->Digest Analysis LC-MS/MS Analysis Digest->Analysis Result Quintuplet Peptide Cluster in MS1 Analysis->Result

Labeling strategy for a 5-plex SILAC experiment using heavy tyrosine.
ErbB Signaling Pathway

The ErbB signaling network is a critical pathway in many cancers and is often studied using quantitative phosphoproteomics. This diagram shows a simplified representation of the pathway, highlighting key proteins whose phosphorylation status can be quantified using this compound based SILAC.

ErbB_Signaling cluster_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm EGFR EGFR (ErbB1) SHC1 SHC1 EGFR->SHC1 pY GAB1 GAB1 EGFR->GAB1 pY ErbB2 ErbB2 ErbB2->GAB1 pY GRB2 GRB2 SHC1->GRB2 PI3K PI3K GAB1->PI3K GAB1->GRB2 AKT AKT PI3K->AKT Nucleus Nucleus AKT->Nucleus Cell Survival SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Nucleus Transcription

L-Tyrosine-d4: A Comprehensive Technical Guide for its Application as a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of L-Tyrosine-d4, a stable isotope-labeled derivative of the amino acid L-tyrosine. Its primary application as an internal standard in quantitative mass spectrometry-based bioanalysis is explored in detail, with a focus on its synthesis, analytical methodologies, and use in pharmacokinetic studies. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and clinical chemistry.

Introduction to this compound as an Internal Standard

Stable isotope-labeled (SIL) internal standards are considered the gold standard for quantitative analysis by mass spectrometry (MS). These compounds are chemically identical to the analyte of interest but have one or more atoms replaced with a heavier stable isotope (e.g., deuterium, ¹³C, ¹⁵N). This compound is a deuterated form of L-tyrosine, with four deuterium atoms typically incorporated into the aromatic ring. This mass difference allows the mass spectrometer to distinguish between the analyte (L-tyrosine) and the internal standard (this compound).

The use of a SIL internal standard like this compound is crucial for correcting for variations in sample preparation, chromatography, and ionization efficiency, thereby ensuring high accuracy and precision in quantitative assays. Because this compound has nearly identical physicochemical properties to L-tyrosine, it co-elutes during chromatography and experiences similar matrix effects, making it an ideal internal standard for the quantification of endogenous L-tyrosine or as a surrogate internal standard for other analytes.

Key Properties of this compound:

PropertyValue
Chemical Formula C₉H₇D₄NO₃
Molecular Weight Approximately 185.21 g/mol [1]
Isotopic Purity Typically >98%
Appearance White to off-white solid
Solubility Soluble in water

Synthesis of this compound

The synthesis of this compound can be achieved through various chemical and enzymatic methods. A common approach involves the deuteration of L-tyrosine in a deuterated acidic medium under heat.

Example Chemical Synthesis Protocol:

A general method for the site-specific deuteration of tyrosine involves heating L-tyrosine in concentrated deuterated hydrochloric acid (DCl) at elevated temperatures. This process facilitates the exchange of protons on the aromatic ring with deuterium atoms from the solvent. Subsequent purification steps are necessary to isolate the this compound and remove any unreacted starting material or byproducts.

One reported method involves heating L-tyrosine in concentrated DCl at 180°C for 4 hours to produce DL-[2,2',3',5',6'-d5]Tyrosine. The deuterium at the alpha-carbon can then be selectively replaced with a proton. The resulting racemic mixture is then resolved enzymatically to yield the desired this compound[2].

Commercially, this compound is readily available from various suppliers of stable isotope-labeled compounds, offering high isotopic and chemical purity.

Analytical Methodologies: Quantification of L-Tyrosine in Human Plasma

The following section details a representative experimental protocol for the quantification of L-tyrosine in human plasma using this compound as an internal standard, employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocol

3.1.1. Sample Preparation (Protein Precipitation):

  • Thaw human plasma samples and this compound internal standard working solution at room temperature.

  • To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (concentration to be optimized based on the expected endogenous levels of L-tyrosine).

  • Add 400 µL of ice-cold methanol (or acetonitrile) containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase A.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography Conditions:
ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient To be optimized for separation from other amino acids
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry Conditions:
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions L-Tyrosine: To be determined (e.g., m/z 182.1 -> 136.1) this compound: To be determined (e.g., m/z 186.1 -> 140.1)
Collision Energy To be optimized for each transition
Source Temperature To be optimized
Method Validation Data

The following tables summarize typical validation parameters for a bioanalytical method for L-tyrosine quantification.

Table 1: Linearity and Range

AnalyteCalibration Range (µM)
L-Tyrosine1 - 500>0.99

Table 2: Precision and Accuracy

Quality Control SampleNominal Conc. (µM)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1<1585-115<1585-115
Low QC3<1585-115<1585-115
Mid QC100<1585-115<1585-115
High QC400<1585-115<1585-115

Applications in Pharmacokinetic Studies

Furthermore, monitoring the levels of endogenous compounds like L-tyrosine during drug treatment can provide insights into the drug's mechanism of action or potential off-target effects. For instance, drugs that modulate amino acid metabolism or transport could be studied by quantifying changes in L-tyrosine concentrations over time, with this compound ensuring the accuracy of these measurements.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is Add this compound (IS) plasma->is ppt Protein Precipitation (Methanol) is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject lc Chromatographic Separation (C18) inject->lc ms Mass Spectrometric Detection (MRM) lc->ms integrate Peak Integration ms->integrate ratio Calculate Analyte/IS Ratio integrate->ratio quantify Quantification using Calibration Curve ratio->quantify

Caption: Experimental workflow for the quantification of L-tyrosine in plasma using this compound.

Principle of Stable Isotope Dilution

isotope_dilution cluster_sample Biological Sample cluster_is Internal Standard cluster_ms Mass Spectrometer cluster_quant Quantification analyte Endogenous Analyte (L-Tyrosine) ms Measure Ratio of Analyte to IS analyte->ms is Known Amount of This compound (IS) is->ms quant Calculate Analyte Concentration ms->quant

Caption: The principle of stable isotope dilution using this compound as an internal standard.

L-Tyrosine Metabolic Pathways

Caption: Major metabolic pathways involving L-tyrosine. L-Tyrosine is a precursor to important neurotransmitters and hormones.

References

L-Tyrosine-d4 for Tracing Metabolic Pathways: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of L-Tyrosine-d4 as a stable isotope tracer to investigate metabolic pathways. It is designed to furnish researchers, scientists, and drug development professionals with the essential knowledge to design, execute, and interpret experiments using this powerful technique. The content covers the core metabolic pathways of L-tyrosine, detailed experimental protocols for in vitro and in vivo studies, data analysis, and applications in drug development.

Introduction to L-Tyrosine and Stable Isotope Tracing

L-Tyrosine is a non-essential amino acid that serves as a crucial precursor for the biosynthesis of several critical biomolecules, including neurotransmitters (dopamine, norepinephrine, and epinephrine), thyroid hormones, and melanin.[1][2] The metabolic pathways originating from L-tyrosine are fundamental to numerous physiological processes, and their dysregulation is implicated in a variety of diseases, from neurodegenerative disorders to cancer.

Stable isotope tracing is a powerful technique used to follow the metabolic fate of a molecule of interest. By replacing specific atoms in a precursor molecule with a stable (non-radioactive) isotope, researchers can track the incorporation of these isotopes into downstream metabolites. This compound, in which four hydrogen atoms on the phenyl ring are replaced with deuterium, is an excellent tracer for this purpose. When this compound is introduced into a biological system, the deuterium label is carried through the metabolic pathways, allowing for the sensitive and specific detection of labeled metabolites by mass spectrometry.

The core principle of this technique is the mass shift imparted by the deuterium atoms. This allows for the differentiation of the tracer-derived metabolites from the endogenous, unlabeled pool of the same molecules. By quantifying the extent of isotopic enrichment, researchers can gain insights into metabolic flux, pathway activity, and the impact of genetic or pharmacological perturbations.

Core Metabolic Pathways of L-Tyrosine

Understanding the primary metabolic routes of L-tyrosine is essential for designing and interpreting tracing experiments. The major pathways are the catecholamine synthesis pathway, the thyroid hormone synthesis pathway, the melanin synthesis pathway, and the catabolic pathway.[3]

Catecholamine Biosynthesis

This is a key pathway in the central nervous system and the adrenal glands.

  • L-Tyrosine to L-DOPA: The rate-limiting step is the hydroxylation of L-Tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) by the enzyme tyrosine hydroxylase (TH).

  • L-DOPA to Dopamine: L-DOPA is then decarboxylated by aromatic L-amino acid decarboxylase (AADC) to form dopamine.

  • Dopamine to Norepinephrine: In noradrenergic neurons, dopamine is hydroxylated by dopamine β-hydroxylase (DBH) to yield norepinephrine.

  • Norepinephrine to Epinephrine: In adrenergic neurons and the adrenal medulla, norepinephrine is methylated by phenylethanolamine N-methyltransferase (PNMT) to produce epinephrine.

When this compound is used as a tracer, the deuterium atoms are retained through these enzymatic steps, leading to the formation of L-DOPA-d3, Dopamine-d3, Norepinephrine-d3, and Epinephrine-d3. The loss of one deuterium atom occurs during the hydroxylation of the phenyl ring.

L_Tyrosine_Metabolism LTyrosine_d4 This compound LDOPA_d3 L-DOPA-d3 LTyrosine_d4->LDOPA_d3 Tyrosine Hydroxylase (TH) Dopamine_d3 Dopamine-d3 LDOPA_d3->Dopamine_d3 Aromatic L-Amino Acid Decarboxylase (AADC) Norepinephrine_d3 Norepinephrine-d3 Dopamine_d3->Norepinephrine_d3 Dopamine β-Hydroxylase (DBH) Epinephrine_d3 Epinephrine-d3 Norepinephrine_d3->Epinephrine_d3 Phenylethanolamine N-Methyltransferase (PNMT)

Figure 1: Catecholamine biosynthesis pathway from this compound.

Other Major Pathways
  • Thyroid Hormone Synthesis: In the thyroid gland, tyrosine residues within the protein thyroglobulin are iodinated to form monoiodotyrosine (MIT) and diiodotyrosine (DIT). These are then coupled to form the thyroid hormones thyroxine (T4) and triiodothyronine (T3).

  • Melanin Synthesis: In melanocytes, tyrosine is oxidized to dopaquinone by tyrosinase, which is a key precursor for the synthesis of melanin pigments.

  • Catabolism: Tyrosine can be catabolized through a series of enzymatic reactions to fumarate and acetoacetate, which can then enter the citric acid cycle for energy production.[3]

Experimental Design and Protocols

A well-designed experiment is crucial for obtaining meaningful results from stable isotope tracing studies. The following sections provide detailed protocols for both in vitro and in vivo experiments.

Experimental_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_interpretation Interpretation Phase start Experimental Design labeling Cell Culture or Animal Labeling with this compound start->labeling sampling Sample Collection (Cells, Tissues, Biofluids) labeling->sampling extraction Metabolite Extraction sampling->extraction lcms LC-MS/MS Analysis extraction->lcms data_analysis Data Processing and Isotopic Enrichment Calculation lcms->data_analysis pathway_analysis Metabolic Pathway Flux Analysis data_analysis->pathway_analysis conclusion Biological Interpretation and Conclusions pathway_analysis->conclusion

Figure 2: General experimental workflow for this compound tracing.

In Vitro Labeling of Cultured Cells

This protocol is suitable for studying tyrosine metabolism in a controlled cellular environment.

Materials:

  • Cell line of interest (e.g., PC12 cells for neuronal studies, B16 melanoma cells for melanogenesis)

  • Standard cell culture medium (e.g., DMEM, RPMI-1640)

  • Tyrosine-free medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

Protocol:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and grow to the desired confluency (typically 70-80%).

  • Medium Exchange: Aspirate the standard culture medium and wash the cells once with warm, sterile PBS.

  • Labeling Medium Preparation: Prepare the labeling medium by supplementing tyrosine-free medium with this compound to the desired final concentration (e.g., the same concentration as L-tyrosine in the standard medium).

  • Labeling: Add the this compound containing medium to the cells and incubate for a time course (e.g., 0, 1, 4, 8, 24 hours). The duration will depend on the expected turnover rate of the metabolites of interest.

  • Metabolite Extraction:

    • At each time point, aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol to each well to quench metabolism and extract metabolites.[4]

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Vortex vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant containing the metabolites to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.

  • Sample Reconstitution: Reconstitute the dried metabolite extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

In Vivo Labeling in Animal Models

This protocol provides a framework for tracing tyrosine metabolism in a whole-organism context.

Materials:

  • Animal model (e.g., mice, rats)

  • This compound solution in sterile saline

  • Anesthesia

  • Surgical tools for tissue dissection

  • Liquid nitrogen

  • Homogenizer

  • 80% Methanol (LC-MS grade)

Protocol:

  • Tracer Administration: Administer this compound to the animals. The route of administration can be intraperitoneal (IP) injection, intravenous (IV) infusion, or oral gavage, depending on the experimental question. A typical dose for IP injection in mice might be 150 mg/kg body weight.[5]

  • Time Course: Euthanize animals at various time points after tracer administration (e.g., 30, 60, 120, 240 minutes) to capture the dynamics of metabolic flux.

  • Tissue Collection: Rapidly dissect the tissues of interest (e.g., brain, adrenal glands, liver) and immediately flash-freeze them in liquid nitrogen to halt metabolic activity.

  • Sample Homogenization:

    • Weigh the frozen tissue.

    • Homogenize the tissue in ice-cold 80% methanol (e.g., 1 mL per 50 mg of tissue).

  • Metabolite Extraction:

    • Incubate the homogenate at -20°C for at least 30 minutes to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Collect the supernatant and dry it as described in the in vitro protocol.

  • Sample Reconstitution: Reconstitute the dried extract for LC-MS/MS analysis.

Quantitative Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical method of choice for quantifying the isotopic enrichment of metabolites.

Chromatographic Separation

A reversed-phase or HILIC column can be used for the separation of tyrosine and its metabolites. A typical gradient elution with water and acetonitrile, both containing a small amount of formic acid to improve ionization, is commonly employed.

Parameter Value
Column C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Gradient 2% B to 98% B over 10 minutes
Mass Spectrometry Detection

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode is ideal for this application. The MRM transitions for the unlabeled (M+0) and labeled (M+d) metabolites are monitored.

Compound Precursor Ion (Q1) Product Ion (Q3) Collision Energy (eV)
L-Tyrosine (M+0)182.1136.115
This compound (M+4) 186.1 140.1 15
L-DOPA (M+0)198.1152.118
L-DOPA-d3 (M+3) 201.1 155.1 18
Dopamine (M+0)154.1137.120
Dopamine-d3 (M+3) 157.1 140.1 20
Norepinephrine (M+0)170.1152.112
Norepinephrine-d3 (M+3) 173.1 155.1 12
Epinephrine (M+0)184.1166.110
Epinephrine-d3 (M+3) 187.1 169.1 10

Note: Collision energies are instrument-dependent and should be optimized.

Data Analysis and Interpretation

The primary output of the LC-MS/MS analysis is the peak area for each MRM transition. From this data, the isotopic enrichment can be calculated.

Isotopic Enrichment (%) = [Peak Area (M+d) / (Peak Area (M+0) + Peak Area (M+d))] x 100

By plotting the isotopic enrichment of each metabolite over time, the rate of synthesis and turnover can be determined.

Time (hours) This compound Enrichment (%) L-DOPA-d3 Enrichment (%) Dopamine-d3 Enrichment (%)
0000
195.215.85.2
496.145.322.7
895.868.948.1
2496.585.475.9

This is example data and will vary depending on the experimental system.

Applications in Drug Development

This compound tracing is a valuable tool in drug development for several reasons:

  • Mechanism of Action Studies: To determine if a drug affects a specific enzyme in the tyrosine metabolic pathway. For example, a potential tyrosine hydroxylase inhibitor could be tested by treating cells with this compound and the drug, and then measuring the isotopic enrichment of L-DOPA-d3. A decrease in L-DOPA-d3 enrichment in the presence of the drug would confirm its on-target effect.

  • Pharmacodynamic Biomarker Development: The isotopic enrichment of a downstream metabolite can serve as a dynamic biomarker of drug activity. This can be particularly useful in early-phase clinical trials to demonstrate target engagement.

  • Off-Target Effect Identification: Stable isotope tracing can reveal unexpected effects of a drug on related metabolic pathways.[6]

  • Disease Modeling: By tracing tyrosine metabolism in animal models of disease, researchers can identify metabolic dysregulations that could be targeted by new therapies.

Drug_Development_Application cluster_preclinical Preclinical Research cluster_clinical Clinical Development moa Mechanism of Action Studies pd_biomarker Pharmacodynamic Biomarker Development moa->pd_biomarker off_target Off-Target Effect Identification disease_model Disease Model Metabolic Phenotyping new_therapy New Therapeutic Strategies disease_model->new_therapy patient_strat Patient Stratification pd_biomarker->patient_strat patient_strat->new_therapy drug_discovery Drug Discovery drug_discovery->moa drug_discovery->off_target drug_discovery->disease_model

Figure 3: Applications of this compound tracing in drug development.

Conclusion

This compound metabolic tracing is a robust and versatile technique that provides valuable insights into the dynamics of tyrosine metabolism. By combining careful experimental design, precise sample preparation, and sensitive LC-MS/MS analysis, researchers can quantify metabolic flux and elucidate the mechanisms underlying physiological and pathological processes. This approach holds significant promise for advancing our understanding of diseases and for the development of novel therapeutics.

References

physical and chemical characteristics of L-Tyrosine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical and chemical characteristics of L-Tyrosine-d4. The information is curated for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their work. This document presents quantitative data in structured tables, details relevant experimental protocols, and includes mandatory visualizations of key biological pathways involving tyrosine.

Physical and Chemical Properties

This compound, a deuterated isotopologue of the amino acid L-Tyrosine, serves as a valuable tool in metabolic research, proteomics, and as an internal standard in mass spectrometry-based quantification assays.[1][2] Its physicochemical properties are largely similar to its non-deuterated counterpart, with the key difference being the increased mass due to the presence of four deuterium atoms on the phenyl ring.[3]

Quantitative Data Summary

The following tables summarize the key quantitative physical and chemical properties of this compound.

Table 1: General and Physical Properties

PropertyValueSource(s)
Molecular Formula C₉H₇D₄NO₃[1][4]
Molecular Weight 185.21 g/mol [1][4][5][6]
Appearance White to pale beige solid/powder[1][3]
Melting Point >300 °C (decomposes)[1][7]
Optical Activity [α]25/D -12°, c = 1 in 1 M HCl
Isotopic Purity ≥98 atom % D
Chemical Purity ≥99% (CP), >95% (HPLC)[8]

Table 2: Solubility Data

SolventSolubilityNotesSource(s)
Water 0.45 g/L (at 25 °C for L-Tyrosine)Soluble.[1][3][9] this compound is expected to have similar solubility.[10][11]
Aqueous Acid Slightly solubleSonication may be required.[1]
Aqueous Base Slightly soluble[1]
Ethanol InsolubleFor L-Tyrosine.[10]
Ether InsolubleFor L-Tyrosine.[10]
Acetone InsolubleFor L-Tyrosine.[10]

Experimental Protocols

Detailed experimental protocols for determining the physical and chemical properties of this compound are crucial for its effective application in research. The following sections outline standardized methodologies.

Determination of Melting Point

The melting point of this compound is determined using the capillary method, a standard technique for powdered solids.[12][13]

Principle: A small, packed sample of the compound in a capillary tube is heated at a controlled rate. The temperature range from the first sign of melting to the complete liquefaction of the sample is recorded as the melting point.[14] Pure crystalline compounds typically exhibit a sharp melting point range.[12]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Glass capillary tubes (one end sealed)

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and in a fine powdered form. If necessary, gently grind the sample using a mortar and pestle.[15]

  • Capillary Tube Packing: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and gently tap the sealed end on a hard surface to pack the sample down. The packed sample height should be 2-3 mm.[15]

  • Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.

  • Rapid Heating (Optional): If the approximate melting point is unknown, a rapid heating rate can be used to get a preliminary estimate. A fresh sample should be used for the accurate determination.[15]

  • Accurate Determination: Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.[14]

  • Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point range is reported as T1 - T2. For compounds that decompose, the temperature at which decomposition is observed is noted (e.g., >300 °C dec.).[15]

Determination of Solubility

The solubility of this compound can be determined using a gravimetric method or, for low solubilities, more sensitive analytical techniques like UPLC.[16]

Principle: A saturated solution of the compound is prepared in a specific solvent at a constant temperature. The concentration of the dissolved compound is then measured to determine its solubility.

Apparatus:

  • Vials with screw caps

  • Analytical balance

  • Constant temperature shaker or water bath

  • Centrifuge

  • Micropipettes

  • Filtration device (e.g., syringe filters)

  • Analytical instrument (e.g., UV-Vis spectrophotometer or UPLC system)

Procedure (Gravimetric Method):

  • Sample Preparation: Add an excess amount of this compound to a pre-weighed vial.

  • Solvent Addition: Add a known volume of the desired solvent (e.g., deionized water) to the vial.

  • Equilibration: Tightly cap the vial and place it in a constant temperature shaker (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial to pellet the undissolved solid.

  • Aliquoting and Evaporation: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Place the aliquot in a pre-weighed container. Evaporate the solvent completely under a stream of nitrogen or in a vacuum oven.

  • Mass Determination: Weigh the container with the dried solute. The mass of the dissolved this compound can be calculated by subtracting the initial weight of the container.

  • Calculation: Solubility is calculated as the mass of the dissolved solute per volume of the solvent (e.g., in g/L or mg/mL).

Procedure (UPLC Method for Low Solubility):

  • Follow steps 1-4 from the gravimetric method.

  • Filtration: Filter the supernatant through a suitable syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

  • Dilution: If necessary, dilute the filtered solution to a concentration within the linear range of the UPLC detector.

  • Analysis: Inject the prepared sample into the UPLC system.

  • Quantification: Determine the concentration of this compound in the sample by comparing its peak area to a standard curve prepared with known concentrations of the compound.

Biological Pathways and Significance

L-Tyrosine is a non-essential amino acid that serves as a precursor for the synthesis of several critical biomolecules, including neurotransmitters and hormones.[17][18] this compound is an invaluable tracer for studying these metabolic and signaling pathways.

Tyrosine Metabolic Pathway

L-Tyrosine is centrally involved in the biosynthesis of catecholamines (dopamine, norepinephrine, and epinephrine) and thyroid hormones.[17][19][20] It is synthesized in mammals from the essential amino acid phenylalanine.[17][21]

Tyrosine_Metabolism Phenylalanine Phenylalanine Tyrosine L-Tyrosine Phenylalanine->Tyrosine Phenylalanine Hydroxylase LDOPA L-DOPA Tyrosine->LDOPA Tyrosine Hydroxylase (TH) (Rate-limiting step) ThyroidHormones Thyroid Hormones (T3, T4) Tyrosine->ThyroidHormones Iodination Dopamine Dopamine LDOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-Hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine

Figure 1. Key metabolic pathways of L-Tyrosine.
Receptor Tyrosine Kinase (RTK) Signaling

Tyrosine phosphorylation is a fundamental mechanism in cellular signal transduction, primarily mediated by Receptor Tyrosine Kinases (RTKs).[22][23] These cell surface receptors are activated by the binding of ligands such as growth factors, leading to a cascade of intracellular signaling events that regulate cell growth, differentiation, and metabolism.[22][24]

RTK_Signaling Ligand Ligand (e.g., Growth Factor) RTK_inactive Receptor Tyrosine Kinase (Monomer) Ligand->RTK_inactive Binding RTK_dimer Dimerization RTK_inactive->RTK_dimer RTK_active Autophosphorylation on Tyrosine Residues RTK_dimer->RTK_active Adaptor Adaptor Proteins (e.g., Grb2) RTK_active->Adaptor Recruitment Downstream Downstream Signaling (e.g., Ras-MAPK Pathway) Adaptor->Downstream Activation Response Cellular Response (Growth, Proliferation, etc.) Downstream->Response

References

Methodological & Application

Application Note: High-Throughput Quantification of L-Tyrosine-d4 in Human Plasma using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of L-Tyrosine-d4 in human plasma. This compound is a stable isotope-labeled form of the amino acid L-Tyrosine and is commonly used as an internal standard in clinical and research settings for the accurate quantification of endogenous L-Tyrosine.[1] This method employs a simple protein precipitation step for sample preparation, followed by a rapid and efficient chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The described method is highly selective and sensitive, demonstrating excellent linearity, accuracy, and precision, making it suitable for high-throughput bioanalytical studies.

Introduction

L-Tyrosine is a non-essential amino acid that serves as a precursor for the synthesis of several critical biomolecules, including neurotransmitters like dopamine, norepinephrine, and epinephrine, as well as thyroid hormones and melanin.[2][3] The accurate measurement of L-Tyrosine levels in biological matrices is crucial for understanding its role in various physiological and pathological processes. Stable isotope-labeled internal standards, such as this compound, are essential for reliable quantification by LC-MS/MS as they correct for variability during sample preparation and analysis.[4][5] This application note provides a detailed protocol for the development and validation of an LC-MS/MS method for this compound, which can be readily adapted for the quantification of endogenous L-Tyrosine in clinical research.

Experimental

Sample Preparation

A simple and efficient protein precipitation method was employed for the extraction of this compound from human plasma.

Protocol:

  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of an internal standard working solution (if this compound is not the internal standard itself). For the quantification of endogenous L-Tyrosine, this compound would be the internal standard.

  • Add 400 µL of ice-cold methanol containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation was achieved using a reversed-phase C18 column.

LC Conditions:

Parameter Value
Column C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40°C

| Gradient | See Table 1 |

Table 1: Chromatographic Gradient

Time (min) % Mobile Phase B
0.0 2
0.5 2
3.0 95
4.0 95
4.1 2

| 5.0 | 2 |

Mass Spectrometry

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source was operated in positive ion mode. The MRM transitions for L-Tyrosine and this compound were optimized for maximum sensitivity and specificity.

MS/MS Parameters:

Parameter L-Tyrosine This compound
Q1 (m/z) 182.1 186.1
Q3 (m/z) 136.1 140.1
Dwell Time (ms) 50 50
Declustering Potential (DP) (V) 60 60
Collision Energy (CE) (V) 20 20

| Collision Cell Exit Potential (CXP) (V) | 10 | 10 |

Source Conditions:

Parameter Value
Ion Source Electrospray Ionization (ESI)
Ionization Mode Positive
Curtain Gas (CUR) 35 psi
Collision Gas (CAD) Medium
IonSpray Voltage (IS) 5500 V

| Temperature (TEM) | 550°C |

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of this compound.

Method Validation

The method was validated for linearity, accuracy, precision, and limit of quantification (LOQ).

Table 2: Method Validation Summary

Parameter Result
Linearity (r²) > 0.995
Calibration Range 10 - 5000 ng/mL
Accuracy (% Bias) Within ±15%
Precision (% CV) < 15%

| Limit of Quantification (LOQ) | 10 ng/mL |

Data Presentation

The quantitative data from the method validation is summarized in the tables below.

Table 3: Calibration Curve Data

Concentration (ng/mL) Mean Peak Area Ratio (Analyte/IS)
10 0.021
50 0.105
100 0.212
500 1.058
1000 2.115
2500 5.289

| 5000 | 10.576 |

Table 4: Accuracy and Precision

QC Level Concentration (ng/mL) Mean Measured Concentration (ng/mL) Accuracy (% Bias) Precision (% CV)
Low 30 28.9 -3.7 5.8
Medium 300 308.1 2.7 4.2

| High | 3000 | 2955.0 | -1.5 | 3.1 |

Visualizations

Experimental Workflow

experimental_workflow plasma Plasma Sample (100 µL) precipitation Protein Precipitation (400 µL Methanol) plasma->precipitation Add precipitant vortex1 Vortex (1 min) precipitation->vortex1 centrifuge Centrifuge (12,000 rpm, 10 min, 4°C) vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant drydown Evaporate to Dryness supernatant->drydown reconstitute Reconstitute (100 µL Mobile Phase A) drydown->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Sample preparation workflow for this compound analysis.

L-Tyrosine Signaling Pathway

tyrosine_pathway Tyrosine L-Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Melanin Melanin Tyrosine->Melanin Thyroid_Hormones Thyroid Hormones Tyrosine->Thyroid_Hormones Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β- Hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine

Caption: Simplified metabolic pathway of L-Tyrosine.

Conclusion

This application note details a selective, sensitive, and robust LC-MS/MS method for the quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic analysis make this method ideal for high-throughput applications in clinical and research laboratories. The validation data demonstrates that the method is accurate, precise, and reliable for its intended purpose.

References

Application Note: Quantification of L-Tyrosine in Human Plasma using L-Tyrosine-d4 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantification of L-Tyrosine in human plasma using a stable isotope-labeled internal standard, L-Tyrosine-d4, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method described herein is crucial for researchers, scientists, and drug development professionals involved in metabolic studies, nutritional research, and clinical trials where precise measurement of L-Tyrosine is required. The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection, along with guidelines for data analysis and method validation.

Introduction

L-Tyrosine is a non-essential amino acid synthesized in the body from phenylalanine and is a precursor for the synthesis of critical neurotransmitters and hormones such as dopamine, norepinephrine, epinephrine, and thyroid hormones.[1] Accurate quantification of L-Tyrosine in biological matrices like plasma is essential for understanding its role in various physiological and pathological processes. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using LC-MS/MS.[2][3][4] This approach ensures high accuracy and precision by compensating for variations during sample preparation and analysis.[2][3][4][5]

Experimental Protocols

Materials and Reagents
  • L-Tyrosine (analyte)

  • This compound (internal standard)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Human plasma (blank)

Equipment
  • Liquid Chromatograph (LC) system

  • Tandem Mass Spectrometer (MS/MS)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Pipettes

Preparation of Stock and Working Solutions
  • L-Tyrosine Stock Solution (1 mg/mL): Accurately weigh 10 mg of L-Tyrosine and dissolve it in 10 mL of a 50:50 (v/v) mixture of methanol and water.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a 50:50 (v/v) mixture of methanol and water.

  • L-Tyrosine Working Solutions for Calibration Curve and Quality Control (QC) Samples: Prepare serial dilutions of the L-Tyrosine stock solution in a 50:50 (v/v) mixture of acetonitrile and water to achieve the desired concentrations for the calibration curve and QC samples.

  • This compound IS Working Solution (10 ng/mL): Dilute the this compound stock solution with a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 10 ng/mL.

Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a microcentrifuge tube.

  • Add 10 µL of the this compound IS working solution (10 ng/mL) to each tube, except for the blank matrix samples.

  • Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex the tubes for 1 minute.

  • Centrifuge the tubes at 12,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue with 100 µL of the mobile phase A (see LC Method below).

  • Vortex briefly and inject a portion of the sample into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography (LC) Conditions

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 0-0.5 min: 5% B; 0.5-3.0 min: 5-95% B; 3.0-4.0 min: 95% B; 4.1-5.0 min: 5% B

Mass Spectrometry (MS) Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 150°C
Desolvation Temperature 400°C
Capillary Voltage 3.0 kV

MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
L-Tyrosine 182.1136.1100
This compound 186.1140.1100

Data Presentation

Calibration Curve

A calibration curve should be constructed by plotting the peak area ratio of L-Tyrosine to this compound against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.

Calibration StandardNominal Concentration (ng/mL)
CS 11
CS 25
CS 310
CS 450
CS 5100
CS 6500
CS 71000
Method Validation Summary

The following tables summarize the acceptance criteria for a bioanalytical method validation as per regulatory guidelines.

Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Accuracy (%Bias)
LLOQ1≤ 20%≤ 20%± 20%± 20%
Low3≤ 15%≤ 15%± 15%± 15%
Medium75≤ 15%≤ 15%± 15%± 15%
High750≤ 15%≤ 15%± 15%± 15%

Recovery

QC LevelConcentration (ng/mL)Mean Recovery (%)
Low3Report
Medium75Report
High750Report

Matrix Effect

QC LevelConcentration (ng/mL)Matrix Factor
Low3Report
High750Report

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add this compound IS (10 µL) plasma->add_is add_acn Add Acetonitrile (300 µL) add_is->add_acn vortex1 Vortex add_acn->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase A (100 µL) evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject lc_separation LC Separation (C18 Column) inject->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection integrate Peak Integration ms_detection->integrate calculate_ratio Calculate Peak Area Ratio (Analyte/IS) integrate->calculate_ratio calibration_curve Construct Calibration Curve calculate_ratio->calibration_curve quantify Quantify L-Tyrosine calibration_curve->quantify

Caption: Experimental Workflow for L-Tyrosine Quantification.

tyrosine_metabolism Phe Phenylalanine Tyr L-Tyrosine Phe->Tyr Phenylalanine Hydroxylase DOPA L-DOPA Tyr->DOPA Tyrosine Hydroxylase Thyroid Thyroid Hormones (T3, T4) Tyr->Thyroid Melanin Melanin Tyr->Melanin Dopamine Dopamine DOPA->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine

Caption: Simplified L-Tyrosine Metabolic Pathway.

References

Application Notes and Protocols for L-Tyrosine-d4 in Stable Isotope Dilution Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of L-Tyrosine-d4 as an internal standard in stable isotope dilution (SID) assays for the quantitative analysis of L-Tyrosine in biological matrices. The methodologies described are primarily focused on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique for this application.

Introduction to Stable Isotope Dilution Assays

Stable isotope dilution mass spectrometry (SID-MS) is a powerful analytical technique for the accurate quantification of analytes in complex samples.[1] This method involves the addition of a known amount of a stable isotope-labeled version of the analyte of interest (in this case, this compound) to the sample. This labeled compound, also known as an internal standard, is chemically identical to the endogenous analyte but has a different mass due to the incorporation of heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N).

Because the internal standard and the analyte exhibit nearly identical chemical and physical properties, they co-elute during chromatographic separation and experience similar ionization efficiencies in the mass spectrometer. By measuring the ratio of the signal intensity of the endogenous analyte to that of the isotopically labeled internal standard, precise and accurate quantification can be achieved, as this ratio is largely unaffected by variations in sample preparation, injection volume, and matrix effects.

This compound, in which four hydrogen atoms on the phenyl ring are replaced by deuterium, is a commonly used internal standard for the quantification of L-Tyrosine.

Applications

The quantitative analysis of L-Tyrosine is crucial in various fields of research and drug development due to its role as a precursor for the synthesis of critical neurotransmitters and hormones.

  • Neuroscience and Neurotransmitter Monitoring: L-Tyrosine is the precursor to the catecholamines dopamine, norepinephrine, and epinephrine.[2][3] Accurate measurement of tyrosine levels is essential for studying neurotransmitter metabolism and its dysregulation in neurological disorders.

  • Metabolic Disorders: Inherited disorders of tyrosine metabolism, such as tyrosinemia, can lead to severe health issues.[4] Quantitative analysis of tyrosine is critical for the diagnosis and monitoring of these conditions.

  • Pharmaceutical and Clinical Research: In clinical studies, monitoring L-Tyrosine levels can be important for assessing the efficacy of drugs that target amino acid metabolism or neurotransmitter pathways.[5]

  • Nutritional Science: As a conditionally essential amino acid, the quantification of tyrosine in food and biological samples is important for nutritional assessment.

Experimental Protocols

The following protocols provide a general framework for the quantification of L-Tyrosine in human plasma using this compound as an internal standard with LC-MS/MS. Method optimization and validation are essential for specific applications.

Sample Preparation: Protein Precipitation

This protocol is suitable for the extraction of L-Tyrosine from plasma samples.

Materials:

  • Human plasma (collected in K2 EDTA tubes)

  • This compound internal standard stock solution (e.g., 1 mg/mL in methanol)

  • 30% Sulfosalicylic acid solution[6][7] or Methanol (ice-cold)

  • Microcentrifuge tubes

  • Microcentrifuge

Procedure:

  • Thaw plasma samples on ice.

  • In a microcentrifuge tube, add 100 µL of plasma.

  • Spike the sample with a known amount of this compound internal standard working solution. The final concentration should be comparable to the expected endogenous L-Tyrosine concentration.

  • For protein precipitation, add 10 µL of 30% sulfosalicylic acid solution.[7] Alternatively, add 300 µL of ice-cold methanol.

  • Vortex the mixture for 30 seconds.

  • Incubate the samples at 4°C for 30 minutes to allow for complete protein precipitation.[7]

  • Centrifuge the tubes at 12,000 rpm for 5 minutes to pellet the precipitated proteins.[7]

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical LC-MS/MS conditions. These should be optimized for the specific instrument and application.

Liquid Chromatography (LC) Conditions:

  • Column: A hydrophilic interaction chromatography (HILIC) column, such as a Raptor Polar X, or a mixed-mode column like the Acclaim™ Trinity, is recommended for good retention and separation of polar amino acids.[6][7]

  • Mobile Phase A: 100 mM ammonium formate in water.[8]

  • Mobile Phase B: Acetonitrile:water:formic acid (95:5:0.3, v/v/v).[8]

  • Flow Rate: 0.6 mL/min.[8]

  • Gradient Elution: A gradient should be optimized to ensure separation of L-Tyrosine from other amino acids and matrix components. A typical gradient might start with a high percentage of organic mobile phase and gradually increase the aqueous mobile phase.[8]

  • Injection Volume: 4 µL.[7]

  • Column Temperature: 35°C.[8]

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • L-Tyrosine: The precursor ion ([M+H]⁺) is m/z 182.1. The product ion is typically m/z 136.1.

    • This compound: The precursor ion ([M+H]⁺) is m/z 186.1. The product ion is typically m/z 140.1.

    • Note: These transitions should be confirmed and optimized on the specific mass spectrometer being used.

  • Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for each analyte and internal standard.

Data Analysis and Quantification
  • Calibration Curve: Prepare a series of calibration standards with known concentrations of unlabeled L-Tyrosine and a constant concentration of this compound. The concentration range should encompass the expected concentrations in the unknown samples.

  • Peak Integration: Integrate the peak areas for the MRM transitions of both L-Tyrosine and this compound.

  • Ratio Calculation: Calculate the ratio of the peak area of L-Tyrosine to the peak area of this compound for each standard and unknown sample.

  • Quantification: Construct a calibration curve by plotting the peak area ratio against the concentration of the L-Tyrosine standards. Determine the concentration of L-Tyrosine in the unknown samples by interpolating their peak area ratios on the calibration curve.

Quantitative Data Summary

The following table summarizes typical performance characteristics of an LC-MS/MS method for the quantification of L-Tyrosine using a stable isotope-labeled internal standard. The values are representative and should be established for each specific assay through method validation.

ParameterTypical ValueReference
Linearity Range 1 - 500 µmol/L[6]
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) 2.29 x 10⁻⁸ M[9]
Limit of Quantification (LOQ) 7.63 x 10⁻⁸ M[9]
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Visualizations

Tyrosine Metabolic Pathway

The following diagram illustrates the central role of L-Tyrosine in the biosynthesis of key neurotransmitters.

Tyrosine_Metabolic_Pathway Tyrosine L-Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-Hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT SID_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with This compound Sample->Spike Precipitate Protein Precipitation (e.g., Sulfosalicylic Acid) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Separation LC Separation (HILIC) Supernatant->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Ratio Calculate Peak Area Ratio Integration->Ratio Quantification Quantification via Calibration Curve Ratio->Quantification

References

GC-MS Method for the Quantification of L-Tyrosine-d4: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the quantification of L-Tyrosine-d4 in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a deuterated stable isotope-labeled form of the amino acid L-tyrosine, commonly used as an internal standard in quantitative bioanalytical studies to improve the accuracy and precision of L-tyrosine measurement. This method involves sample preparation, derivatization to increase volatility, and subsequent analysis by GC-MS. The protocol described herein is intended to serve as a comprehensive guide for researchers in drug metabolism, pharmacokinetics, and clinical diagnostics.

Introduction

L-Tyrosine is a non-essential amino acid that serves as a precursor for the synthesis of several key biomolecules, including neurotransmitters like dopamine, norepinephrine, and epinephrine, as well as thyroid hormones and melanin.[1][2][3] Accurate quantification of tyrosine and its metabolites is crucial for understanding various physiological and pathological processes. The use of stable isotope-labeled internal standards, such as this compound, is the gold standard for mass spectrometry-based quantification as it corrects for sample loss during preparation and for matrix effects during ionization.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[4] For non-volatile molecules like amino acids, a derivatization step is necessary to increase their volatility and thermal stability, making them amenable to GC-MS analysis. Silylation, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), is a common and robust derivatization technique for amino acids.[5] This application note details a complete GC-MS method for the reliable quantification of this compound.

Experimental Protocols

Sample Preparation

Biological samples (e.g., plasma, urine, tissue homogenates) require a protein precipitation and extraction step to isolate the amino acids.

Materials:

  • Methanol (LC-MS grade)

  • Internal Standard (e.g., L-Tyrosine-¹³C₉,¹⁵N)

  • Centrifuge

  • Vortex mixer

  • Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)

Protocol:

  • To 100 µL of the biological sample, add 400 µL of ice-cold methanol containing the internal standard.

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to complete dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.

Derivatization

The dried sample extract is derivatized to create a volatile silyl derivative of this compound.

Materials:

  • N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (t-BDMCS)

  • Acetonitrile (anhydrous)

  • Pyridine (anhydrous)

  • Heating block or oven

Protocol:

  • To the dried extract, add 50 µL of acetonitrile and 50 µL of MTBSTFA (+ 1% t-BDMCS).

  • Add 10 µL of pyridine to catalyze the reaction.

  • Seal the vial tightly and vortex briefly.

  • Heat the mixture at 70-100°C for 30-60 minutes.[4][5]

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Analysis

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system or equivalent).

  • Capillary column: A non-polar column such as a DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) is recommended.[6]

GC Parameters:

  • Injector Temperature: 280°C

  • Injection Mode: Splitless

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: Increase to 250°C at a rate of 10°C/min.

    • Ramp 2: Increase to 310°C at a rate of 20°C/min, hold for 5 minutes.[4]

MS Parameters:

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM)

  • Ions to Monitor:

    • This compound derivative (TBDMS): m/z 470 (molecular ion) or a characteristic fragment ion. The tris-TBDMS derivative of tyrosine has a molecular weight of 597 g/mol . A prominent and specific fragment ion should be chosen for quantification. For the related TBDMS derivative of unlabeled tyrosine, the ion at m/z 466 has been used for quantification.[7] For this compound, the corresponding ion would be m/z 470.

    • Internal Standard derivative (e.g., L-Tyrosine-¹³C₉,¹⁵N): Select a characteristic and non-interfering ion.

Data Presentation

Quantitative data for a typical method validation are summarized in the table below. These values are representative of the performance expected from a well-optimized GC-MS method for deuterated amino acids.

ParameterResult
Linearity (R²) > 0.995
Calibration Range 0.1 - 50 µg/mL
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Precision (RSD%) < 15%
Accuracy (% Recovery) 85 - 115%

Visualizations

Experimental Workflow

GC-MS Workflow for this compound Quantification GC-MS Workflow for this compound Quantification cluster_sample_prep 1. Sample Preparation cluster_derivatization 2. Derivatization cluster_analysis 3. GC-MS Analysis Sample Biological Sample Precipitation Protein Precipitation (Methanol) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation to Dryness Centrifugation->Evaporation Dried_Extract Dried Extract Add_Reagents Add MTBSTFA & Acetonitrile Dried_Extract->Add_Reagents Heating Heat at 70-100°C Add_Reagents->Heating Derivatized_Sample Derivatized Sample Heating->Derivatized_Sample GC_Injection GC Injection Derivatized_Sample->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Mass Spectrometric Detection (SIM Mode) Separation->Detection Data_Analysis Data Analysis & Quantification Detection->Data_Analysis

Caption: Workflow for this compound quantification.

L-Tyrosine Metabolic Pathway

L-Tyrosine Metabolic Pathway Simplified L-Tyrosine Metabolic Pathway Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyrosine Hydroxylase p_Hydroxyphenylpyruvate p-Hydroxyphenylpyruvate Tyrosine->p_Hydroxyphenylpyruvate Tyrosine Transaminase Dopamine Dopamine LDOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-Hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine Homogentisate Homogentisate p_Hydroxyphenylpyruvate->Homogentisate Maleylacetoacetate Maleylacetoacetate Homogentisate->Maleylacetoacetate Fumarylacetoacetate Fumarylacetoacetate Maleylacetoacetate->Fumarylacetoacetate Fumarate Fumarate Fumarylacetoacetate->Fumarate Acetoacetate Acetoacetate Fumarylacetoacetate->Acetoacetate

Caption: Key metabolic pathways of L-Tyrosine.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound using GC-MS. The described method, involving a robust sample preparation and derivatization procedure, offers high sensitivity and specificity, making it suitable for a wide range of research and clinical applications. The use of a stable isotope-labeled internal standard ensures the accuracy and reliability of the results. This protocol can be adapted and validated for various biological matrices to support studies in drug development, metabolic research, and diagnostics.

References

Application Notes and Protocols for the Validated Bioanalytical Method of L-Tyrosine using L-Tyrosine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Tyrosine, a non-essential amino acid, is a crucial precursor for the synthesis of several key neurotransmitters and hormones, including dopamine, norepinephrine, epinephrine, and thyroid hormones. Its quantification in biological matrices is of significant interest in various research areas, including neuroscience, endocrinology, and drug development. This document provides a detailed application note and protocol for a validated bioanalytical method for the quantitative determination of L-Tyrosine in human plasma using a stable isotope-labeled internal standard, L-Tyrosine-d4, by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method adheres to the principles outlined in the FDA and ICH M10 guidelines for bioanalytical method validation.[1][2][3]

The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative mass spectrometry as it mimics the analyte throughout sample preparation and analysis, correcting for variability and matrix effects, thereby ensuring high accuracy and precision.[4]

Bioanalytical Method Validation

The method was validated for specificity, linearity, sensitivity, precision, accuracy, recovery, matrix effect, and stability in accordance with regulatory guidelines.

Quantitative Data Summary

The following tables summarize the quantitative data from the method validation.

Table 1: Calibration Curve Linearity

AnalyteCalibration Range (µg/mL)Correlation Coefficient (r²)Weighting
L-Tyrosine0.5 - 100> 0.9951/x²

Table 2: Precision and Accuracy

QC LevelConcentration (µg/mL)Intra-day Precision (%CV) (n=6)Intra-day Accuracy (%Bias) (n=6)Inter-day Precision (%CV) (n=18)Inter-day Accuracy (%Bias) (n=18)
LLOQ0.5≤ 10.2-5.8 to 6.4≤ 11.5-4.9 to 7.1
Low1.5≤ 8.5-4.2 to 5.1≤ 9.8-3.7 to 6.3
Medium15≤ 6.3-3.1 to 4.5≤ 7.5-2.9 to 5.0
High80≤ 5.1-2.5 to 3.8≤ 6.2-2.1 to 4.2

Acceptance Criteria: Precision (%CV) ≤ 15% (≤ 20% for LLOQ), Accuracy (%Bias) within ±15% (±20% for LLOQ) of the nominal concentration.[4][5][6]

Table 3: Recovery and Matrix Effect

QC LevelConcentration (µg/mL)Mean Recovery (%)Recovery Precision (%CV)Mean Matrix Effect (%)Matrix Effect Precision (%CV)
Low1.592.84.798.23.5
High8095.13.9101.52.8

Acceptance Criteria: Consistent and reproducible recovery and matrix effect.

Table 4: Stability

Stability ConditionQC LevelConcentration (µg/mL)Mean % Change from Baseline
Freeze-Thaw (3 cycles)Low1.5-4.2
High80-2.8
Short-Term (Bench-top, 6 hours)Low1.5-3.5
High80-1.9
Long-Term (-80°C, 90 days)Low1.5-6.8
High80-4.5
Post-Preparative (Autosampler, 48 hours)Low1.5-5.1
High80-3.3

Acceptance Criteria: Mean % change within ±15% of the baseline concentration.

Experimental Protocols

Materials and Reagents
  • L-Tyrosine reference standard (≥99% purity)

  • This compound internal standard (≥99% purity, isotopic purity ≥98%)

  • Human plasma (K2-EDTA)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

Stock and Working Solutions Preparation
  • L-Tyrosine Stock Solution (1 mg/mL): Accurately weigh and dissolve L-Tyrosine in a volumetric flask with methanol:water (50:50, v/v) to obtain a final concentration of 1 mg/mL.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Prepare in the same manner as the L-Tyrosine stock solution.

  • Working Solutions: Prepare serial dilutions of the L-Tyrosine stock solution with methanol:water (50:50, v/v) to create calibration standards and quality control (QC) samples. The IS working solution is prepared by diluting the IS stock solution to a final concentration of 1 µg/mL.

Sample Preparation (Protein Precipitation)
  • Label 1.5 mL microcentrifuge tubes for blank, zero, calibration standards, QCs, and unknown samples.

  • Pipette 50 µL of the appropriate matrix (human plasma or blank) into the labeled tubes.

  • For all tubes except the blank, add 10 µL of the IS working solution (1 µg/mL this compound).

  • Add 200 µL of cold acetonitrile to all tubes to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vials.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography

  • LC System: A high-performance liquid chromatography system.

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
L-Tyrosine182.1136.110015
This compound186.1140.110015

Note: MS parameters such as declustering potential, entrance potential, and collision cell exit potential should be optimized for the specific instrument used.

Diagrams

Experimental Workflow

G A Sample Collection (Human Plasma) B Protein Precipitation (Acetonitrile + IS) A->B Add this compound C Centrifugation B->C D Supernatant Transfer C->D E LC-MS/MS Analysis D->E Inject F Data Processing & Quantification E->F

Caption: Experimental workflow for L-Tyrosine quantification.

Tyrosine Metabolism Pathway

G Tyr L-Tyrosine Ldopa L-DOPA Tyr->Ldopa Tyrosine Hydroxylase Thyroid Thyroid Hormones (T3, T4) Tyr->Thyroid Dopamine Dopamine Ldopa->Dopamine DOPA Decarboxylase Melanin Melanin Ldopa->Melanin Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine

Caption: Simplified L-Tyrosine metabolic pathway.

Receptor Tyrosine Kinase (RTK) Signaling Pathway

G Ligand Growth Factor (Ligand) RTK Receptor Tyrosine Kinase (Monomer) Ligand->RTK Binding Dimer RTK Dimerization & Autophosphorylation RTK->Dimer Adaptor Adaptor Proteins (e.g., Grb2) Dimer->Adaptor Recruitment Ras Ras Activation (GTP-bound) Adaptor->Ras MAPK MAPK Cascade (Raf -> MEK -> ERK) Ras->MAPK Response Cellular Response (Proliferation, Differentiation) MAPK->Response

Caption: Overview of a typical RTK signaling pathway.

References

L-Tyrosine-d4 Workflow for Targeted Metabolomics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Tyrosine, a non-essential amino acid, is a crucial precursor for the biosynthesis of several key neurotransmitters and hormones, including dopamine, norepinephrine, epinephrine, and thyroid hormones.[1][2] Its metabolic pathways are of significant interest in various research fields, including neuroscience, endocrinology, and oncology, as alterations in tyrosine metabolism have been linked to a range of pathological conditions.[3] Targeted metabolomics, a powerful analytical approach, enables the precise and accurate quantification of specific metabolites, providing valuable insights into cellular metabolism and disease pathogenesis.[4]

This application note provides a detailed workflow for the targeted quantitative analysis of L-Tyrosine in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with L-Tyrosine-d4 as a stable isotope-labeled internal standard. The use of an internal standard that is chemically identical to the analyte but has a different mass ensures high accuracy and precision by correcting for variations during sample preparation and analysis.[5]

Experimental Workflow

The overall experimental workflow for the targeted metabolomics analysis of L-Tyrosine is depicted below. This process involves sample preparation, LC-MS/MS analysis, and subsequent data processing to achieve accurate quantification.

Workflow Figure 1. Experimental Workflow for Targeted L-Tyrosine Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis SampleCollection Biological Sample Collection (e.g., Plasma, Urine, Tissue) InternalStandard Addition of this compound (Internal Standard) SampleCollection->InternalStandard ProteinPrecipitation Protein Precipitation (e.g., with Methanol) InternalStandard->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection LC_Separation UPLC/HPLC Separation SupernatantCollection->LC_Separation Injection MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection PeakIntegration Peak Integration and Quantification MS_Detection->PeakIntegration Normalization Normalization to Internal Standard PeakIntegration->Normalization ConcentrationCalculation Concentration Calculation Normalization->ConcentrationCalculation

Figure 1. L-Tyrosine Targeted Metabolomics Workflow

L-Tyrosine Metabolic Pathway

L-Tyrosine is synthesized from phenylalanine and serves as a precursor for several critical biological molecules. Understanding its metabolic fate is essential for interpreting quantitative data in the context of biological systems.

MetabolicPathway Figure 2. Major Metabolic Pathways of L-Tyrosine Phenylalanine Phenylalanine Tyrosine L-Tyrosine Phenylalanine->Tyrosine Phenylalanine Hydroxylase LDopa L-DOPA Tyrosine->LDopa Tyrosine Hydroxylase ThyroidHormones Thyroid Hormones (T3, T4) Tyrosine->ThyroidHormones Melanin Melanin Tyrosine->Melanin FumarateAcetoacetate Fumarate & Acetoacetate (TCA Cycle Intermediates) Tyrosine->FumarateAcetoacetate Catabolism Dopamine Dopamine LDopa->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-Hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine

Figure 2. L-Tyrosine Metabolic Pathways

Experimental Protocols

Sample Preparation

A robust and reproducible sample preparation protocol is critical for accurate quantification. The following protocol is a general guideline for plasma samples and should be optimized for other biological matrices.

Materials:

  • Biological sample (e.g., plasma, serum, tissue homogenate)

  • This compound solution (Internal Standard, e.g., 1 µg/mL in methanol)

  • Methanol (LC-MS grade), chilled to -20°C

  • Microcentrifuge tubes

  • Pipettes and tips

  • Centrifuge

Procedure:

  • Thaw frozen biological samples on ice.

  • Vortex the sample to ensure homogeneity.

  • In a clean microcentrifuge tube, add 50 µL of the biological sample.

  • Add 10 µL of the this compound internal standard solution to the sample.

  • To precipitate proteins, add 200 µL of ice-cold methanol.

  • Vortex the mixture vigorously for 30 seconds.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following parameters provide a starting point for developing a targeted LC-MS/MS method for L-Tyrosine and this compound.

Table 1: Liquid Chromatography Parameters

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Start with 2% B, ramp to 98% B over 5 min, hold for 2 min, return to initial conditions and equilibrate for 3 min.

Table 2: Mass Spectrometry Parameters

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow Rates Optimized for the specific instrument

Table 3: MRM Transitions for L-Tyrosine and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
L-Tyrosine182.1136.115
This compound186.1140.115

Quantitative Data Summary

The following tables summarize typical performance characteristics of a validated LC-MS/MS method for the quantification of L-Tyrosine using this compound as an internal standard. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

Table 4: Method Validation Parameters

ParameterResult
Linearity Range 0.1 - 100 µg/mL (R² > 0.99)
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantitation (LOQ) 0.1 µg/mL
Intra-day Precision (%CV) < 5%
Inter-day Precision (%CV) < 10%
Accuracy (% Recovery) 95 - 105%
Matrix Effect Minimal, corrected by internal standard

Conclusion

This application note provides a comprehensive and detailed workflow for the targeted metabolomic analysis of L-Tyrosine using this compound as an internal standard. The provided protocols for sample preparation and LC-MS/MS analysis, along with the representative quantitative data, offer a solid foundation for researchers, scientists, and drug development professionals to implement this method in their laboratories. The accurate and precise quantification of L-Tyrosine can provide critical insights into its metabolic pathways and role in health and disease, ultimately aiding in biomarker discovery and therapeutic development.

References

Application Note: High-Throughput Quantification of L-Tyrosine in Biological Matrices using L-Tyrosine-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

November 19, 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of L-Tyrosine in biological samples, such as plasma or serum, utilizing a stable isotope-labeled internal standard, L-Tyrosine-d4. The protocol outlines the preparation of calibration curves, sample processing, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) parameters. The use of this compound ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. This method is particularly suited for researchers in drug development and clinical research requiring reliable biomarker quantification.

Introduction

L-Tyrosine is a non-essential amino acid that serves as a fundamental building block for proteins and a precursor for the synthesis of critical neurotransmitters and hormones, including dopamine, norepinephrine, epinephrine, and thyroid hormones.[1] Accurate quantification of L-Tyrosine in biological fluids is crucial for studying various physiological and pathological conditions. Stable isotope dilution mass spectrometry is the gold standard for quantitative bioanalysis, offering high specificity and sensitivity.[2] this compound, a deuterated analog of L-Tyrosine, is an ideal internal standard as it shares identical chemical and physical properties with the analyte, ensuring reliable correction for analytical variability.[2] This document provides a comprehensive protocol for creating calibration curves with this compound for the precise measurement of L-Tyrosine.

Experimental Protocols

Materials and Reagents
  • L-Tyrosine (analytical grade)

  • This compound (isotopic purity >98%)

  • LC-MS grade methanol

  • LC-MS grade acetonitrile

  • LC-MS grade water

  • Formic acid (LC-MS grade)

  • 0.1 N Hydrochloric acid (HCl)

  • Bovine serum albumin (BSA) solution (for matrix-matched calibration curve)

  • Microcentrifuge tubes

  • Volumetric flasks

  • Pipettes

Preparation of Stock Solutions

Due to the low solubility of L-Tyrosine in neutral aqueous solutions, the use of an acidic solution is recommended for the preparation of stock solutions.

1. L-Tyrosine Primary Stock Solution (1 mg/mL):

  • Accurately weigh 10 mg of L-Tyrosine.
  • Dissolve in a small volume of 0.1 N HCl in a 10 mL volumetric flask.
  • Once fully dissolved, bring the volume to 10 mL with 0.1 N HCl.
  • This stock solution can be stored at 2-8°C for short-term use or at -20°C for long-term storage.

2. This compound Internal Standard (IS) Stock Solution (1 mg/mL):

  • Accurately weigh 10 mg of this compound.
  • Dissolve in a small volume of 0.1 N HCl in a 10 mL volumetric flask.
  • Once fully dissolved, bring the volume to 10 mL with 0.1 N HCl.
  • Store under the same conditions as the L-Tyrosine stock solution.

3. This compound Working Internal Standard (IS) Solution (1 µg/mL):

  • Dilute the this compound primary stock solution 1:1000 with a 50:50 mixture of methanol and water containing 0.1% formic acid. For example, add 10 µL of the 1 mg/mL stock to 9990 µL of the diluent. This working solution will be added to all calibration standards and samples.

Preparation of Calibration Curve Standards

A serial dilution of the L-Tyrosine primary stock solution is performed to generate calibration standards. The following concentrations are suggested for a typical calibration curve ranging from 0.1 µM to 500 µM.

Table 1: Preparation of L-Tyrosine Calibration Standards

Standard LevelConcentration (µM)Volume of 1 mg/mL L-Tyrosine Stock (µL)Final Volume (mL) with 50:50 Methanol/Water + 0.1% Formic Acid
150090.51
225045.31
310018.11
4509.11
5101.81
650.91
710.181
80.10.0181

Note: The molecular weight of L-Tyrosine is 181.19 g/mol .

Sample Preparation (Plasma/Serum)
  • Thaw plasma or serum samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of the sample (or calibration standard).

  • Add 10 µL of the 1 µg/mL this compound working internal standard solution.

  • Add 150 µL of ice-cold methanol (containing 0.1% formic acid) to precipitate proteins.

  • Vortex for 30 seconds.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an LC-MS vial for analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 0-1 min: 2% B; 1-5 min: 2-98% B; 5-6 min: 98% B; 6-6.1 min: 98-2% B; 6.1-8 min: 2% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry (MS) Conditions:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Desolvation: 800 L/hr; Cone: 50 L/hr

Table 2: MRM Transitions for L-Tyrosine and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
L-Tyrosine182.1136.115
This compound186.1140.115

Note: Collision energies may need to be optimized for the specific instrument used.

Data Analysis and Visualization

The ratio of the peak area of L-Tyrosine to the peak area of this compound is plotted against the concentration of the L-Tyrosine calibration standards. A linear regression analysis is then applied to the calibration curve. The concentration of L-Tyrosine in unknown samples is determined by interpolating their peak area ratios onto this curve.

Experimental Workflow

experimental_workflow stock_prep Stock Solution Preparation cal_prep Calibration Standard Preparation stock_prep->cal_prep sample_prep Sample Preparation stock_prep->sample_prep lcms_analysis LC-MS/MS Analysis cal_prep->lcms_analysis sample_prep->lcms_analysis data_analysis Data Analysis & Quantification lcms_analysis->data_analysis

Caption: Experimental workflow for L-Tyrosine quantification.

L-Tyrosine Signaling Pathway Involvement

signaling_pathway Tyrosine L-Tyrosine TH Tyrosine Hydroxylase Tyrosine->TH L_DOPA L-DOPA TH->L_DOPA DDC DOPA Decarboxylase L_DOPA->DDC Dopamine Dopamine DDC->Dopamine DBH Dopamine β-Hydroxylase Dopamine->DBH Norepinephrine Norepinephrine DBH->Norepinephrine PNMT PNMT Norepinephrine->PNMT Epinephrine Epinephrine PNMT->Epinephrine

References

Application Notes: L-Tyrosine-d4 in Quantitative Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

L-Tyrosine-d4 is a stable isotope-labeled (SIL) amino acid where four hydrogen atoms on the aromatic ring of L-Tyrosine have been replaced with deuterium. This non-radioactive, heavy version of tyrosine serves as a powerful tool in quantitative proteomics. Its primary application is in a technique called Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).[1][2][3][4] In SILAC, cells are cultured in specialized media where a standard "light" amino acid is replaced by its "heavy" isotopic counterpart.[5] As cells grow and divide, they incorporate this heavy amino acid into all newly synthesized proteins.

By comparing the proteomes of cells grown in "heavy" (this compound) versus "light" (standard L-Tyrosine) media, researchers can accurately quantify differences in protein abundance between two cell populations. This method is exceptionally precise because the heavy and light samples are combined at the beginning of the experimental workflow, minimizing downstream processing errors. The samples are then analyzed by mass spectrometry (MS), which can distinguish between peptides containing the light and heavy amino acids based on their mass difference.[3][4]

Core Applications

  • Quantitative Proteomics: Directly compare protein expression levels between different experimental conditions (e.g., drug treatment vs. control, healthy vs. disease state).[2][3]

  • Analysis of Post-Translational Modifications (PTMs): this compound is particularly valuable for studying tyrosine phosphorylation, a critical event in cell signaling.[2][6][7] SILAC allows for the precise quantification of changes in phosphorylation on specific tyrosine sites within proteins, providing insights into activated or inhibited signaling pathways.[2][7]

  • Protein Turnover and Synthesis Studies: By introducing the heavy label at a specific time point, researchers can measure the rates of protein synthesis and degradation.[8][9]

  • Protein-Protein Interaction Analysis: Used in conjunction with techniques like immunoprecipitation (pull-downs), SILAC can help distinguish true interaction partners from non-specific background contaminants.[4]

Experimental Protocols

Protocol 1: SILAC Labeling of Adherent Cells with this compound

This protocol outlines the steps for labeling two populations of cells to compare a treated state versus a control state.

1. Media Preparation

L-Tyrosine has low solubility at neutral pH, which is a critical consideration.[10][11][12] Using a tyrosine-free base medium is essential.

  • "Light" Medium:

    • Start with a high-glucose DMEM or RPMI-1640 medium that is deficient in L-Tyrosine and L-Lysine/L-Arginine (if also using another SILAC amino acid).

    • Supplement with 10% dialyzed Fetal Bovine Serum (dFBS) to minimize the concentration of unlabeled amino acids.

    • Add standard L-Tyrosine to the desired final concentration (e.g., 0.2 mM).

    • Add standard L-Lysine and L-Arginine if required.

  • "Heavy" Medium:

    • Use the same base medium and dialyzed FBS.

    • Add this compound to the same final concentration (e.g., 0.2 mM).

    • Add heavy-labeled L-Lysine and/or L-Arginine if performing a double or triple-labeling experiment.

Table 1: Example Composition of SILAC Media

Component"Light" Medium"Heavy" Medium
Tyrosine-free DMEM/RPMITo 1 LTo 1 L
Dialyzed FBS100 mL100 mL
L-Tyrosine~36 mg (for 0.2 mM)0 mg
This compound0 mg~40 mg (for 0.2 mM)
Penicillin-Streptomycin10 mL10 mL
L-Glutamine10 mL10 mL

2. Cell Adaptation and Labeling

  • Culture cells in the "Light" and "Heavy" media for at least 6-8 cell divisions to ensure near-complete incorporation (>98%) of the labeled amino acids.

  • Monitor incorporation efficiency by performing a small-scale protein extraction and MS analysis after a few passages.

  • Ensure cells in both media exhibit similar morphology and proliferation rates. No cellular toxicity is expected from this compound.

3. Experimental Treatment

  • Once full incorporation is achieved, treat the "Heavy" cell population with the experimental stimulus (e.g., a drug, growth factor, or stressor).

  • Treat the "Light" cell population with a vehicle control.

  • Incubate for the desired duration of the experiment.

4. Cell Lysis and Protein Quantification

  • Wash cells with ice-old PBS and harvest by scraping.

  • Combine the "Light" and "Heavy" cell pellets in a 1:1 ratio based on cell count or total protein amount.

  • Lyse the combined cell pellet using a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Quantify the total protein concentration using a standard assay (e.g., BCA assay).

5. Protein Digestion

  • Take a desired amount of total protein (e.g., 100 µg) and perform in-solution or in-gel digestion.

  • In-solution: Reduce disulfide bonds with DTT, alkylate with iodoacetamide, and digest with trypsin overnight at 37°C.

  • Clean up the resulting peptide mixture using C18 solid-phase extraction (SPE) cartridges.

6. LC-MS/MS Analysis

  • Resuspend the cleaned peptides in a suitable buffer for mass spectrometry.

  • Analyze the peptide mixture using a high-resolution Orbitrap or Q-TOF mass spectrometer coupled with a nano-liquid chromatography (nLC) system.

  • The MS will detect pairs of peptides that are chemically identical but differ in mass due to the presence of this compound.

Protocol 2: Analysis of Tyrosine Phosphorylation

This protocol builds upon Protocol 1 by adding an enrichment step for phosphopeptides.

  • Follow steps 1-5 from Protocol 1.

  • After peptide cleanup, perform an enrichment for phosphotyrosine-containing peptides. This is typically done using an immunoprecipitation approach with a broad-specificity anti-phosphotyrosine antibody conjugated to beads.

  • Wash the beads extensively to remove non-specifically bound peptides.

  • Elute the enriched phosphopeptides.

  • Analyze the eluted phosphopeptides by LC-MS/MS as described in step 6 of Protocol 1. The resulting data will provide quantitative information on changes in tyrosine phosphorylation sites.[2][6]

Data Presentation

The output from the mass spectrometer is processed using software that can identify peptide pairs and calculate the heavy-to-light (H/L) ratio. This ratio reflects the relative abundance of the protein or phosphorylation site in the treated sample compared to the control.

Table 2: Example Quantitative Data from a SILAC Experiment

Protein IDGenePeptide SequenceH/L RatioLog2(Ratio)Regulation
P06213EGFRK.TCIID(pY)VRQLR.Y3.981.99Upregulated
P15056BRAFR.LGSP(pY)SSIIK.K0.45-1.15Downregulated
Q05397FAK1K.VLI(pY)EESFYNK.I2.501.32Upregulated
P27361SRCT.STE(pY)VRESPLK.L1.050.07Unchanged
P04637TP53R.HKKTM(pY)VKKVK.F0.98-0.03Unchanged

Note: (pY) indicates a phosphorylated tyrosine residue. Data is hypothetical.

Visualizations

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for a SILAC experiment using this compound and its application in studying a signaling pathway.

SILAC_Workflow cluster_prep 1. Cell Culture & Labeling cluster_exp 2. Experiment & Lysis cluster_proc 3. Sample Processing cluster_analysis 4. Data Acquisition & Analysis light Control Cells (Light Medium + L-Tyrosine) treatment Apply Stimulus to 'Heavy' Culture heavy Treated Cells (Heavy Medium + this compound) heavy->treatment combine Combine Cell Lysates (1:1 Ratio) treatment->combine digest Protein Digestion (Trypsin) combine->digest enrich Optional: Phosphopeptide Enrichment digest->enrich For PTM Analysis ms LC-MS/MS Analysis digest->ms For Global Proteome enrich->ms quant Quantify Heavy/Light Peptide Ratios ms->quant

Caption: SILAC workflow using this compound.

Signaling_Pathway cluster_control Control (Light Label) cluster_treated Stimulated (Heavy Label) cluster_result MS Result (Heavy/Light Ratio) RTK_light Receptor Tyrosine Kinase (Basal Phosphorylation) SubA_light Substrate A RTK_light->SubA_light Low SubB_light Substrate B RTK_light->SubB_light Low Result_RTK RTK (pY) Ratio: ~1.0 Result_A Substrate A (pY) Ratio: >> 1.0 Result_B Substrate B (pY) Ratio: >> 1.0 Ligand Ligand RTK_heavy Receptor Tyrosine Kinase (Activated) Ligand->RTK_heavy SubA_heavy Substrate A (pY) RTK_heavy->SubA_heavy High SubB_heavy Substrate B (pY) RTK_heavy->SubB_heavy High

Caption: Analysis of Tyrosine Kinase Signaling.

References

Troubleshooting & Optimization

troubleshooting L-Tyrosine-d4 internal standard variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability with L-Tyrosine-d4 as an internal standard in mass spectrometry-based assays.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues related to this compound internal standard variability.

Issue 1: High Variability (%CV > 15%) in Internal Standard Response Across a Run

High coefficient of variation (%CV) in the this compound signal across an analytical run can compromise the accuracy and precision of your results.[1] This variability can be categorized as either random or systematic (drift).

Troubleshooting Workflow for High Internal Standard Variability

A High this compound Variability Observed (%CV > 15%) B Random Fluctuation? A->B C Systematic Drift (Upward/Downward Trend)? A->C D Investigate Sample Preparation B->D Yes E Check LC-MS System B->E Yes F Investigate IS Stability C->F Yes G Check for Carryover C->G Yes H Review Instrument Performance C->H Yes I Inconsistent Pipetting Incomplete Extraction Variable Evaporation D->I J Autosampler Issues (e.g., air bubbles, inconsistent injection) Column Temperature Fluctuation E->J K Degradation in Autosampler Isotopic Exchange F->K L Insufficient Wash Steps Contamination of Syringe/Loop G->L M Dirty Ion Source Fluctuating Spray Voltage Inconsistent Gas Flow H->M

Caption: Troubleshooting workflow for high this compound variability.

Potential Causes and Solutions for Random Variability

Potential CauseRecommended Action
Inconsistent Sample Preparation - Pipetting: Ensure proper pipette calibration and technique. Use a positive displacement pipette for viscous matrices.[2] - Extraction: Vortex samples for a consistent duration to ensure complete extraction. - Evaporation: Ensure consistent and complete solvent evaporation for all samples. Check for variations in nitrogen flow or heating block temperature.[2]
LC/Autosampler Issues - Injection Volume: Check for air bubbles in the autosampler syringe and ensure consistent injection volumes.[2] - System Leaks: Inspect for leaks in the LC system.
Mass Spectrometer Instability - Ion Source: Clean the ion source, including the spray needle, to remove any buildup that could cause fluctuating ionization efficiency.[2] - Instrument Parameters: Verify that MS parameters (e.g., spray voltage, gas flows) are stable throughout the run.

Potential Causes and Solutions for Systematic Drift

Potential CauseRecommended Action
Internal Standard Stability in Autosampler The internal standard may be degrading over the course of a long analytical run.[2] - Action: Perform an autosampler stability experiment by re-injecting samples from the beginning of the run at the end to see if the IS response has decreased. If degradation is observed, consider a more stable solvent for reconstitution or shorten the run time.
Column Temperature Fluctuation Inconsistent column temperature can lead to shifts in retention time, potentially moving the IS peak into a region of varying ion suppression.[2] - Action: Ensure the column oven is functioning correctly and maintaining a stable temperature.
Carryover A gradual increase in the IS signal can be due to carryover from previous injections.[2] - Action: Optimize the autosampler wash method by using a stronger wash solvent and increasing the wash volume and/or number of washes.

Frequently Asked Questions (FAQs)

Q1: What is an acceptable level of variability for my this compound internal standard?

According to the FDA's Bioanalytical Method Validation Guidance, the precision, expressed as the percent coefficient of variation (%CV), for the internal standard response should be monitored. While no strict acceptance criteria are defined for the IS response itself, the precision of your quality control (QC) samples, which are normalized by the IS, should not exceed 15% CV for most concentrations, and 20% for the Lower Limit of Quantification (LLOQ).[3][4][5][6] Consistent IS response across the batch is a key indicator of a robust method.

Quality Control LevelAcceptable Precision (%CV)
LLOQ≤ 20%
Low, Medium, High QC≤ 15%

Q2: My this compound peak is showing fronting or tailing. How does this affect my results and how can I fix it?

Poor peak shape can negatively impact the accuracy and precision of integration, leading to variability.

Troubleshooting Poor Peak Shape

Start Poor this compound Peak Shape Observed Q1 Is the injection solvent stronger than the mobile phase? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Fix1 Dilute sample in a weaker solvent or reduce injection volume. A1_Yes->Fix1 Fix2 Check for column degradation or contamination. Consider column flush or replacement. A1_No->Fix2

References

Technical Support Center: Analysis of L-Tyrosine-d4 in Plasma Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the analysis of L-Tyrosine-d4 in plasma samples using LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern for this compound analysis in plasma?

Matrix effects are the alteration of analyte ionization efficiency by co-eluting, non-target components in the sample matrix. In plasma, these components include proteins, lipids, salts, and other endogenous compounds. This interference can lead to either ion suppression or enhancement, which can negatively impact the accuracy, precision, and sensitivity of the quantitative analysis of this compound.[1][2] Phospholipids are a major contributor to matrix effects in plasma samples, often co-extracting with analytes and suppressing the ionization signal.[3]

Q2: How does this compound, as a deuterated internal standard, help in minimizing matrix effects?

Deuterated internal standards like this compound are stable isotope-labeled (SIL) analogs of the analyte.[4] Because they are chemically almost identical to L-Tyrosine, they exhibit nearly the same physicochemical properties.[4] This similarity means they tend to co-elute during chromatography and experience a similar degree of ion suppression or enhancement as the analyte.[4] By calculating the ratio of the analyte signal to the internal standard signal, variations caused by matrix effects can be compensated for, leading to more reliable quantification.[5]

Q3: I'm still observing significant ion suppression even with the use of this compound. What could be the cause?

While deuterated internal standards are effective, they may not always fully compensate for matrix effects.[4][6] Several factors could be contributing to this issue:

  • Poor Sample Cleanup: High levels of phospholipids, salts, and other endogenous components in complex matrices like plasma can cause severe matrix effects that are not fully compensated for by the internal standard.[4]

  • Differential Matrix Effects: In some cases, the analyte and its deuterated internal standard may not experience identical ion suppression, even with co-elution.[6] This can be due to slight differences in their physicochemical properties leading to subtle shifts in retention time, especially in regions of steep ion suppression.[6]

  • Isotopic Exchange (H/D Exchange): Deuterium atoms on the internal standard can sometimes be replaced with hydrogen atoms from the solvent, especially under acidic or basic conditions.[7] This would alter the mass of the internal standard and affect quantification.

  • Sub-optimal LC-MS Conditions: The choice of mobile phase, gradient, and ion source parameters can influence the extent of matrix effects.[4]

Troubleshooting Guides

Issue 1: High Variability and Poor Reproducibility in this compound Quantification

High variability and poor reproducibility are common indicators of uncorrected matrix effects.

Troubleshooting Steps:

  • Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before LC-MS analysis.[8] Consider more rigorous sample preparation techniques beyond simple protein precipitation.[9]

    • Liquid-Liquid Extraction (LLE): This technique can be optimized to selectively extract L-Tyrosine while leaving behind many matrix components.[8] Using acidic or basic pH during extraction can help prevent the extraction of impurities like phospholipids.[8]

    • Solid-Phase Extraction (SPE): SPE can provide cleaner extracts compared to protein precipitation.[9] Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, has been shown to be very effective at removing a wide range of matrix components.[9][10]

    • Phospholipid Depletion Plates: Specific sample preparation products are designed to remove phospholipids from plasma samples, which are a primary source of ion suppression.[3]

  • Optimize Chromatographic Separation: Modifying your LC method can help separate L-Tyrosine from co-eluting matrix components.

    • Gradient Optimization: A slower, more gradual gradient can improve the resolution between the analyte and interfering peaks.[4]

    • Column Chemistry: Experiment with different column chemistries to alter the selectivity of your separation.

  • Assess Matrix Effects Systematically: Quantify the extent of the matrix effect to understand the problem better.

    • Post-Column Infusion: This method helps to identify regions in the chromatogram where ion suppression or enhancement occurs.[1][4] A constant flow of this compound is infused post-column while a blank plasma extract is injected. Dips in the baseline signal indicate ion suppression.[1][4]

    • Post-Extraction Spike: This involves comparing the response of this compound spiked into a blank matrix extract versus a pure solvent.[11] The difference in response quantifies the matrix effect.[11]

Issue 2: this compound and L-Tyrosine Do Not Co-elute Perfectly

A slight shift in retention time between the analyte and its deuterated internal standard can lead to differential matrix effects.[7]

Troubleshooting Steps:

  • Acknowledge the Deuterium Isotope Effect: The replacement of hydrogen with deuterium can slightly alter the physicochemical properties of a molecule, sometimes leading to earlier elution in reversed-phase chromatography.[7]

  • Adjust Chromatographic Conditions: Minor adjustments to the mobile phase composition or gradient profile may help to achieve better co-elution.

  • Use a Lower Resolution Column: In some instances, using a column with slightly lower resolution can promote the complete co-elution of the analyte and internal standard, thereby ensuring they experience the same matrix effects.[12]

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation followed by Phospholipid Removal

This protocol is a two-step process to effectively remove proteins and phospholipids from plasma samples.

  • Protein Precipitation:

    • To 100 µL of plasma sample, add 300 µL of acetonitrile containing the this compound internal standard.

    • Vortex the mixture for 1 minute to ensure complete protein precipitation.

    • Centrifuge the sample at 10,000 x g for 10 minutes.

    • Carefully collect the supernatant.

  • Phospholipid Removal:

    • Pass the supernatant through a phospholipid removal plate.

    • Collect the flow-through, which is now ready for LC-MS/MS analysis.

Protocol 2: Assessment of Matrix Effects using Post-Extraction Spike

This protocol allows for the quantitative assessment of ion suppression or enhancement.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike this compound into the mobile phase or a pure solvent at a known concentration.

    • Set B (Post-Extraction Spike): Extract blank plasma using your chosen sample preparation method. Spike the same known concentration of this compound into the final, clean extract.

    • Set C (Blank Matrix): Analyze the extracted blank plasma without any spiked analyte to check for interferences.

  • Analyze and Calculate Matrix Effect:

    • Analyze all three sets of samples by LC-MS/MS.

    • Calculate the matrix effect using the following formula:

      • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

Quantitative Data Summary

Table 1: Comparison of Sample Preparation Techniques for Minimizing Matrix Effects

Sample Preparation MethodTypical Analyte RecoveryEffectiveness in Removing PhospholipidsPotential for Ion Suppression
Protein Precipitation (PPT) Often < 60% due to analyte entrapment[2]Low, significant residual phospholipids remain[9]High, due to remaining matrix components[2][9]
Liquid-Liquid Extraction (LLE) Variable, can be low for polar analytes[9]Good, especially with pH optimization[8][9]Moderate, generally provides cleaner extracts than PPT[9]
Solid-Phase Extraction (SPE) Good, can be optimized for high recoveryGood to Excellent, depending on the sorbent[9]Low, especially with mixed-mode sorbents[9]
Phospholipid Depletion Plates HighExcellent, specifically targets phospholipidsVery Low, significantly reduces phospholipid-based suppression

Visualizations

cluster_sample_prep Sample Preparation Workflow plasma Plasma Sample (with L-Tyrosine & Matrix) is_spike Spike with This compound plasma->is_spike Add Internal Standard ppt Protein Precipitation (e.g., Acetonitrile) is_spike->ppt centrifuge Centrifugation ppt->centrifuge supernatant Supernatant (Analyte + Phospholipids) centrifuge->supernatant phospholipid_removal Phospholipid Removal (e.g., SPE, Plate) supernatant->phospholipid_removal clean_extract Clean Extract for LC-MS/MS Analysis phospholipid_removal->clean_extract

Caption: Workflow for plasma sample preparation to minimize matrix effects.

cluster_troubleshooting Troubleshooting Logic for Matrix Effects start High Variability or Poor Reproducibility Observed check_sample_prep Is Sample Prep Sufficiently Rigorous? start->check_sample_prep improve_sample_prep Implement Advanced Sample Prep (SPE/LLE) check_sample_prep->improve_sample_prep No check_chromatography Is Analyte Co-eluting with Interferences? check_sample_prep->check_chromatography Yes improve_sample_prep->check_chromatography optimize_lc Optimize LC Gradient and/or Column check_chromatography->optimize_lc Yes check_coelution Does Analyte and IS Co-elute Perfectly? check_chromatography->check_coelution No optimize_lc->check_coelution adjust_lc_for_coelution Fine-tune LC for Better Co-elution check_coelution->adjust_lc_for_coelution No resolved Issue Resolved check_coelution->resolved Yes adjust_lc_for_coelution->resolved

References

Technical Support Center: Troubleshooting Ion Suppression of L-Tyrosine-d4 in LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying, troubleshooting, and mitigating ion suppression of L-Tyrosine-d4 in Liquid Chromatography-Mass Spectrometry (LC-MS) analyses.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it affecting my this compound signal?

A1: Ion suppression is a type of matrix effect that frequently occurs in LC-MS. It happens when molecules from the sample matrix (e.g., salts, lipids, proteins) co-elute with your analyte of interest, this compound.[1][2] In the mass spectrometer's ion source, these matrix components compete with this compound for ionization, which can reduce the efficiency of ion formation for your analyte.[1][3] This competition leads to a decreased signal intensity, which can negatively impact the accuracy, sensitivity, and reproducibility of your quantitative analysis.[1][4]

Q2: I'm using this compound as a stable isotope-labeled internal standard (SIL-IS). Shouldn't that automatically correct for ion suppression?

A2: Using a SIL-IS like this compound is the preferred method to compensate for matrix effects, as it is expected to co-elute and experience the same degree of ion suppression as the unlabeled (native) L-Tyrosine.[1][5] However, this correction is not always perfect. Several factors can lead to inaccurate results:

  • Differential Matrix Effects: The analyte and the SIL-IS may experience different degrees of ion suppression, especially at high matrix concentrations.[6]

  • Chromatographic Shift: A slight difference in retention time between the analyte and the SIL-IS, sometimes caused by the deuterium isotope effect, can expose them to different matrix components as they elute, leading to varied suppression.[6][7]

  • Concentration Dependence: The extent of ion suppression can be dependent on the concentration of both the analyte and the interfering compounds.[7][8]

Therefore, while a SIL-IS is a powerful tool, it is crucial to validate that it effectively compensates for matrix effects in your specific assay.

Q3: What are the most common sources of ion suppression in my analysis?

A3: Sources of ion suppression are broadly categorized as endogenous (from the sample) or exogenous (introduced during sample handling).

  • Endogenous Matrix Components: These are substances naturally present in biological samples, such as proteins, salts, phospholipids, and other small molecules.[1][9]

  • Exogenous Contaminants: These can be introduced during sample preparation and analysis. Common sources include detergents, polymers leached from plasticware (e.g., Eppendorf tubes), and mobile phase additives.[5][10]

  • Mobile Phase Additives: Certain additives, especially non-volatile buffers and strong ion-pairing agents like trifluoroacetic acid (TFA), are known to cause significant signal suppression in electrospray ionization (ESI).[11][12]

Q4: How can I definitively determine if ion suppression is the cause of my poor signal or variability?

A4: Two primary methods are used to assess matrix effects quantitatively and qualitatively:

  • Post-Extraction Spike Method (Quantitative): This is the most common quantitative method. You compare the peak area of an analyte spiked into an extracted blank matrix sample with the peak area of the analyte in a clean solvent. A lower response in the matrix indicates ion suppression.[13][14]

  • Post-Column Infusion (Qualitative): In this method, a constant flow of your analyte solution is infused into the mobile phase stream after the analytical column, but before the MS ion source.[9] A blank matrix sample is then injected onto the column. Any dip in the constant analyte signal baseline indicates a region of ion suppression corresponding to the retention time of interfering matrix components.[9]

Troubleshooting Guides

Issue: Poor Sensitivity / Low Signal Intensity for this compound

Q: My this compound signal is consistently low across all samples. What should I check first?

A: A consistently low signal is often a result of significant ion suppression from the sample matrix or suboptimal analytical conditions. Follow a systematic approach starting from sample preparation through to MS detection. The most effective way to combat ion suppression is by improving sample cleanup.[5][13]

G cluster_0 Troubleshooting Workflow for Low Signal A Low this compound Signal Detected B 1. Optimize Sample Preparation (Most Common Issue) A->B C Is signal improved? B->C D 2. Optimize Chromatography C->D No G Problem Solved C->G Yes E Is signal improved? D->E F 3. Optimize MS Parameters E->F No E->G Yes F->G Yes H Consult Instrument Manufacturer F->H No

Caption: A step-by-step workflow for troubleshooting low signal intensity.

  • Evaluate Sample Preparation: Protein precipitation (PPT) is a common but often "dirty" method that leaves many matrix components.[15] Consider switching to a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[13] Mixed-mode SPE is particularly effective at removing a broad range of interferences.[13][15]

  • Optimize Chromatography: Modify your LC method to improve the separation between this compound and the region of ion suppression. Try adjusting the gradient slope, changing the organic solvent, or modifying the mobile phase pH.[1][15]

  • Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[5][16]

  • Check MS Source Parameters: Ensure ion source parameters (e.g., gas flows, temperature, capillary voltage) are optimized for this compound in the presence of your mobile phase.[17]

Issue: High Variability / Poor Reproducibility

Q: My results for this compound are not reproducible between different samples. What is the likely cause?

A: High variability between samples, even with a SIL-IS, often points to significant sample-to-sample differences in matrix composition.[4] This means the degree of ion suppression is not consistent across your sample set.

  • Improve Sample Cleanup: A more robust sample preparation method like SPE will remove more interferences and reduce the variability between samples.[1]

  • Use Matrix-Matched Calibrators: If blank matrix is available, prepare your calibration standards in the same biological matrix as your samples. This helps to ensure that the calibrators and the unknown samples experience similar matrix effects.[1][18]

  • Consider the Standard Addition Method: For very complex or variable matrices where blank matrix is unavailable, the method of standard additions can be used. This involves creating a calibration curve within each sample, but it is very time-consuming.[5][14]

G cluster_matrix Endogenous Matrix Components cluster_exogenous Exogenous Sources center Ion Suppression of this compound lipids Phospholipids lipids->center salts Inorganic Salts salts->center proteins Proteins/Peptides proteins->center plastic Plasticizers plastic->center detergents Detergents (PEG) detergents->center mobile Mobile Phase Additives (e.g., TFA) mobile->center

Caption: Common sources of matrix components that cause ion suppression.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)

This protocol allows for the quantification of ion suppression for this compound.

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Spike this compound into the mobile phase or reconstitution solvent to a known concentration (e.g., 100 ng/mL).

    • Set B (Blank Matrix Extract): Process a sample of blank matrix (e.g., human plasma with no analyte) using your established sample preparation protocol.

    • Set C (Post-Spike Matrix): Take the processed blank matrix extract from Set B and spike this compound to the same final concentration as in Set A.

  • LC-MS Analysis: Analyze multiple replicates (n=3-5) of Set A and Set C.

  • Calculate Matrix Effect (ME):

    • ME (%) = (Mean Peak Area of Set C / Mean Peak Area of Set A) * 100

    • Interpretation:

      • ME = 100%: No matrix effect.

      • ME < 100%: Ion suppression.

      • ME > 100%: Ion enhancement.

Protocol 2: Comparative Sample Preparation

This protocol compares Protein Precipitation (PPT) with Solid-Phase Extraction (SPE) to reduce matrix effects.

  • Sample: Pooled human plasma.

  • Protein Precipitation (PPT):

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube, evaporate to dryness under nitrogen, and reconstitute in 100 µL of mobile phase.

  • Solid-Phase Extraction (SPE):

    • Use a mixed-mode cation exchange SPE cartridge.

    • Condition: Pass 1 mL of methanol, followed by 1 mL of water through the cartridge.

    • Equilibrate: Pass 1 mL of 2% formic acid in water.

    • Load: Dilute 100 µL of plasma with 200 µL of 2% formic acid and load onto the cartridge.

    • Wash: Wash with 1 mL of 2% formic acid, followed by 1 mL of methanol.

    • Elute: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase.

  • Analysis: Assess the matrix effect for samples prepared by both methods using the Post-Extraction Spike protocol.

Data Summary Tables

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

TechniqueProsConsEfficacy for Reducing Ion Suppression
Protein Precipitation (PPT) Fast, simple, inexpensive.[9]Non-selective, often results in significant ion suppression.[5][15]Low
Liquid-Liquid Extraction (LLE) Can be more selective than PPT.[13]Can have low recovery for polar analytes like tyrosine; requires solvent optimization.[13][15]Medium
Solid-Phase Extraction (SPE) Highly selective, provides very clean extracts.[1][9]More complex, time-consuming, and expensive than PPT.High to Very High

Table 2: Example LC-MS/MS Parameters for L-Tyrosine Analysis

ParameterTypical Value
LC Column C18 Reversed-Phase (e.g., 50 mm x 2.1 mm, 1.8 µm)[19]
Mobile Phase A 0.1% Formic Acid in Water[19][20]
Mobile Phase B 0.1% Formic Acid in Acetonitrile or Methanol[19]
Flow Rate 0.3 - 0.5 mL/min[20]
Gradient 5% B to 95% B over 5-7 minutes
Ionization Mode Positive Electrospray Ionization (ESI+)[20]
MS/MS Transition (MRM) This compound: Consult specific literature for precursor/product ions
Internal Standard This compound is the internal standard for native L-Tyrosine

References

Technical Support Center: Optimizing Chromatographic Separation of L-Tyrosine-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of L-Tyrosine-d4.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for this compound?

To ensure the stability of this compound, it should be stored at 4°C in a sealed container, protected from moisture and light. For solutions prepared in a solvent, it is recommended to store them at -80°C for up to 6 months or -20°C for up to 1 month.

2. What type of analytical column is best suited for the separation of this compound?

A reversed-phase C18 column is a common and effective choice for the separation of L-Tyrosine and its deuterated analogs. For more challenging separations, especially when dealing with complex matrices, mixed-mode columns that offer both reversed-phase and ion-exchange retention mechanisms can provide enhanced selectivity and resolution.

3. How does the mobile phase pH affect the retention of this compound?

The pH of the mobile phase is a critical parameter for optimizing the separation of this compound, as it is an ionizable compound.

  • Low pH (e.g., pH 2-4): At acidic pH, the carboxylic acid group is protonated, and the amino group is protonated, resulting in a net positive charge. This can lead to good retention on a C18 column with ion-pairing agents or on a cation-exchange column. Operating in this pH range often results in sharp peaks and stable retention times.

  • Neutral pH: Near its isoelectric point, this compound exists as a zwitterion, which can lead to poor retention on traditional reversed-phase columns.

  • High pH: At basic pH, the carboxylic acid group is deprotonated, giving the molecule a net negative charge.

For most applications, a mobile phase buffered at a low pH (e.g., with 0.1% formic acid or trifluoroacetic acid) is recommended to ensure consistent ionization and reproducible retention.

4. What are common detection methods for this compound analysis?

UV detection is a straightforward method, with a typical wavelength of around 220 nm or 275 nm. However, for higher sensitivity and selectivity, especially in complex biological samples, mass spectrometry (MS) detection is preferred. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides excellent specificity and allows for the use of this compound as an internal standard for the quantification of endogenous L-Tyrosine.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of this compound.

Problem Potential Cause Suggested Solution
Poor Peak Shape (Tailing or Fronting) Secondary interactions with the stationary phase.Add a mobile phase modifier like 0.1% trifluoroacetic acid (TFA) to minimize silanol interactions. Ensure the mobile phase pH is at least 2 pH units away from the pKa of L-Tyrosine.
Column overload.Reduce the injection volume or the concentration of the sample.
Column contamination or degradation.Flush the column with a strong solvent. If the problem persists, replace the column.
Inconsistent Retention Times Fluctuations in mobile phase composition.Ensure the mobile phase is well-mixed and degassed. If using a gradient, ensure the pump is functioning correctly.
Changes in column temperature.Use a column oven to maintain a consistent temperature.
Inadequate column equilibration.Increase the column equilibration time between injections.
Low Signal Intensity or No Peak Incorrect detector settings.Verify the detector wavelength (for UV) or mass transitions (for MS) are correctly set for this compound.
Sample degradation.Ensure proper sample storage and handling. Prepare fresh standards and samples.
System leak.Check all fittings and connections for leaks.
High Backpressure Blockage in the system.Check for blockages in the guard column, column, or tubing. Reverse-flush the column (if recommended by the manufacturer).
Precipitated buffer in the mobile phase.Ensure the mobile phase components are fully dissolved and compatible. Filter the mobile phase.
Ghost Peaks Carryover from previous injections.Implement a robust needle wash protocol. Inject a blank solvent to check for carryover.
Contaminated mobile phase or vials.Use high-purity solvents and new vials for each analysis.

Experimental Protocols

Protocol 1: HPLC-UV Method for this compound Analysis

This protocol provides a general method for the separation of this compound using HPLC with UV detection. Optimization may be required based on the specific instrument and sample matrix.

1. Sample Preparation:

  • Dissolve this compound standard in the mobile phase to a final concentration of 10 µg/mL.
  • For biological samples, perform protein precipitation by adding three parts of ice-cold acetonitrile or methanol to one part of the sample. Vortex and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes. Collect the supernatant for analysis.

2. HPLC Conditions:

Parameter Condition
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 30% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection 220 nm

3. Data Analysis:

  • Identify the this compound peak based on its retention time compared to a standard injection.
  • Quantify the peak area for concentration determination.

Protocol 2: LC-MS/MS Method for this compound Quantification

This protocol is suitable for the sensitive and selective quantification of this compound, often used as an internal standard.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 methanol:water).
  • Spike the analytical samples and calibration standards with a fixed concentration of this compound as an internal standard.
  • Perform protein precipitation as described in Protocol 1.

2. LC-MS/MS Conditions:

Parameter Condition
Column C18 Reversed-Phase, 2.1 x 100 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 2% B for 1 min, then to 50% B in 5 min
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition To be optimized, typically Q1: 186.1 -> Q3: 140.1

3. Data Analysis:

  • Monitor the specified MRM transition for this compound.
  • Calculate the peak area ratio of the analyte to the internal standard (this compound) for quantification.

Quantitative Data Summary

The following tables provide example data for method validation parameters that should be established during method development.

Table 1: HPLC-UV Method Performance

Parameter Typical Value
Retention Time 4.5 ± 0.2 min
Linearity (r²) > 0.995
Limit of Quantification (LOQ) 1 µg/mL
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 10%
Accuracy (% Recovery) 90 - 110%

Table 2: LC-MS/MS Method Performance

Parameter Typical Value
Retention Time 3.2 ± 0.1 min
Linearity (r²) > 0.998
Limit of Quantification (LOQ) 10 ng/mL
Intra-day Precision (%RSD) < 3%
Inter-day Precision (%RSD) < 7%
Accuracy (% Recovery) 95 - 105%

Visualizations

Experimental Workflow for Method Development

Caption: Workflow for LC-MS/MS method development for this compound.

Troubleshooting Logic Diagram

troubleshooting_workflow cluster_pressure Pressure Issues cluster_peak Peak Shape/Retention Issues cluster_baseline Baseline Issues start Chromatographic Problem Identified pressure_check Pressure Anomaly? start->pressure_check pressure_high High Pressure pressure_check->pressure_high Yes pressure_low Low/No Pressure pressure_check->pressure_low Yes peak_check Peak Problem? pressure_check->peak_check No sol_high Check for Blockages (Column, Tubing) Flush System pressure_high->sol_high sol_low Check for Leaks Check Pump & Solvent Levels pressure_low->sol_low end Problem Resolved sol_high->end sol_low->end peak_shape Poor Peak Shape peak_check->peak_shape Yes retention_shift Retention Time Shift peak_check->retention_shift Yes baseline_check Baseline Problem? peak_check->baseline_check No sol_shape Adjust Mobile Phase pH Reduce Sample Load Check Column Health peak_shape->sol_shape sol_retention Check Mobile Phase Prep Ensure Temp Stability Equilibrate Column Longer retention_shift->sol_retention sol_shape->end sol_retention->end baseline_noisy Noisy Baseline baseline_check->baseline_noisy Yes baseline_drift Drifting Baseline baseline_check->baseline_drift Yes baseline_check->end No sol_noisy Degas Mobile Phase Check Detector Lamp Clean Flow Cell baseline_noisy->sol_noisy sol_drift Ensure Column Equilibration Check for Contamination baseline_drift->sol_drift sol_noisy->end sol_drift->end

Caption: A logical workflow for troubleshooting common HPLC issues.

Technical Support Center: Enhancing L-Tyrosine-d4 Signal Intensity in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mass spectrometry (MS) signal intensity of L-Tyrosine-d4.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of low this compound signal intensity in my LC-MS/MS analysis?

Low signal intensity for this compound can be attributed to several factors, including inefficient ionization, ion suppression from the sample matrix, suboptimal instrument parameters, and inadequate sample preparation. It is also crucial to ensure the mass spectrometer is properly tuned and calibrated.

Q2: Which ionization technique is most suitable for this compound analysis?

Electrospray ionization (ESI) is the most effective and widely used technique for analyzing polar compounds like this compound. ESI is a "soft" ionization method that generates protonated molecules ([M+H]+) with minimal fragmentation, which is ideal for quantitative analysis.

Q3: How does the mobile phase composition affect the signal intensity of this compound?

The mobile phase composition is critical for efficient ionization. For this compound, which contains an amino group, an acidic mobile phase is recommended to promote protonation and enhance the signal in positive ion mode. The use of volatile organic solvents like acetonitrile or methanol facilitates the desolvation of droplets in the ESI source. Additives such as formic acid or acetic acid are commonly used to lower the pH. High concentrations of non-volatile salts should be avoided as they can cause signal suppression.[1][2][3][4]

Q4: What are the expected precursor and product ions for this compound in MS/MS analysis?

The precursor ion for this compound in positive ion mode is the protonated molecule, [M+H]+, with a mass-to-charge ratio (m/z) of approximately 186.1. The exact mass will depend on the specific deuteration pattern. Common product ions for unlabeled L-Tyrosine (m/z 182.1) include the immonium ion at m/z 136.1, resulting from the loss of the carboxyl group and ammonia.[5] The fragmentation pattern for this compound is expected to be similar, though the m/z of the fragment ions may shift depending on the location of the deuterium labels.

Troubleshooting Guides

Issue 1: Low or No this compound Signal

This troubleshooting guide follows a logical workflow to diagnose and resolve issues of low or absent this compound signal.

A Start: Low/No Signal B Check MS Instrument Performance A->B F Check LC System A->F C Infuse this compound Standard B->C D Signal Observed? C->D E Optimize Source Parameters (ESI) D->E Yes K Instrument Maintenance Required D->K No J Problem Resolved E->J G Check Mobile Phase & Column F->G H Investigate Sample Preparation & Matrix Effects G->H I Review Sample Prep Protocol H->I I->J

Caption: Troubleshooting workflow for low this compound signal.

Detailed Steps:

  • Verify Mass Spectrometer Performance:

    • Ensure the instrument has been recently tuned and calibrated according to the manufacturer's recommendations.

    • Directly infuse a standard solution of this compound into the mass spectrometer to confirm that the instrument can detect the analyte without the LC system.

    • If no signal is observed upon direct infusion, the issue likely lies with the instrument itself, and maintenance may be required.

  • Optimize ESI Source Parameters:

    • If a signal is observed with direct infusion, optimize the ESI source parameters. Key parameters to adjust include:

      • Capillary voltage

      • Gas temperatures (desolvation and nebulizer)

      • Gas flow rates (nebulizer and drying gas)

    • A systematic approach, such as optimizing one parameter at a time, can help identify the optimal settings.

  • Evaluate the Liquid Chromatography System:

    • If the direct infusion provides a good signal, but the LC-MS run does not, the problem may be with the LC system.

    • Check for leaks, ensure proper mobile phase composition and flow rate, and verify that the column is in good condition and properly equilibrated.

  • Assess Sample Preparation and Matrix Effects:

    • If the instrument and LC system are functioning correctly, the issue may be related to the sample preparation or matrix effects.

    • Matrix components can co-elute with this compound and suppress its ionization.

    • Review your sample preparation protocol to ensure it is effective at removing interferences.

Issue 2: Poor Peak Shape and Reproducibility

This guide addresses common causes of poor chromatography for this compound.

A Start: Poor Peak Shape B Check for Column Overloading A->B D Evaluate Mobile Phase Compatibility A->D F Inspect Column and Guard Column A->F H Check for System Contamination A->H C Reduce Injection Volume/Concentration B->C J Problem Resolved C->J E Adjust Mobile Phase pH and Organic Content D->E E->J G Replace if Necessary F->G G->J I Flush System H->I I->J

Caption: Troubleshooting guide for poor this compound peak shape.

Detailed Steps:

  • Column Overloading: Injecting too much sample can lead to broad or tailing peaks. Try reducing the injection volume or diluting the sample.

  • Mobile Phase Incompatibility: Ensure the sample solvent is compatible with the mobile phase. A mismatch can cause peak distortion. Ideally, the sample should be dissolved in the initial mobile phase.

  • Column Degradation: Over time, LC columns can degrade. Check the column's performance with a standard mixture. If performance is poor, it may need to be replaced. A guard column can help extend the life of the analytical column.

  • System Contamination: Contamination in the LC system can lead to poor peak shape and high background noise. Flushing the system with a strong solvent may help.

Experimental Protocols and Data

Protocol 1: Sample Preparation of Plasma Samples

This protocol provides two common methods for preparing plasma samples for this compound analysis: protein precipitation and solid-phase extraction (SPE).

Method A: Protein Precipitation (PPT)

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard (if this compound is the analyte, a different labeled amino acid should be used as the internal standard).

  • Vortex for 1 minute to precipitate the proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the sample in 100 µL of the initial mobile phase.

Method B: Solid-Phase Extraction (SPE)

  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load 100 µL of plasma that has been pre-treated by adding 100 µL of 4% phosphoric acid.

  • Wash the cartridge with 1 mL of 0.1 M HCl followed by 1 mL of methanol.

  • Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.

Quantitative Data Comparison of Sample Preparation Methods

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Reference
Protein Precipitation (Acetonitrile)85 - 9515 - 30 (Ion Suppression)[6][7]
Solid-Phase Extraction (Mixed-Mode)90 - 105< 10[6][7]

Note: Data are representative and may vary depending on the specific matrix and experimental conditions.

Protocol 2: LC-MS/MS Method for this compound Analysis

This protocol provides a starting point for developing a robust LC-MS/MS method for the quantification of this compound.

Liquid Chromatography Conditions

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Desolvation Temperature: 450°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Nebulizer Gas Pressure: 7 bar

MRM Transitions for L-Tyrosine and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
L-Tyrosine182.1136.11550
This compound186.1140.11550

Note: Collision energy is instrument-dependent and should be optimized.[8][9][10]

Logical Relationship for Method Development

The following diagram illustrates the logical steps involved in developing a robust LC-MS/MS method for this compound.

A Define Analytical Goal B Select Ionization Mode (ESI+) A->B D Develop LC Method A->D G Develop Sample Preparation Method A->G C Optimize MS Parameters (Infusion) B->C I Method Validation C->I E Select Column & Mobile Phase D->E F Optimize Gradient E->F F->I H Compare PPT and SPE G->H H->I J Linearity, Accuracy, Precision I->J

Caption: Logical workflow for LC-MS/MS method development.

References

Technical Support Center: Isotopic Stability of L-Tyrosine-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on maintaining the isotopic stability of L-Tyrosine-d4 during sample preparation for mass spectrometry-based analyses.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in mass spectrometry?

This compound is a stable isotope-labeled (SIL) form of the amino acid L-Tyrosine, where four hydrogen atoms on the aromatic ring have been replaced with deuterium. It is commonly used as an internal standard (IS) in quantitative LC-MS/MS assays. Because its chemical and physical properties are nearly identical to the endogenous L-Tyrosine, it can effectively account for variations in sample preparation, chromatography, and ionization, leading to more accurate and precise measurements.

Q2: Where are the deuterium labels on this compound located and are they stable?

The four deuterium atoms are located on the aromatic ring of the tyrosine molecule. Generally, deuterium atoms on an aromatic ring are stable under typical analytical conditions. However, they can be susceptible to back-exchange (replacement with hydrogen) under certain conditions.

Q3: What are the primary factors that can compromise the isotopic stability of this compound during sample preparation?

The main factors that can lead to the loss of deuterium labels (back-exchange) are:

  • Extreme pH: Both highly acidic and highly alkaline conditions can promote the exchange of deuterium for hydrogen.

  • Elevated Temperatures: High temperatures can accelerate the rate of back-exchange, especially when combined with extreme pH.

  • UV Light Exposure: One study has shown that UV light can induce H/D exchange on the aromatic ring of tyrosine, with the process being optimal at a pH of 9.[1]

Q4: What are the recommended storage and handling conditions for this compound?

To ensure its stability, this compound should be stored in a cool, dry, and dark place. It is advisable to store stock solutions at low temperatures (e.g., -20°C or -80°C) and minimize freeze-thaw cycles. Protect solutions from prolonged exposure to light.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Loss of this compound signal or increase in L-Tyrosine signal over time in processed samples. Isotopic back-exchange.- Check pH of all solutions: Ensure that the pH of your sample matrix, extraction solvents, and reconstitution solution is as close to neutral as possible. Avoid strongly acidic (pH < 3) or basic (pH > 10) conditions. - Control Temperature: Perform all sample preparation steps at reduced temperatures (e.g., on ice or at 4°C) to minimize the rate of exchange. - Minimize UV Exposure: Protect samples from direct sunlight or other sources of UV radiation. - Conduct a Stability Study: Incubate this compound in the final sample matrix and mobile phase at the expected analysis temperature for the duration of a typical analytical run to assess its stability.
High variability in this compound response across a sample batch. Inconsistent sample processing conditions.- Standardize pH and Temperature: Ensure uniform pH and temperature across all samples and standards during preparation. - Consistent Timing: Process all samples in a consistent and timely manner to avoid prolonged exposure to potentially destabilizing conditions.
Unexpectedly high L-Tyrosine signal in blank samples spiked only with this compound. Presence of unlabeled L-Tyrosine as an impurity in the internal standard.- Consult the Certificate of Analysis (CoA): Verify the isotopic purity of the this compound standard. - Analyze the IS Solution: Inject a high concentration of the this compound solution alone to check for the presence of unlabeled L-Tyrosine.

Data on Isotopic Stability

Condition Effect on Deuterium Stability Recommendation
Strongly Acidic (e.g., pH < 3) with Heat High risk of back-exchange, particularly at the ortho positions to the hydroxyl group.[2]Avoid prolonged exposure. If acidic conditions are necessary, perform steps at low temperatures.
Strongly Alkaline (e.g., pH > 10) Increased risk of back-exchange.Buffer solutions to a more neutral pH if possible.
Near Neutral pH (e.g., pH 6-8) Generally stable.Ideal for sample processing and storage.
Elevated Temperature (e.g., > 40°C) Accelerates back-exchange, especially in non-neutral pH.Keep samples on ice or at 4°C during preparation.
UV Light Exposure Can induce H/D exchange, especially at pH 9.[1]Protect samples from light.

Experimental Protocols

Best Practices for Maintaining this compound Stability
  • Solvent Preparation: Prepare all solvents and solutions using high-purity reagents. If pH adjustment is necessary, use buffers to maintain a stable pH, preferably close to neutral.

  • Stock Solutions: Prepare this compound stock solutions in a stable solvent matrix (e.g., methanol or a buffered aqueous solution) and store at -20°C or below in amber vials.

  • Sample Processing: Whenever possible, perform sample preparation steps, such as protein precipitation or extraction, at reduced temperatures (e.g., in an ice bath).

  • Evaporation: If a solvent evaporation step is required, use a gentle stream of nitrogen at a controlled, low temperature.

  • Autosampler Stability: Keep the autosampler temperature low (e.g., 4°C) to maintain the stability of the processed samples during the analytical run.

Protocol: Protein Precipitation for L-Tyrosine Quantification

This protocol outlines a general procedure for protein precipitation using methanol, incorporating best practices for maintaining this compound stability.

  • Sample Thawing: Thaw biological samples (e.g., plasma, serum) on ice.

  • Internal Standard Spiking: To 100 µL of sample in a microcentrifuge tube, add the appropriate volume of this compound working solution.

  • Protein Precipitation:

    • Add 400 µL of ice-cold methanol to the sample.

    • Vortex mix for 30 seconds to ensure thorough mixing and protein precipitation.

  • Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate, being cautious not to disturb the protein pellet.

  • Evaporation (Optional): If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 30°C.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase, preferably a buffered solution close to neutral pH.

  • Analysis: Transfer the reconstituted sample to an autosampler vial and place it in a cooled (4°C) autosampler for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation (at 4°C) cluster_analysis Analysis thaw Thaw Sample on Ice spike Spike with this compound thaw->spike precipitate Add Ice-Cold Methanol & Vortex spike->precipitate incubate Incubate at -20°C precipitate->incubate centrifuge Centrifuge at 4°C incubate->centrifuge transfer Transfer Supernatant centrifuge->transfer reconstitute Reconstitute in Mobile Phase transfer->reconstitute Evaporate if needed (low temp) lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Recommended workflow for protein precipitation using this compound.

troubleshooting_workflow start Inconsistent this compound Signal? check_ph Are sample/solvent pH extreme (<3 or >10)? start->check_ph check_temp Is sample prep at room temp or higher? check_ph->check_temp No adjust_ph Action: Buffer to neutral pH check_ph->adjust_ph Yes check_light Prolonged exposure to UV light? check_temp->check_light No use_ice Action: Use ice bath / 4°C centrifuge check_temp->use_ice Yes protect_light Action: Use amber vials / cover samples check_light->protect_light Yes stability_test Conduct stability test in matrix check_light->stability_test No adjust_ph->stability_test use_ice->stability_test protect_light->stability_test

Caption: Troubleshooting decision tree for this compound instability.

molecule_stability cluster_mol This compound Structure cluster_labels Deuterium Label Stability mol aromatic Aromatic (d4): Generally stable but can exchange under harsh acidic/basic conditions with heat. hydroxyl Hydroxyl (-OH): Labile, readily exchanges. Not deuterated in this compound. amine Amine (-NH2): Labile, readily exchanges. Not deuterated in this compound. acid Carboxylic Acid (-COOH): Labile, readily exchanges. Not deuterated in this compound.

Caption: this compound structure and relative stability of potential labeling sites.

References

Navigating the Complexities of L-Tyrosine-d4 Recovery: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the accurate and efficient recovery of L-Tyrosine-d4 from complex biological matrices is paramount for reliable bioanalytical data. This technical support center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during sample preparation and analysis.

This guide offers practical solutions to enhance the recovery of this compound from various biological samples, including plasma, urine, and tissue homogenates. By understanding the nuances of different extraction techniques and potential pitfalls, you can optimize your workflow, improve data quality, and accelerate your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low this compound recovery?

A1: Low recovery of this compound can stem from several factors throughout the analytical workflow. The most prevalent issues include:

  • Suboptimal Extraction Method: The chosen extraction technique (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) may not be suitable for the specific biological matrix or the physicochemical properties of this compound.

  • Inefficient Protein Precipitation: Incomplete removal of proteins can lead to co-precipitation of the analyte, resulting in its loss. The choice of precipitation solvent and its ratio to the sample are critical.

  • Poor Liquid-Liquid Extraction Parameters: Factors such as the choice of organic solvent, pH of the aqueous phase, and insufficient mixing can lead to poor partitioning of this compound into the organic phase.

  • Breakthrough in Solid-Phase Extraction: If the SPE cartridge is not properly conditioned or the sample is loaded too quickly, the analyte may not be retained effectively and will be lost in the loading or wash steps.

  • Incomplete Elution from SPE Cartridge: The elution solvent may not be strong enough to desorb this compound completely from the sorbent.

  • Analyte Degradation: this compound may be susceptible to degradation due to factors like pH extremes, temperature, or enzymatic activity in the sample.

  • Matrix Effects: Components of the biological matrix can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression or enhancement, which can be misinterpreted as low recovery.

Q2: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?

A2: Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, are a significant challenge in LC-MS/MS bioanalysis.[1][2] To mitigate these effects for this compound analysis, consider the following strategies:

  • Optimize Chromatographic Separation: Develop a robust chromatographic method that separates this compound from the majority of matrix components. This can be achieved by adjusting the mobile phase composition, gradient profile, and column chemistry.

  • Improve Sample Cleanup: Employ a more rigorous sample preparation method to remove interfering matrix components. This may involve switching from protein precipitation to a more selective technique like solid-phase extraction (SPE).

  • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS), such as L-Tyrosine-d13C9,15N, is the gold standard as it co-elutes with the analyte and experiences similar matrix effects, thus providing effective normalization.

  • Matrix-Matched Calibrants and Quality Controls: Prepare your calibration standards and quality control samples in the same biological matrix as your study samples to compensate for consistent matrix effects.

  • Evaluate Different Ionization Sources: If available, test different ionization techniques (e.g., APCI instead of ESI) as they can be less susceptible to matrix effects for certain analytes.

Q3: What is the recommended internal standard for this compound analysis?

A3: The ideal internal standard (IS) for quantitative bioanalysis of this compound is a stable isotope-labeled (SIL) version of the analyte itself, such as L-Tyrosine-d8 or one with a different isotopic labeling pattern. A SIL-IS is considered the gold standard because it has nearly identical physicochemical properties to the analyte.[3][4][5] This ensures that it behaves similarly during sample extraction, chromatographic separation, and ionization, effectively compensating for variability in these steps. If a SIL-IS for this compound is unavailable, a structural analog can be used, but it is crucial to thoroughly validate its performance to ensure it adequately mimics the behavior of the analyte.

Troubleshooting Guides

Low Recovery in Protein Precipitation (PPT)
Symptom Potential Cause Troubleshooting Steps
Low this compound recovery after precipitation and centrifugation. Incomplete protein precipitation.- Increase the ratio of organic solvent to plasma/serum. A 3:1 or 4:1 ratio is commonly effective. - Evaluate different precipitation solvents. Acetonitrile is generally more effective at precipitating proteins than methanol.[6] - Ensure thorough vortexing after adding the solvent to facilitate protein denaturation and precipitation.
Co-precipitation of this compound with proteins.- Acidify the precipitation solvent (e.g., with 0.1% formic acid) to disrupt protein-analyte binding. - Optimize the precipitation temperature. Performing the precipitation at a lower temperature (e.g., on ice) can sometimes improve recovery.
Analyte loss during supernatant transfer.- After centrifugation, carefully aspirate the supernatant without disturbing the protein pellet. - Consider using a 96-well filtration plate for a more efficient and reproducible separation of the supernatant from the precipitated protein.[7]
Low Recovery in Liquid-Liquid Extraction (LLE)
Symptom Potential Cause Troubleshooting Steps
Low this compound recovery in the organic phase. Suboptimal pH of the aqueous phase.- Adjust the pH of the sample to suppress the ionization of L-Tyrosine's carboxylic acid and amino groups, thereby increasing its hydrophobicity and partitioning into the organic solvent. For L-Tyrosine, which is zwitterionic, extraction is often optimal at a pH near its isoelectric point (around pH 5.6).[1][8][9][10]
Inappropriate organic solvent.- Select an organic solvent with appropriate polarity to effectively extract this compound. Ethyl acetate or a mixture of hexane and isoamyl alcohol are common choices. - Test a range of solvents with varying polarities to find the optimal one for your specific matrix.
Insufficient mixing or phase separation.- Ensure vigorous vortexing for an adequate amount of time to achieve equilibrium between the two phases. - Centrifuge at a sufficient speed and for a long enough duration to ensure complete phase separation.
Low Recovery in Solid-Phase Extraction (SPE)
Symptom Potential Cause Troubleshooting Steps
Analyte detected in the flow-through or wash fractions. Improper cartridge conditioning or equilibration.- Ensure the SPE sorbent is properly conditioned with an appropriate solvent (e.g., methanol) and then equilibrated with a solution that mimics the sample's loading conditions.[11]
Sample loading flow rate is too high.- Reduce the flow rate during sample loading to allow for sufficient interaction between this compound and the sorbent.
Sorbent chemistry is not optimal for this compound retention.- Select an SPE sorbent with a suitable retention mechanism. For L-Tyrosine, which has both polar and non-polar characteristics, a mixed-mode or a polymeric reversed-phase sorbent may be effective.
Low recovery in the elution step. Elution solvent is too weak.- Increase the strength of the elution solvent. For reversed-phase SPE, this typically means increasing the percentage of organic solvent. - Adjust the pH of the elution solvent to facilitate the elution of this compound in its ionized form.
Insufficient elution volume.- Increase the volume of the elution solvent to ensure complete desorption of the analyte from the sorbent.

Experimental Protocols

Protein Precipitation of this compound from Human Plasma

This protocol details a standard protein precipitation method for the extraction of this compound from human plasma for LC-MS/MS analysis.

Materials:

  • Human plasma (K2-EDTA)

  • This compound

  • Internal Standard (IS): L-Tyrosine-d8 (or other suitable SIL-IS)

  • Acetonitrile (ACN), LC-MS grade, with 0.1% formic acid (FA)

  • Microcentrifuge tubes (1.5 mL) or 96-well deep-well plate

  • Vortex mixer

  • Centrifuge (capable of reaching >10,000 x g)

Procedure:

  • Sample Preparation:

    • Thaw frozen human plasma samples on ice.

    • Vortex the plasma samples gently to ensure homogeneity.

  • Aliquoting:

    • Pipette 100 µL of human plasma into a microcentrifuge tube or a well of a 96-well plate.

  • Internal Standard Spiking:

    • Add 10 µL of the internal standard working solution (e.g., 1 µg/mL L-Tyrosine-d8 in 50% methanol) to each plasma sample.

  • Protein Precipitation:

    • Add 300 µL of ice-cold acetonitrile with 0.1% formic acid to each sample (a 3:1 ratio of solvent to plasma).[6]

    • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation:

    • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[7]

  • Supernatant Transfer:

    • Carefully transfer 200 µL of the clear supernatant to a clean microcentrifuge tube or a 96-well plate for LC-MS/MS analysis. Avoid disturbing the protein pellet.

  • Analysis:

    • Inject an appropriate volume (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system.

Workflow Diagram:

Protein Precipitation Workflow for this compound
Solid-Phase Extraction of this compound from Human Urine

This protocol provides a general procedure for the extraction of this compound from human urine using a mixed-mode cation exchange SPE cartridge.

Materials:

  • Human urine

  • This compound

  • Internal Standard (IS): L-Tyrosine-d8

  • Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX)

  • Methanol, LC-MS grade

  • Water, LC-MS grade

  • Formic acid (FA)

  • Ammonium hydroxide (NH4OH)

  • SPE manifold

Procedure:

  • Sample Pre-treatment:

    • Thaw frozen urine samples and centrifuge at 4000 x g for 10 minutes to remove particulates.

    • To 1 mL of urine supernatant, add 10 µL of the internal standard working solution.

    • Acidify the sample by adding 20 µL of formic acid (to ensure this compound is protonated).

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of water.[11]

  • Sample Loading:

    • Load the pre-treated urine sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 0.1% formic acid in water to remove hydrophilic interferences.

    • Wash the cartridge with 1 mL of methanol to remove lipophilic interferences.

  • Elution:

    • Elute this compound and the IS from the cartridge with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Workflow Diagram:

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Urine Urine Sample Spike_IS Spike with IS & Acidify Urine->Spike_IS Load 3. Load Sample Condition 1. Condition (Methanol) Equilibrate 2. Equilibrate (Water) Condition->Equilibrate Equilibrate->Load Wash1 4. Wash 1 (Aqueous Acid) Load->Wash1 Wash2 5. Wash 2 (Methanol) Wash1->Wash2 Elute 6. Elute (Ammoniated Methanol) Wash2->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LCMS_Analysis LC-MS/MS Analysis Reconstitute->LCMS_Analysis

Solid-Phase Extraction Workflow for this compound

Data Presentation

The following tables summarize typical recovery data for L-Tyrosine from biological matrices using different extraction methods. Note that actual recovery can vary depending on the specific experimental conditions.

Table 1: Comparative Recovery of L-Tyrosine from Human Plasma

Extraction MethodSolvent/SorbentTypical Recovery (%)Reference
Protein Precipitation Acetonitrile (3:1)85 - 95[6]
Methanol (3:1)80 - 90[6]
Acetone (3:1)75 - 85-
Liquid-Liquid Extraction Ethyl Acetate (pH 5.6)70 - 85[10]
Solid-Phase Extraction Mixed-Mode Cation Exchange> 90-

Table 2: Recovery of L-Tyrosine from Human Urine using Solid-Phase Extraction

SPE SorbentElution SolventTypical Recovery (%)Reference
Mixed-Mode Cation Exchange 5% NH4OH in Methanol> 90[11]
Polymeric Reversed-Phase Acetonitrile/Methanol80 - 95-

By leveraging the information and protocols within this technical support guide, researchers can effectively troubleshoot and enhance the recovery of this compound, leading to more accurate and reliable bioanalytical results.

References

common pitfalls in L-Tyrosine-d4 quantification and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-Tyrosine-d4 quantification assays, primarily using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Troubleshooting Guide

Question 1: Why am I observing high variability and poor reproducibility in my this compound measurements?

High variability and poor reproducibility are common challenges in bioanalysis and can often be attributed to matrix effects. The matrix refers to all the components in a sample other than the analyte of interest. In biological samples like plasma or urine, these components can include salts, lipids, proteins, and endogenous metabolites.[1][2]

Immediate Troubleshooting Steps:

  • Evaluate Matrix Effects: The most common matrix-related issue is ion suppression or enhancement, where co-eluting matrix components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to a decreased or increased signal, respectively.[3]

  • Review Sample Preparation: Inadequate removal of matrix components is a primary cause of variability. Protein precipitation is a common and rapid sample preparation technique, but its efficiency in removing interfering substances should be assessed.

  • Check Internal Standard Performance: Ensure your internal standard (IS), this compound, is behaving similarly to the analyte (endogenous L-Tyrosine). Discrepancies in their response can indicate a problem.

Detailed Solutions:

  • Optimize Sample Preparation: If using protein precipitation, experiment with different organic solvents (e.g., acetonitrile, methanol) or acids (e.g., trichloroacetic acid, sulfosalicylic acid) to improve protein removal and minimize the extraction of interfering components.[4][5] More extensive cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary for complex matrices.

  • Chromatographic Separation: Modify your LC method to better separate L-Tyrosine from co-eluting matrix components. This can involve adjusting the gradient, changing the mobile phase composition, or trying a different column chemistry (e.g., HILIC for polar compounds).

  • Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples to compensate for consistent matrix effects.[2]

Question 2: My recovery for this compound is consistently low. What are the potential causes and how can I improve it?

Low recovery means that a significant portion of the this compound is being lost during sample processing. The FDA guidance for bioanalytical method validation suggests that recovery should be consistent, precise, and reproducible.[6]

Potential Causes for Low Recovery:

  • Inefficient Extraction: The chosen sample preparation method may not be effectively extracting this compound from the biological matrix.

  • Analyte Adsorption: L-Tyrosine, being a relatively polar molecule, can adsorb to plasticware (e.g., pipette tips, collection tubes) or the LC system components.

  • Instability during Processing: L-Tyrosine can be susceptible to degradation under certain pH and temperature conditions.

Strategies to Improve Recovery:

  • Optimize Extraction: If using protein precipitation, ensure the ratio of precipitation solvent to sample is optimal. For SPE, evaluate different sorbents and elution solvents.

  • Minimize Adsorption: Use low-binding plasticware. Pre-conditioning the LC system with a few injections of a concentrated standard solution can help to passivate active sites.

  • Control Sample Environment: Maintain samples at a consistent and cool temperature during processing. Be mindful of the pH of your solutions, as extreme pH can affect the stability of tyrosine.

Table 1: Representative Recovery Data for L-Tyrosine from Human Plasma using Protein Precipitation

Precipitation SolventMean Recovery (%)% RSD
Acetonitrile (1:3 v/v)88.54.2
Methanol (1:3 v/v)82.15.8
10% Trichloroacetic Acid (1:1 v/v)92.33.5

Note: This data is illustrative and may vary depending on the specific experimental conditions.

Question 3: I am seeing a signal for this compound in my blank samples (cross-talk). What could be causing this?

Signal in a blank sample, often referred to as cross-talk or carryover, can compromise the accuracy of your low-concentration samples and the lower limit of quantification (LLOQ).

Common Causes of Cross-Talk:

  • Isotopic Contribution: The unlabeled L-Tyrosine has naturally occurring isotopes that can contribute to the signal of the deuterated internal standard, especially if the mass difference is small.

  • Impurity in Internal Standard: The this compound internal standard may contain a small amount of unlabeled L-Tyrosine.

  • System Carryover: Analyte from a high-concentration sample may not be completely washed out of the LC system and can appear in subsequent injections.

Troubleshooting Cross-Talk:

  • Check Isotopic Purity of IS: Use a high-purity this compound internal standard (typically >98%).

  • Optimize MS/MS Transitions: Select precursor and product ions that are specific to L-Tyrosine and this compound and minimize any potential overlap.

  • Improve Wash Method: Implement a robust needle and column wash procedure between injections. This may involve using a stronger solvent in the wash solution.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to evaluate during method validation for this compound quantification?

According to regulatory guidelines (e.g., FDA, EMA), the following parameters are essential for a full validation of a bioanalytical method:[7][8][9][10]

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.

  • Calibration Curve and Linearity: The relationship between the instrument response and the known concentrations of the analyte.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The influence of matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, bench-top, long-term).

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

Table 2: Typical Acceptance Criteria for a Validated Bioanalytical Method

ParameterAcceptance Criteria
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ)
Precision (%CV) ≤15% (≤20% at LLOQ)
Linearity (r²) ≥0.99
Recovery Consistent, precise, and reproducible
Matrix Factor CV ≤15%
Stability Within ±15% of the nominal concentration

Note: These are general guidelines and may vary based on specific regulatory requirements.

Q2: What are some common endogenous interferences for L-Tyrosine quantification?

Potential endogenous interferences include other amino acids and structurally related compounds. While mass spectrometry provides high selectivity, isobaric compounds (compounds with the same nominal mass) can be a source of interference if not chromatographically resolved. For L-Tyrosine, potential interferences to be aware of include:

  • Phenylalanine: A precursor to tyrosine, which could potentially interfere if there is in-source fragmentation.

  • Dopamine and L-DOPA: Metabolites of tyrosine.

  • Other isomeric amino acids: Although not structurally similar, they can co-elute and cause matrix effects.

Proper chromatographic separation is key to minimizing the impact of these potential interferences.

Q3: How should I prepare my stock and working solutions for this compound?

L-Tyrosine has limited solubility in neutral aqueous solutions. Therefore, it is recommended to prepare stock solutions in a slightly acidic or basic solvent. A common practice is to dissolve the standard in a small amount of 0.1 M HCl or 0.1 M NaOH and then dilute with water or a suitable buffer. Store stock solutions at -20°C or -80°C to ensure long-term stability. Working solutions can be prepared by diluting the stock solution in the mobile phase or a solvent compatible with the initial chromatographic conditions.

Experimental Protocols

Protocol 1: Protein Precipitation for L-Tyrosine Quantification in Human Plasma
  • Sample Thawing: Thaw plasma samples on ice.

  • Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of this compound internal standard working solution (concentration will depend on the expected endogenous levels of L-Tyrosine).

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporation (Optional): If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.

  • Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

Protocol 2: LC-MS/MS Conditions for L-Tyrosine Quantification
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.

  • Flow Rate: Dependent on the column dimensions (e.g., 0.3-0.5 mL/min for a 2.1 mm ID column).

  • Column Temperature: 40°C.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • L-Tyrosine: Q1: 182.1 m/z -> Q3: 136.1 m/z

    • This compound: Q1: 186.1 m/z -> Q3: 140.1 m/z (Note: These transitions should be optimized on the specific instrument being used.)

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike_IS Spike with This compound Plasma->Spike_IS Precipitate Protein Precipitation (e.g., Acetonitrile) Spike_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate & Reconstitute Supernatant->Evaporate Inject Inject into LC-MS/MS Evaporate->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification (Calibration Curve) Integrate->Quantify Report Report Results Quantify->Report

Caption: Experimental workflow for this compound quantification.

Troubleshooting_Matrix_Effects Start High Variability or Poor Reproducibility? Check_IS Internal Standard Response Consistent? Start->Check_IS Check_IS->Start Yes, check other factors (e.g., instrument) Matrix_Effect Suspect Matrix Effect Check_IS->Matrix_Effect No Optimize_SP Optimize Sample Prep (e.g., change solvent, SPE) Matrix_Effect->Optimize_SP Optimize_LC Optimize Chromatography (e.g., change gradient, column) Matrix_Effect->Optimize_LC Use_MM Use Matrix-Matched Calibrators Matrix_Effect->Use_MM Resolved Issue Resolved Optimize_SP->Resolved Optimize_LC->Resolved Use_MM->Resolved

Caption: Logical workflow for troubleshooting matrix effects.

Tyrosine_Signaling_Pathway Phenylalanine Phenylalanine (Essential Amino Acid) Tyrosine L-Tyrosine Phenylalanine->Tyrosine Phenylalanine Hydroxylase L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Thyroid_Hormones Thyroid Hormones Tyrosine->Thyroid_Hormones Melanin Melanin Tyrosine->Melanin Dopamine Dopamine L_DOPA->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine

Caption: Simplified metabolic pathway of L-Tyrosine.

References

strategies to increase the sensitivity of L-Tyrosine-d4 detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for L-Tyrosine-d4 detection. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on strategies to increase the sensitivity of this compound detection and troubleshoot common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for the sensitive detection of this compound?

A1: The most common and highly sensitive technique for the quantification of this compound in biological samples is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This method offers high selectivity and sensitivity, allowing for the detection of low concentrations of the analyte.

Q2: Why am I observing low signal intensity for this compound in my LC-MS/MS analysis?

A2: Low signal intensity for this compound can be attributed to several factors, including inefficient ionization, matrix effects from the sample, suboptimal chromatography, or issues with the mass spectrometer settings. Strategies to address this include optimizing sample preparation, improving chromatographic separation, fine-tuning MS parameters, and considering chemical derivatization.

Q3: What is chemical derivatization and how can it improve this compound detection?

A3: Chemical derivatization is the process of chemically modifying an analyte to enhance its analytical properties. For this compound, derivatization can improve its ionization efficiency in the mass spectrometer's source, leading to a significant increase in signal intensity and thus, higher sensitivity. It can also improve chromatographic behavior.

Q4: What are some common derivatization reagents for amino acids like this compound?

A4: Common derivatization reagents for amino acids include Dansyl Chloride (DNS-Cl), 9-fluorenylmethyl chloroformate (FMOC-Cl), and others. These reagents react with the amino group of this compound to form a derivative that is more readily ionized.

Q5: How can I minimize matrix effects when analyzing this compound in complex samples like plasma?

A5: Matrix effects, which are the suppression or enhancement of ionization of the analyte of interest by co-eluting compounds from the sample matrix, can be minimized through effective sample preparation. Techniques such as protein precipitation followed by solid-phase extraction (SPE) are effective in cleaning up the sample and reducing matrix interferences.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your this compound detection experiments.

Issue Possible Causes Recommended Solutions
Low or No Signal for this compound 1. Inefficient ionization in the MS source.2. Suboptimal MS/MS transition parameters (precursor/product ions, collision energy).3. Poor sample recovery during extraction.4. Degradation of this compound.1. Optimize MS source parameters (e.g., spray voltage, gas flows, temperature).2. Perform MRM optimization for this compound to identify the most intense and stable transitions.[1][2][3][4][5][6][7]3. Validate your sample extraction method for recovery.4. Ensure proper storage and handling of samples and standards.
Poor Peak Shape (Tailing or Fronting) 1. Column overload.2. Secondary interactions between this compound and the column stationary phase.3. Inappropriate mobile phase pH.1. Reduce the injection volume or dilute the sample.2. Use a different column chemistry or adjust the mobile phase composition (e.g., add a small amount of an ion-pairing agent).3. Adjust the mobile phase pH to ensure this compound is in a single ionic form.
Retention Time Shifts 1. Inconsistent mobile phase preparation.2. Column degradation or contamination.3. Fluctuations in column temperature.1. Ensure accurate and consistent preparation of mobile phases.2. Use a guard column and flush the column regularly. If the problem persists, replace the column.3. Use a column oven to maintain a stable temperature.
High Background Noise 1. Contaminated mobile phase or LC system.2. Matrix effects from the sample.3. MS source contamination.1. Use high-purity solvents and freshly prepared mobile phases. Flush the LC system thoroughly.2. Improve sample cleanup using techniques like SPE.3. Clean the MS source components as per the manufacturer's recommendations.
Inconsistent Results Between Injections 1. Autosampler injection volume variability.2. Incomplete sample dissolution.3. Instability of this compound in the prepared sample.1. Check the autosampler for proper functioning and maintenance.2. Ensure the sample is fully dissolved in the injection solvent.3. Investigate the stability of this compound in the autosampler and consider using a cooled autosampler.

Quantitative Data on Sensitivity Enhancement

Chemical derivatization is a powerful strategy to enhance the detection sensitivity of amino acids. The following table summarizes the reported limits of quantification (LOQ) for different derivatization reagents used in the analysis of amino acids by LC-MS. While not all data is specific to this compound, it provides a comparative overview of the potential sensitivity gains.

Derivatization ReagentAnalyte(s)Reported LOQReference
Dansyl Chloride (DNS-Cl)Various Amino Acids~150 fmol[8][9]
9-fluorenylmethyl chloroformate (FMOC-Cl)Various Amino Acidsfmol range[10]
p-N,N,N-trimethylammonioanilyl N'-hydroxysuccinimidyl carbamate iodide (TAHS)Various Amino Acids~80 fmol[8]
Novel phosphazene based reagent (FOSF)Various Amino Acids~80 fmol[8]
UreaVarious Amino Acids-[11]
1-bromobutane21 Amino Acids5.4–91 fmol[12]

Key Experimental Protocol: Dansyl Chloride Derivatization of this compound for Enhanced LC-MS/MS Sensitivity

This protocol provides a detailed methodology for the derivatization of this compound with Dansyl Chloride to improve its detection sensitivity in LC-MS/MS analysis.[13][14][15]

Materials:

  • This compound standard solution

  • Dansyl Chloride (DNS-Cl) solution (10 mg/mL in acetone or acetonitrile)

  • Sodium bicarbonate buffer (0.2 M, pH 9.5)

  • Quenching solution (e.g., 2% formic acid)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid, LC-MS grade

Procedure:

  • Sample Preparation:

    • For biological samples (e.g., plasma), perform protein precipitation by adding 4 volumes of cold acetonitrile to 1 volume of plasma.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of sodium bicarbonate buffer (0.2 M, pH 9.5).

  • Derivatization:

    • To the 100 µL of reconstituted sample or standard solution, add 100 µL of freshly prepared Dansyl Chloride solution (10 mg/mL in acetonitrile).

    • Vortex the mixture for 30 seconds.

    • Incubate the mixture at 60°C for 30-60 minutes in the dark.

  • Quenching:

    • After incubation, cool the mixture to room temperature.

    • Add 20 µL of quenching solution (e.g., 2% formic acid) to stop the reaction by consuming the excess Dansyl Chloride.

    • Vortex for 30 seconds.

  • Final Sample Preparation:

    • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial for LC-MS/MS analysis.

LC-MS/MS Parameters (Example):

  • LC Column: C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a low percentage of mobile phase B and gradually increase to elute the derivatized this compound.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5-10 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: These need to be optimized for Dansyl-L-Tyrosine-d4. A starting point would be to monitor the transition from the protonated molecule [M+H]+ to a characteristic product ion. For Dansyl-L-Tyrosine-d4, the expected [M+H]+ would be approximately m/z 418.2. The product ion would need to be determined by infusing the derivatized standard into the mass spectrometer and performing a product ion scan. A likely fragment would correspond to the dansyl group (m/z 234.1) or the loss of the dansyl group.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis start Biological Sample (e.g., Plasma) protein_precipitation Protein Precipitation (Acetonitrile) start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection evaporation Evaporation to Dryness supernatant_collection->evaporation reconstitution Reconstitution in Buffer evaporation->reconstitution add_dansyl Add Dansyl Chloride reconstitution->add_dansyl incubation Incubation (60°C) add_dansyl->incubation quenching Quenching (Formic Acid) incubation->quenching filtration Filtration quenching->filtration lcms_analysis LC-MS/MS Analysis filtration->lcms_analysis

Caption: Experimental workflow for this compound analysis with derivatization.

derivatization_reaction cluster_reactants Reactants cluster_products Products tyrosine This compound (with primary amine) plus + tyrosine->plus dansyl Dansyl Chloride dansyl_tyrosine Dansyl-L-Tyrosine-d4 (enhanced ionization) dansyl->dansyl_tyrosine pH 9.5, 60°C plus->dansyl plus2 + dansyl_tyrosine->plus2 hcl HCl plus2->hcl

Caption: Chemical derivatization of this compound with Dansyl Chloride.

troubleshooting_tree start Low Signal Intensity? check_ms Check MS Parameters start->check_ms Yes check_sample_prep Review Sample Preparation start->check_sample_prep Yes check_chromatography Evaluate Chromatography start->check_chromatography Yes optimize_mrm Optimize MRM Transitions? check_ms->optimize_mrm optimize_source Optimize Source Conditions? check_ms->optimize_source improve_recovery Improve Sample Recovery? check_sample_prep->improve_recovery improve_cleanup Enhance Sample Cleanup (SPE)? check_sample_prep->improve_cleanup change_column Change Column/Mobile Phase? check_chromatography->change_column consider_derivatization Consider Derivatization optimize_source->consider_derivatization improve_cleanup->consider_derivatization change_column->consider_derivatization

Caption: Troubleshooting decision tree for low signal intensity of this compound.

References

Validation & Comparative

L-Tyrosine-d4 for Analytical Method Validation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of bioanalytical research and drug development, the precise and accurate quantification of amino acids is paramount. L-Tyrosine, a critical amino acid involved in numerous metabolic pathways, is frequently the subject of such analyses. The validation of analytical methods for L-Tyrosine quantification necessitates the use of a reliable internal standard to ensure data integrity. This guide provides a comprehensive comparison of L-Tyrosine-d4 as an internal standard against other alternatives, supported by experimental data and detailed protocols.

The Gold Standard: Isotope-Labeled Internal Standards

For quantitative analysis using mass spectrometry, the ideal internal standard is a stable isotope-labeled version of the analyte.[1] These standards are chemically and physically almost identical to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization.[1] This co-elution and similar ionization response allow for effective correction of variations that can occur during the analytical process, leading to enhanced accuracy and precision.[2] this compound, with four deuterium atoms on the phenyl ring, is a commonly used stable isotope-labeled internal standard for L-Tyrosine quantification.

Performance Comparison of Internal Standards for L-Tyrosine Analysis

The selection of an appropriate internal standard is a critical step in method development. While this compound is a preferred choice, other compounds have also been utilized. The following tables summarize the performance characteristics of an analytical method for L-Tyrosine using different internal standards, based on data from various validation studies.

Table 1: Performance Characteristics of LC-MS/MS Method for L-Tyrosine using this compound (or other isotopic analogs) as Internal Standard

Validation ParameterPerformance MetricSource
Linearity
Calibration Range0.1 - 3.0 ng/mL[3]
Correlation Coefficient (r²)≥ 0.995[3]
Accuracy
BiasWithin ± 5%[3]
Precision
Intra-day CV (%)< 10%[3]
Inter-day CV (%)< 10%[3]
Sensitivity
Limit of Detection (LOD)0.030 ng/mL[3]
Limit of Quantitation (LOQ)0.100 ng/mL[3]
Recovery
Extraction Recovery (%)95 - 105%[3]

Data synthesized from a study on tyrosine derivatives using stable isotope-labeled internal standards.

Table 2: Performance Characteristics of an Alternative Internal Standard (e.g., α-methyl phenylalanine) for Amino Acid Analysis

Validation ParameterPerformance MetricSource
Linearity
Calibration Range100 - 3200 µM[4]
Correlation Coefficient (R)Not explicitly stated, but linearity was achieved[4]
Precision
Intra-day RSD (%)< 9.0%[4]
Inter-day RSD (%)< 9.0%[4]
Sensitivity
Limit of Detection (LOD)Not explicitly stated for Tyrosine[4]
Limit of Quantitation (LOQ)0.1 µM[4]

Data from a study on phenylalanine and tyrosine analysis using α-methyl phenylalanine as an internal standard.

As evidenced by the tables, methods employing stable isotope-labeled internal standards like this compound generally exhibit excellent linearity, accuracy, precision, and sensitivity. While other internal standards can provide acceptable results, the near-perfect chemical and physical match of an isotopically labeled standard typically leads to more robust and reliable data.

Experimental Protocol: LC-MS/MS Quantification of L-Tyrosine

This section provides a detailed methodology for the quantification of L-Tyrosine in a biological matrix (e.g., plasma) using this compound as an internal standard.

Sample Preparation
  • Thaw Samples : Thaw frozen plasma samples on ice.

  • Spike with Internal Standard : To a 100 µL aliquot of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).[3]

  • Protein Precipitation : Add 200 µL of ice-cold acetone to precipitate proteins.[3] Vortex for 1 minute.

  • Centrifugation : Centrifuge the samples at 12,500 RPM for 5 minutes at 4°C.[3]

  • Supernatant Transfer : Carefully transfer the supernatant to a new tube.

  • Evaporation : Dry the supernatant under a stream of nitrogen or in a vacuum evaporator.

  • Reconstitution : Reconstitute the dried extract in 100 µL of the initial mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer (MS) : A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[3]

  • Chromatographic Column : A suitable reversed-phase C18 column.

  • Mobile Phase A : 0.1% Formic Acid in Water.[3]

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.[3]

  • Gradient Elution :

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-7 min: 95% B

    • 7.1-10 min: 5% B

  • Flow Rate : 0.4 mL/min

  • Injection Volume : 10 µL

  • Ionization Mode : Positive Electrospray Ionization (ESI+).[3]

  • Multiple Reaction Monitoring (MRM) Transitions :

    • L-Tyrosine : Precursor ion (m/z) 182.2 → Product ion (m/z) 136.1.[5]

    • This compound : Precursor ion (m/z) 186.2 → Product ion (m/z) 140.1 (hypothetical, to be optimized).

Visualizing the Workflow and Logic

To better illustrate the experimental process and the underlying logic of using an internal standard, the following diagrams are provided in Graphviz DOT language.

Analytical_Method_Validation_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Quantification Sample Biological Sample (e.g., Plasma) Add_IS Spike with this compound (Internal Standard) Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetone) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Area Integration (Analyte & IS) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Calibration_Curve Generate Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify L-Tyrosine Concentration Calibration_Curve->Quantification

Caption: Workflow for L-Tyrosine quantification using LC-MS/MS with an internal standard.

Internal_Standard_Logic Analyte_Prep Loss during Prep Analyte_Ion Ionization Variability Analyte_Prep->Analyte_Ion Analyte_Signal MS Signal Analyte_Ion->Analyte_Signal Ratio Peak Area Ratio (Analyte / IS) Analyte_Signal->Ratio IS_Prep Similar Loss during Prep IS_Ion Similar Ionization Variability IS_Prep->IS_Ion IS_Signal MS Signal IS_Ion->IS_Signal IS_Signal->Ratio Result Accurate Quantification Ratio->Result

Caption: Logic of using an internal standard for accurate quantification.

References

A Head-to-Head Battle of Internal Standards: L-Tyrosine-d4 vs. L-Tyrosine-13C9 in Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the choice of a suitable internal standard is paramount to ensure the accuracy, precision, and robustness of their assays. Stable isotope-labeled (SIL) internal standards are the gold standard in mass spectrometry-based quantification, as they exhibit nearly identical physicochemical properties to the analyte of interest. This guide provides an in-depth comparison of two commonly used SIL internal standards for L-Tyrosine analysis: L-Tyrosine-d4 and L-Tyrosine-13C9.

This comparison will delve into the critical performance characteristics of each standard, supported by established principles in bioanalysis, to aid researchers in selecting the optimal internal standard for their specific applications. While both deuterated (d4) and carbon-13 (13C9) labeled L-Tyrosine serve to mimic the behavior of the endogenous analyte during sample preparation and analysis, subtle but significant differences in their properties can impact assay performance.

Performance Comparison: The Isotope Effect and Beyond

The ideal internal standard should co-elute perfectly with the analyte, demonstrate the same extraction recovery, and experience identical ionization effects in the mass spectrometer.[1] Any deviation can compromise the reliability of the quantitative data. The primary distinction in performance between this compound and L-Tyrosine-13C9 stems from the "isotope effect" associated with deuterium labeling.[2][3]

FeatureThis compound (Deuterated)L-Tyrosine-13C9 (Carbon-13)Rationale
Chromatographic Co-elution Potential for slight retention time shift from unlabeled L-Tyrosine.[3][4]Identical retention time to unlabeled L-Tyrosine.[4][5]The larger mass difference between deuterium and hydrogen can lead to altered physicochemical properties, affecting interactions with the stationary phase.[6][7]
Isotopic Stability Generally high, but a potential for back-exchange exists under certain conditions.[2]Highly stable, with no risk of isotopic exchange.[2][4]Carbon-13 isotopes are incorporated into the carbon backbone of the molecule, making them chemically more stable.
Matrix Effect Compensation Generally good, but can be variable if chromatographic separation occurs.[6]Excellent, as it experiences the exact same matrix effects as the analyte due to perfect co-elution.[1]If the internal standard and analyte elute at slightly different times, they may be subjected to different levels of ion suppression or enhancement from co-eluting matrix components.[6][8]
Cost-Effectiveness Generally more affordable to synthesize.[9]Typically more expensive to synthesize.[9]The synthetic procedures for introducing deuterium are often less complex than those for incorporating multiple carbon-13 atoms.
Mass Shift +4 Da+9 DaProvides sufficient mass difference to avoid isotopic overlap with the analyte.

Key Takeaway: While this compound is a cost-effective option, the potential for chromatographic separation due to the deuterium isotope effect is a significant consideration.[6][7] This separation can lead to differential matrix effects, potentially impacting the accuracy and precision of the assay.[8] L-Tyrosine-13C9, although more expensive, is generally considered the superior choice as it does not exhibit a chromatographic isotope effect, ensuring perfect co-elution and more reliable correction for analytical variability.[2][4][5]

Experimental Protocol: Quantification of L-Tyrosine in Human Plasma by LC-MS/MS

This section outlines a representative experimental protocol for the quantification of L-Tyrosine in human plasma using either this compound or L-Tyrosine-13C9 as an internal standard.

1. Materials and Reagents:

  • L-Tyrosine analytical standard

  • This compound or L-Tyrosine-13C9 internal standard

  • Human plasma (K2EDTA)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

  • Protein precipitation plates (e.g., 96-well)

  • LC-MS/MS system (e.g., Triple Quadrupole)

2. Standard and Internal Standard Stock Solutions:

  • Prepare a 1 mg/mL stock solution of L-Tyrosine in 50:50 methanol:water.

  • Prepare a 1 mg/mL stock solution of this compound or L-Tyrosine-13C9 in 50:50 methanol:water.

3. Working Solutions:

  • Prepare calibration standards by serial dilution of the L-Tyrosine stock solution with 50:50 methanol:water to achieve a concentration range of 1-1000 ng/mL.

  • Prepare a working internal standard solution of this compound or L-Tyrosine-13C9 at a concentration of 100 ng/mL in 50:50 methanol:water.

4. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample, calibration standard, or quality control sample in a 96-well plate, add 150 µL of the working internal standard solution in methanol (containing 1% formic acid).

  • Vortex the plate for 2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.

5. LC-MS/MS Conditions:

  • Liquid Chromatography:

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: 2% B to 95% B over 5 minutes

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry (Multiple Reaction Monitoring - MRM):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MRM Transitions:

      • L-Tyrosine: Q1 182.1 -> Q3 136.1

      • This compound: Q1 186.1 -> Q3 140.1

      • L-Tyrosine-13C9: Q1 191.1 -> Q3 145.1

    • Optimize collision energies and other source parameters for maximum signal intensity.

6. Data Analysis:

  • Integrate the peak areas for the analyte and internal standard.

  • Calculate the peak area ratio (analyte/internal standard).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of L-Tyrosine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Comparison and Workflow

To further clarify the decision-making process and the experimental procedure, the following diagrams are provided.

Logical Comparison of L-Tyrosine Internal Standards cluster_d4 This compound cluster_c13 L-Tyrosine-13C9 d4 Deuterated Standard d4_adv Advantage: - Cost-effective d4->d4_adv Pro d4_disadv Disadvantage: - Potential for chromatographic shift - Variable matrix effect compensation d4->d4_disadv Con conclusion Conclusion: L-Tyrosine-13C9 is generally the superior choice for robust and accurate quantification, especially in complex matrices. d4_disadv->conclusion c13 Carbon-13 Standard c13_adv Advantages: - Perfect co-elution - Excellent matrix effect compensation - High isotopic stability c13->c13_adv Pro c13_disadv Disadvantage: - Higher cost c13->c13_disadv Con c13_adv->conclusion

Caption: A logical diagram comparing the pros and cons of this compound and L-Tyrosine-13C9.

Experimental Workflow for L-Tyrosine Quantification start Start sample_prep Sample Preparation (Plasma + Internal Standard) start->sample_prep protein_precip Protein Precipitation (Methanol) sample_prep->protein_precip centrifugation Centrifugation protein_precip->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer lc_ms_analysis LC-MS/MS Analysis (MRM Mode) supernatant_transfer->lc_ms_analysis data_processing Data Processing (Peak Integration, Ratio Calculation) lc_ms_analysis->data_processing quantification Quantification (Calibration Curve) data_processing->quantification end End quantification->end

Caption: A flowchart illustrating the key steps in the experimental workflow for L-Tyrosine quantification.

References

L-Tyrosine-d4 in Quantitative Assays: A Comparison of Accuracy and Precision

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of quantitative bioanalysis, particularly in drug development and clinical research, the accuracy and precision of analytical methods are paramount. The use of stable isotope-labeled (SIL) internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for achieving reliable quantification of analytes in complex biological matrices. This guide provides a comparative overview of the performance of L-Tyrosine-d4 as an internal standard in quantitative assays, with a focus on its accuracy and precision, supported by experimental data and methodologies.

The Role of Internal Standards in Quantitative Analysis

Internal standards are crucial for correcting the variability inherent in analytical procedures.[1] Sources of variability can include inconsistencies in sample preparation, injection volume, matrix effects (ion suppression or enhancement), and instrument response drift.[1] An ideal internal standard should mimic the analyte's behavior throughout the analytical process, from extraction to detection.[2] SIL internal standards, such as those labeled with deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), are considered the most suitable for this purpose as they are chemically identical to the analyte but have a different mass, allowing for their distinction by the mass spectrometer.[2][3]

This compound as an Internal Standard

This compound is a deuterated form of the amino acid L-Tyrosine, where four hydrogen atoms on the phenyl ring have been replaced with deuterium. It is frequently employed as an internal standard for the quantification of endogenous L-Tyrosine and in pharmacokinetic studies of drugs that are structurally related to tyrosine.

While SIL internal standards are generally preferred, the choice between different isotopes (e.g., deuterium vs. carbon-13) can impact assay performance. Deuterium-labeled standards are often more readily available and less expensive than their ¹³C counterparts. However, they can sometimes exhibit slight differences in chromatographic retention time and may be susceptible to isotopic exchange, which could potentially compromise accuracy.[3][4]

Performance Comparison of this compound

To objectively assess the performance of this compound, we will compare it with an alternative SIL internal standard, L-Tyrosine-¹³C₉,¹⁵N, and a structural analog internal standard. The following tables summarize key performance metrics from a hypothetical validation study of an LC-MS/MS method for the quantification of L-Tyrosine in human plasma.

Table 1: Method Validation Parameters for L-Tyrosine Quantification
ParameterThis compoundL-Tyrosine-¹³C₉,¹⁵NStructural Analog (p-Ethyl-L-phenylalanine)
Linearity (r²) > 0.998> 0.999> 0.995
Range (µg/mL) 0.1 - 1000.1 - 1000.5 - 100
Limit of Detection (LOD) (µg/mL) 0.030.020.1
Limit of Quantitation (LOQ) (µg/mL) 0.10.10.5
Table 2: Accuracy and Precision Data
Quality Control SampleConcentration (µg/mL)This compoundL-Tyrosine-¹³C₉,¹⁵NStructural Analog
Accuracy (%) Precision (%CV) Accuracy (%)
Low QC 0.398.74.2101.2
Mid QC 50102.13.1100.5
High QC 8099.52.599.8
Table 3: Recovery and Matrix Effect
ParameterThis compoundL-Tyrosine-¹³C₉,¹⁵NStructural Analog
Extraction Recovery (%) 85.2 ± 4.186.5 ± 3.578.9 ± 6.8
Matrix Effect (%) 95.8 ± 3.298.1 ± 2.188.4 ± 7.5

The data indicates that while this compound provides good accuracy and precision, the ¹³C,¹⁵N-labeled internal standard shows slightly better performance with lower coefficient of variation (%CV) and a matrix effect closer to 100%. The structural analog exhibits the poorest performance in all categories.

Experimental Protocols

A detailed methodology is crucial for replicating and validating these findings. Below is a typical experimental protocol for the quantification of L-Tyrosine in human plasma using this compound as an internal standard.

Sample Preparation
  • Thaw human plasma samples and this compound internal standard working solution at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of this compound working solution (concentration will depend on the expected analyte concentration range).

  • Vortex for 10 seconds.

  • Add 400 µL of ice-cold methanol to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate L-Tyrosine from other endogenous components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions:

    • L-Tyrosine: Precursor ion > Product ion

    • This compound: Precursor ion > Product ion

Visualizing the Workflow

To better understand the experimental process, the following diagram illustrates the quantitative assay workflow.

Quantitative Assay Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is_addition Add this compound Internal Standard plasma->is_addition precipitation Protein Precipitation is_addition->precipitation centrifugation Centrifugation precipitation->centrifugation evaporation Evaporation centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection reconstitution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection quantification Quantification detection->quantification results Results quantification->results

Caption: Workflow for L-Tyrosine quantification.

Signaling Pathway Context

L-Tyrosine is a precursor for several important signaling molecules, including catecholamine neurotransmitters. The accurate quantification of tyrosine is therefore critical in neuroscience and related drug development.

Tyrosine Signaling Pathway Tyrosine L-Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT

Caption: Catecholamine biosynthesis pathway.

Conclusion

This compound serves as a reliable and effective internal standard for the quantitative analysis of L-Tyrosine in biological matrices. It offers good accuracy and precision, significantly outperforming structural analog internal standards. While ¹³C,¹⁵N-labeled internal standards may offer a slight advantage in terms of precision and reduced matrix effects, this compound remains a cost-effective and widely accessible option for robust bioanalytical assays. The choice of internal standard should be based on the specific requirements of the assay, including the desired level of precision and the available budget. Proper method validation is essential to ensure the accuracy and reliability of the quantitative data regardless of the internal standard chosen.

References

Cross-Validation of L-Tyrosine-d4 with Other Analytical Techniques: A Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical techniques for the quantification of L-Tyrosine, with a focus on the role and validation of its deuterated internal standard, L-Tyrosine-d4. The use of a stable isotope-labeled internal standard like this compound is a cornerstone of accurate bioanalysis, particularly in complex matrices. This document outlines the principles and performance characteristics of various analytical methods, supported by experimental data and protocols to aid in methodology selection and cross-validation.

The Role of this compound in Analytical Assays

This compound is a deuterated analog of L-Tyrosine, where four hydrogen atoms on the aromatic ring are replaced with deuterium. Due to its nearly identical chemical and physical properties to endogenous L-Tyrosine, but with a distinct mass, it is an ideal internal standard for mass spectrometry-based quantification. It co-elutes with the analyte during chromatographic separation and experiences similar ionization effects, allowing for the correction of matrix effects and variations in sample preparation and instrument response. This ensures high accuracy and precision in the final measurement of L-Tyrosine.

Comparison of Analytical Techniques

The quantification of L-Tyrosine, often utilizing this compound, can be accomplished by several advanced analytical techniques. The choice of method depends on the required sensitivity, selectivity, sample matrix, and throughput.

Technique Principle Typical Sensitivity (LOD/LOQ) Throughput Selectivity Key Advantages Limitations
LC-MS/MS Chromatographic separation followed by mass spectrometric detection of precursor and product ions.High (ng/mL to pg/mL)[1]HighVery HighGold standard for bioanalysis, high specificity and sensitivity, suitable for complex matrices.[2][3]High instrument cost, potential for matrix effects (mitigated by this compound).
GC-MS Chromatographic separation of volatile derivatives followed by mass spectrometric detection.High (sub-µg/mL)ModerateHighExcellent chromatographic resolution for volatile compounds.Requires derivatization of amino acids, which adds complexity and potential for variability.
Capillary Electrophoresis (CE) Separation based on the electrophoretic mobility of analytes in a capillary.Moderate (µmol/L range)[4]HighModerate to High (when coupled with MS)Low sample volume, high separation efficiency, simple instrumentation.[5][6]Lower sensitivity compared to LC-MS/MS, reproducibility can be challenging.
NMR Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Low (mg/mL to high µg/mL)LowHighNon-destructive, provides detailed structural information.[7][8]Low sensitivity, not suitable for trace analysis, complex data interpretation.
Spectrophotometry Measurement of light absorption by a chromophore.Low (µg/mL range)[9][10]HighLowSimple, low-cost instrumentation.Low specificity, susceptible to interference from other compounds that absorb at the same wavelength.[9]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical assays. Below are representative protocols for the analysis of L-Tyrosine using this compound as an internal standard.

LC-MS/MS Method for L-Tyrosine in Human Plasma

This protocol is a representative example for the quantitative analysis of L-Tyrosine in a biological matrix.

  • Sample Preparation:

    • Thaw human plasma samples on ice.

    • To 100 µL of plasma, add 10 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration).

    • Precipitate proteins by adding 400 µL of methanol.

    • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Chromatographic Conditions:

    • HPLC System: Agilent 1100 or equivalent.[2]

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometric Conditions:

    • Mass Spectrometer: Triple quadrupole mass spectrometer.[2]

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • L-Tyrosine: Q1: m/z 182.1 -> Q3: m/z 136.1

      • This compound: Q1: m/z 186.1 -> Q3: m/z 140.1

    • Data Analysis: Quantify L-Tyrosine by calculating the peak area ratio of the analyte to the internal standard.

GC-MS Method for L-Tyrosine

This protocol requires a derivatization step to increase the volatility of the amino acid.

  • Sample Preparation and Derivatization:

    • To a dried sample extract containing L-Tyrosine and this compound, add 100 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and 100 µL of acetonitrile.

    • Heat the mixture at 100°C for 4 hours to form the tert-butyldimethylsilyl (TBDMS) derivatives.

    • Cool the sample to room temperature before injection.

  • GC-MS Conditions:

    • GC System: Agilent 7890B or equivalent.

    • Column: DB-5ms capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 300°C at 10°C/min.

    • MS System: Mass selective detector.

    • Ionization Mode: Electron ionization (EI) at 70 eV.

    • Selected Ion Monitoring (SIM): Monitor characteristic ions for the TBDMS derivatives of L-Tyrosine and this compound.

Visualizing the Analytical Workflow

A clear understanding of the experimental workflow is essential for method implementation and troubleshooting.

Analytical Workflow for L-Tyrosine Quantification cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Addition of Internal Standard Extract Protein Precipitation & Extraction Spike->Extract Matrix Removal Derivatize Derivatization (for GC-MS) Extract->Derivatize Optional Step Chromatography Chromatographic Separation (LC or GC) Extract->Chromatography Injection Derivatize->Chromatography MS Mass Spectrometric Detection Chromatography->MS Elution Integration Peak Integration MS->Integration Data Acquisition Ratio Calculate Area Ratio (Analyte/IS) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: Experimental workflow for the quantification of L-Tyrosine using this compound as an internal standard.

This diagram illustrates the key stages from sample preparation to final quantification. The use of an internal standard like this compound is critical for correcting variability in the sample preparation and analysis steps, ultimately leading to more accurate and reliable results. The optional derivatization step is included for methods such as GC-MS that require it.

References

A Head-to-Head Comparison: Deuterium-Labeled vs. 13C-Labeled Tyrosine in Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice between deuterium (²H) and carbon-13 (¹³C) labeled tyrosine is a critical decision that influences experimental outcomes, data quality, and overall research costs. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate isotopically labeled tyrosine for your research needs.

Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules, quantifying endogenous compounds, and elucidating reaction mechanisms. Both deuterium and ¹³C-labeled tyrosine serve as invaluable tools in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. However, their physical and chemical properties lead to distinct advantages and disadvantages in various applications.

Quantitative Performance Comparison

The selection of an isotopic label can significantly impact the accuracy and precision of quantitative analyses. The following tables summarize the key performance differences between deuterium and ¹³C-labeled tyrosine.

Table 1: Performance in Mass Spectrometry-Based Quantification

FeatureDeuterium (²H)-Labeled TyrosineCarbon-13 (¹³C)-Labeled TyrosineRationale & Implications
Chromatographic Co-elution Often elutes slightly earlier than the unlabeled analyte.[1][2][3]Co-elutes perfectly with the unlabeled analyte.[1][2][4]Perfect co-elution is crucial for accurate compensation of matrix effects in LC-MS. ¹³C-labeled standards are more likely to experience the exact same matrix effects as the analyte, leading to more accurate quantification.[1][4]
Isotopic Stability Can be susceptible to back-exchange (D for H) in certain solvents or under specific pH conditions.[1][3][5]Highly stable; the ¹³C isotope is not exchangeable.[5]¹³C-labeled standards offer greater stability during sample storage and analysis, reducing the risk of compromised data integrity.[5]
Mass Shift Variable, depending on the number of deuterium atoms incorporated (e.g., d2, d3, d4-tyrosine).Predictable, based on the number of ¹³C atoms (e.g., ¹³C₆, ¹³C₉-tyrosine).A larger mass shift can be advantageous in avoiding spectral overlap with the natural isotope abundance of the unlabeled analyte.
Cost Generally less expensive to synthesize.[6]Typically more expensive due to more complex synthesis.[6]The higher cost of ¹³C-labeled standards may be justified by the improved data quality and reduced need for extensive method validation to account for isotopic effects.[6]

Table 2: Kinetic Isotope Effect (KIE) Comparison

FeatureDeuterium (²H)Carbon-13 (¹³C)Rationale & Implications
Magnitude of Primary KIE (klight/kheavy) Large (typically 6-10).[7]Small (typically 1.02-1.10).[7][8]The significant KIE of deuterium makes it an excellent tool for determining if a C-H bond is broken in the rate-determining step of a reaction.[8][9] The small KIE of ¹³C is advantageous when the goal is to trace metabolic pathways without significantly altering reaction rates.[9]
Secondary KIE Can be significant (up to 1.4 per ²H).[7]Generally negligible.Secondary deuterium KIEs can provide valuable information about changes in hybridization at carbon centers during a reaction.[7]

Key Applications and Recommendations

  • Internal Standards for Quantification (LC-MS): For the highest accuracy and reliability, ¹³C-labeled tyrosine is the superior choice due to its perfect co-elution with the unlabeled analyte and greater isotopic stability.[1][2][4] Deuterium-labeled tyrosine can be a cost-effective alternative, but careful validation is required to account for potential chromatographic shifts and isotope exchange.[1]

  • Metabolic Flux Analysis: ¹³C-labeled tyrosine is the preferred tracer for metabolic flux analysis. Its minimal kinetic isotope effect ensures that the metabolic pathways are not significantly perturbed by the isotopic label, providing a more accurate representation of in vivo metabolism.

  • Mechanistic/Kinetic Studies (Kinetic Isotope Effect): Deuterium-labeled tyrosine is the ideal choice for investigating reaction mechanisms where C-H bond cleavage is suspected. The large and measurable KIE provides strong evidence for the involvement of such a step in the reaction pathway.[8][9]

  • NMR Spectroscopy: Both labels are used in NMR. Deuteration is employed to simplify spectra and reduce relaxation for studies of large proteins.[10][11][12][13][14] ¹³C labeling is fundamental for a wide range of structural and dynamic NMR experiments.[11][12][13][14]

Experimental Protocols

Mass Spectrometry Analysis of Tyrosine using an Isotopically Labeled Internal Standard

This protocol outlines a general procedure for the quantification of tyrosine in a biological sample (e.g., plasma) using LC-MS/MS with a stable isotope-labeled internal standard.

  • Sample Preparation:

    • To 100 µL of plasma, add 10 µL of the internal standard solution (e.g., ¹³C₉-Tyrosine in a suitable solvent).

    • Precipitate proteins by adding 400 µL of ice-cold methanol.

    • Vortex for 30 seconds and centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: A suitable reversed-phase column (e.g., C18).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A linear gradient appropriate for the separation of tyrosine.

      • Flow Rate: 0.3 - 0.5 mL/min.

      • Column Temperature: 40-50 °C.

    • Mass Spectrometry (MS/MS):

      • Ionization: Electrospray ionization (ESI) in positive ion mode.

      • Acquisition Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions:

        • Tyrosine (unlabeled): Precursor ion (m/z) 182.08 → Product ion (m/z) 136.08.

        • ¹³C₉-Tyrosine: Precursor ion (m/z) 191.11 → Product ion (m/z) 145.11.

  • Data Analysis:

    • Quantify the amount of tyrosine in the sample by calculating the peak area ratio of the unlabeled tyrosine to the ¹³C₉-tyrosine internal standard and comparing it to a calibration curve.

Protein NMR Spectroscopy with Isotopic Labeling

This protocol describes the general steps for producing a ¹³C and/or deuterium-labeled protein in E. coli for NMR studies.

  • Protein Expression and Labeling:

    • Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the plasmid containing the gene of interest.

    • Grow the cells in a minimal medium. For ¹³C labeling, use ¹³C-glucose as the sole carbon source and ¹⁵NH₄Cl as the sole nitrogen source (for ¹⁵N, ¹³C labeling).[12]

    • For deuteration, grow the cells in a minimal medium prepared with D₂O instead of H₂O.[10][12] Using ¹³C, ²H-glucose can achieve higher levels of deuteration.[12]

    • Induce protein expression with IPTG at the appropriate cell density.

    • Harvest the cells by centrifugation.

  • Protein Purification:

    • Lyse the cells using sonication or a French press.

    • Purify the protein of interest using appropriate chromatography techniques (e.g., affinity chromatography, ion-exchange chromatography, size-exclusion chromatography).

    • Dialyze the purified protein into the final NMR buffer.

  • NMR Data Acquisition:

    • Acquire NMR spectra on a high-field NMR spectrometer equipped with a cryoprobe.

    • For ¹³C-labeled proteins, a variety of experiments such as HSQC, HNCA, HNCACB, etc., can be performed for structural and dynamic studies.

    • For deuterated proteins, TROSY-based experiments are often used to improve spectral quality for larger proteins.[11]

Visualizations

Tyrosine_Metabolism Phe Phenylalanine Tyr Tyrosine Phe->Tyr Phenylalanine hydroxylase p_HPP p-Hydroxyphenylpyruvate Tyr->p_HPP Tyrosine aminotransferase L_DOPA L-DOPA Tyr->L_DOPA Tyrosine hydroxylase Thyroid_Hormones Thyroid Hormones Tyr->Thyroid_Hormones Melanin Melanin Tyr->Melanin Homogentisate Homogentisate p_HPP->Homogentisate p-Hydroxyphenylpyruvate dioxygenase Maleylacetoacetate 4-Maleylacetoacetate Homogentisate->Maleylacetoacetate Homogentisate 1,2-dioxygenase Fumarylacetoacetate 4-Fumarylacetoacetate Maleylacetoacetate->Fumarylacetoacetate Maleylacetoacetate isomerase Fumarate Fumarate Fumarylacetoacetate->Fumarate Acetoacetate Acetoacetate Fumarylacetoacetate->Acetoacetate TCA_Cycle TCA Cycle Fumarate->TCA_Cycle Ketone_Bodies Ketone Bodies Acetoacetate->Ketone_Bodies Dopamine Dopamine L_DOPA->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine

Caption: Metabolic pathways of tyrosine, including its degradation and synthesis of key biomolecules.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Biological_Sample Biological Sample (e.g., plasma, cells) Add_IS Spike-in Labeled Internal Standard (¹³C or ²H-Tyrosine) Biological_Sample->Add_IS Extraction Extraction & Protein Precipitation Add_IS->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup LC_Separation LC Separation Cleanup->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: General experimental workflow for quantitative analysis using stable isotope-labeled internal standards.

References

L-Tyrosine-d4 in Bioanalysis: A Performance Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioanalytical performance of L-Tyrosine, with a focus on the utility of its deuterated stable isotope, L-Tyrosine-d4, as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The data presented is a synthesis of findings from various validated methods for the quantification of tyrosine and its derivatives in biological matrices, primarily human plasma.

Performance Characteristics of L-Tyrosine Bioanalysis using this compound

Stable isotope-labeled internal standards, such as this compound, are the gold standard in quantitative bioanalysis using mass spectrometry. They offer the highest degree of accuracy and precision by compensating for variability in sample preparation and matrix effects. The following table summarizes the typical validation parameters for an LC-MS/MS method for L-Tyrosine, where a deuterated internal standard like this compound is employed.

ParameterTypical PerformanceSource
Linearity (r²) ≥ 0.99[1]
Calibration Range 0.1 - 500 µM[2]
Lower Limit of Quantification (LLOQ) 0.1 µM[2]
Intra-day Precision (%CV) < 15%[3][4]
Inter-day Precision (%CV) < 15%[3][4]
Intra-day Accuracy (%Bias) ± 15%[3][4]
Inter-day Accuracy (%Bias) ± 15%[3][4]
Recovery 85 - 115%[1]

Experimental Protocols

A typical bioanalytical workflow for the quantification of L-Tyrosine in plasma using this compound as an internal standard involves protein precipitation, followed by LC-MS/MS analysis.

Sample Preparation: Protein Precipitation
  • Aliquoting: Transfer 100 µL of plasma sample, calibration standard, or quality control sample into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a specific volume of this compound internal standard working solution to all tubes (except blank matrix).

  • Precipitation: Add a protein precipitating agent, such as acetonitrile or methanol (typically in a 3:1 or 4:1 ratio to the sample volume).

  • Vortexing: Vortex the samples vigorously for approximately 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or a 96-well plate for analysis.

  • Evaporation and Reconstitution (Optional): The supernatant may be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase to enhance sensitivity.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column is commonly used for separation.

    • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid) is typical.

    • Flow Rate: A flow rate in the range of 0.3-0.6 mL/min is generally employed.

    • Injection Volume: A small injection volume (e.g., 5-10 µL) is used.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for tyrosine analysis.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

    • MRM Transitions: Specific precursor-to-product ion transitions are monitored for both L-Tyrosine and the this compound internal standard.

Visualizing the Bioanalytical Workflow

The following diagrams illustrate the key processes in the bioanalytical method for L-Tyrosine quantification.

Bioanalytical Workflow for L-Tyrosine Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma_Sample Plasma Sample Spike_IS Spike with This compound (IS) Plasma_Sample->Spike_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_Separation LC Separation (C18 Column) Supernatant_Collection->LC_Separation Injection MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing

Caption: A flowchart of the typical bioanalytical workflow for L-Tyrosine analysis.

Quantification Logic using Internal Standard Analyte_Response Peak Area of L-Tyrosine Response_Ratio Response Ratio (Analyte / IS) Analyte_Response->Response_Ratio IS_Response Peak Area of This compound (IS) IS_Response->Response_Ratio Calibration_Curve Calibration Curve (Response Ratio vs. Concentration) Response_Ratio->Calibration_Curve Unknown_Concentration Concentration of L-Tyrosine in Unknown Sample Calibration_Curve->Unknown_Concentration

Caption: The logical relationship for quantification using an internal standard.

References

L-Tyrosine-d4: A Comparative Guide to Specificity in Complex Samples

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing mass spectrometry-based quantification, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides a comprehensive comparison of L-Tyrosine-d4 and an alternative, L-Tyrosine-¹³C₉,¹⁵N, for assessing the specificity of L-Tyrosine in complex biological samples. This analysis is supported by established principles of stable isotope dilution analysis and includes detailed experimental protocols and visual workflows.

Executive Summary

Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry, designed to mimic the analyte of interest and compensate for variability during sample preparation and analysis.[1] this compound, a deuterated form of L-Tyrosine, is a commonly used internal standard. However, the use of deuterated standards can sometimes introduce analytical challenges, primarily due to the "isotope effect," where differences in physicochemical properties between the deuterated and non-deuterated isotopologues can lead to chromatographic separation and differential matrix effects.[2][3] An alternative, L-Tyrosine-¹³C₉,¹⁵N, which is labeled with stable, heavier isotopes of carbon and nitrogen, is often considered a more ideal internal standard as it exhibits nearly identical chromatographic behavior to the native analyte, thus providing more effective compensation for matrix effects.[4][5]

Performance Comparison

The selection of an internal standard can significantly impact the performance of a quantitative bioanalytical method. The following table summarizes the expected performance characteristics of this compound versus L-Tyrosine-¹³C₉,¹⁵N in a complex matrix such as human plasma, based on the known properties of deuterated and ¹³C/¹⁵N-labeled standards.

Parameter This compound L-Tyrosine-¹³C₉,¹⁵N Justification
Chromatographic Co-elution with L-Tyrosine May exhibit a slight retention time shift (Isotope Effect)[2][3]Near-perfect co-elution[4][6]The larger relative mass difference and potential for altered bond properties in deuterated standards can lead to chromatographic separation from the analyte. ¹³C and ¹⁵N labeling results in negligible changes to the physicochemical properties.
Matrix Effect Compensation Generally good, but can be compromised by chromatographic shifts[7][8]Excellent and more reliable[5]Co-elution is critical for effective matrix effect compensation. If the internal standard and analyte elute at slightly different times, they may experience different degrees of ion suppression or enhancement.
Accuracy (% Bias) Typically within ±15%, but can be higher in the presence of significant matrix effects.Typically within ±15%, with higher reliability across different matrices.More consistent co-elution of L-Tyrosine-¹³C₉,¹⁵N with the analyte leads to more consistent and accurate quantification.
Precision (%CV) Generally <15%, but may be higher due to variable matrix effects.Generally <15%, with greater robustness.The superior ability of ¹³C,¹⁵N-labeled standards to track the analyte through the analytical process results in improved precision.
Recovery Expected to be similar to the analyte, but can differ slightly.Virtually identical to the analyte.The near-identical chemical and physical properties ensure that the ¹³C,¹⁵N-labeled standard behaves in the same manner as the analyte during extraction and sample processing.
Isotopic Purity High isotopic purity is crucial to avoid interference.High isotopic purity is crucial to avoid interference.Both types of standards require high isotopic enrichment to prevent the unlabeled analyte from contributing to the internal standard signal.
Cost Generally lower cost.Generally higher cost.The synthesis of ¹³C and ¹⁵N-labeled compounds is typically more complex and expensive than deuteration.

Experimental Protocols

To rigorously assess the specificity of an internal standard in a complex sample, a series of validation experiments must be performed. The following are detailed methodologies for key experiments.

Assessment of Chromatographic Co-elution and Isotope Effect

Objective: To determine if the internal standard co-elutes with the native analyte and to quantify any chromatographic shift (isotope effect).

Protocol:

  • Prepare a solution containing both L-Tyrosine and the internal standard (this compound or L-Tyrosine-¹³C₉,¹⁵N) in a pure solvent (e.g., methanol/water).

  • Prepare a second set of samples by spiking the same concentrations of L-Tyrosine and the internal standard into a representative complex matrix (e.g., human plasma extract).

  • Analyze both sets of samples using the developed LC-MS/MS method.

  • Overlay the extracted ion chromatograms for the analyte and the internal standard from both the pure solution and the matrix sample.

  • Measure the retention times of both the analyte and the internal standard at peak apex.

  • Calculate the retention time difference (ΔRT) between the analyte and the internal standard. A ΔRT of zero indicates perfect co-elution.

Evaluation of Matrix Effect

Objective: To quantify the extent of ion suppression or enhancement caused by the matrix and to determine if the internal standard effectively compensates for it.

Protocol:

  • Prepare three sets of samples:

    • Set A: L-Tyrosine and the internal standard in a neat solution.

    • Set B: Blank matrix extract spiked with L-Tyrosine and the internal standard post-extraction.

    • Set C: L-Tyrosine and the internal standard spiked into the matrix before the extraction process.

  • Analyze all three sets of samples by LC-MS/MS.

  • Calculate the matrix effect using the following formula:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

  • Calculate the recovery using the following formula:

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

  • Calculate the internal standard-normalized matrix effect:

    • IS-Normalized ME (%) = [(Analyte Peak Area in Set B / IS Peak Area in Set B) / (Analyte Peak Area in Set A / IS Peak Area in Set A)] * 100

    • A value close to 100% indicates effective compensation for the matrix effect.

Accuracy and Precision Assessment

Objective: To determine the accuracy and precision of the method using the selected internal standard across a range of concentrations.

Protocol:

  • Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) by spiking L-Tyrosine and a constant concentration of the internal standard into the complex matrix.

  • Analyze at least five replicates of each QC level in three separate analytical runs on different days.

  • Calculate the accuracy as the percentage of the measured concentration to the nominal concentration (%Bias). The acceptance criterion is typically within ±15%.

  • Calculate the precision as the relative standard deviation (%RSD) or coefficient of variation (%CV) of the replicate measurements. The acceptance criterion is typically ≤15%.

Visualizing the Workflow and Comparison

To better illustrate the experimental and logical processes involved in this comparison, the following diagrams are provided.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Spike IS Spike Internal Standard (this compound or L-Tyrosine-¹³C₉,¹⁵N) into Complex Sample Extraction Protein Precipitation & Solid Phase Extraction Spike IS->Extraction Reconstitution Reconstitute in Mobile Phase Extraction->Reconstitution LC_Separation Chromatographic Separation Reconstitution->LC_Separation MS_Detection Mass Spectrometric Detection LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Ratio_Calculation Calculate Analyte/IS Peak Area Ratio Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification Result Final Concentration Quantification->Result

Experimental workflow for quantifying L-Tyrosine using a stable isotope-labeled internal standard.

cluster_ideal Ideal Internal Standard (L-Tyrosine-¹³C₉,¹⁵N) cluster_deuterated Deuterated Internal Standard (this compound) Ideal_Coelution Perfect Co-elution Ideal_ME Identical Matrix Effect Ideal_Coelution->Ideal_ME Ideal_Accuracy High Accuracy & Precision Ideal_ME->Ideal_Accuracy Deut_IsotopeEffect Potential Isotope Effect Deut_ChromShift Chromatographic Shift Deut_IsotopeEffect->Deut_ChromShift Deut_DiffME Differential Matrix Effect Deut_ChromShift->Deut_DiffME Deut_ReducedAccuracy Potential for Reduced Accuracy & Precision Deut_DiffME->Deut_ReducedAccuracy Analyte L-Tyrosine in Complex Sample Analyte->Ideal_Coelution Analyzed with Analyte->Deut_IsotopeEffect Analyzed with

Logical comparison of L-Tyrosine-¹³C₉,¹⁵N and this compound as internal standards.

Conclusion

While this compound is a widely used and often suitable internal standard for the quantification of L-Tyrosine in complex samples, it is essential to be aware of the potential for isotopic effects that can compromise analytical accuracy. For methods requiring the highest level of specificity and robustness, particularly when dealing with challenging matrices or low concentrations, L-Tyrosine-¹³C₉,¹⁵N represents a superior choice. Its near-identical chromatographic behavior to the unlabeled analyte ensures more reliable compensation for matrix effects, leading to improved data quality. The choice between these internal standards will ultimately depend on the specific requirements of the assay, including the desired level of accuracy, the complexity of the sample matrix, and budgetary considerations. A thorough method validation, as outlined in the experimental protocols, is crucial to demonstrate the fitness-for-purpose of the selected internal standard.

References

A Comparative Guide to Inter-Laboratory Quantification of L-Tyrosine: Leveraging L-Tyrosine-d4 for Enhanced Accuracy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common analytical methods for the quantification of L-Tyrosine, with a special focus on the application of its deuterated stable isotope, L-Tyrosine-d4. As a crucial amino acid in numerous physiological processes and a key biomarker in various metabolic studies, accurate and reproducible quantification of L-Tyrosine is paramount. This document synthesizes performance data from a range of independent studies to serve as a comprehensive reference for selecting the most suitable quantification method for your research needs. The methodologies covered include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence detection, and Spectrophotometry.

The Role of this compound

This compound is a stable isotope-labeled (SIL) internal standard used primarily in mass spectrometry-based methods. Its chemical properties are nearly identical to the endogenous L-Tyrosine, but it has a higher mass due to the replacement of four hydrogen atoms with deuterium. This mass difference allows the mass spectrometer to distinguish between the analyte (L-Tyrosine) and the internal standard (this compound).

The use of an SIL internal standard like this compound is considered the gold standard in quantitative mass spectrometry for several reasons:

  • Correction for Matrix Effects: Biological samples are complex matrices that can enhance or suppress the ionization of the analyte, leading to inaccurate quantification. Since this compound co-elutes with L-Tyrosine and experiences similar matrix effects, the ratio of their signals remains constant, allowing for accurate quantification.

  • Compensation for Sample Loss: During sample preparation steps such as extraction and derivatization, some sample loss is inevitable. By adding a known amount of this compound at the beginning of the workflow, any losses will affect both the analyte and the internal standard equally, thus preserving the accuracy of the final measurement.

  • Improved Precision and Reproducibility: By accounting for variations in sample preparation and instrument response, this compound significantly improves the precision and inter-laboratory reproducibility of the assay.

Comparative Analysis of Quantitative Performance

The choice of an analytical method for L-Tyrosine quantification depends on the specific requirements for sensitivity, specificity, throughput, and the nature of the sample matrix. The following tables summarize the quantitative performance data for various analytical methods.

Table 1: Performance Characteristics of Mass Spectrometry-Based Methods for L-Tyrosine Quantification

ParameterLC-MS/MS with this compound Internal StandardGC-MS
Linearity Range 20 - 1000 µmol/L10 - 200 ng/mL
Limit of Detection (LOD) 0.030 ng/mL (for modified Tyr)1.2 µmol/L
Limit of Quantification (LOQ) 0.100 ng/mL (for modified Tyr)Not explicitly reported, but quantifiable at low µmol/L range.
Precision (%CV) <10% (Intra- and Inter-assay)Intra-assay: 6.2%, Inter-assay: 11.0%
Recovery (%) 95 - 105%Not explicitly reported, but observed-to-expected ratios are 79.4% to 115.0%.

Table 2: Performance Characteristics of Chromatography and Spectrophotometry Methods for L-Tyrosine Quantification

ParameterHPLC-UVHPLC-FluorescenceSpectrophotometry (NBD-Cl)
Linearity Range 50 - 250 µg/mL15.625 - 500 µmol/L10 - 50 µg/mL
Limit of Detection (LOD) Not explicitly reportedNot explicitly reported2.85 µg/mL
Limit of Quantification (LOQ) Not explicitly reported15.625 µmol/L8.6 µg/mL
Precision (%CV) <2%<10% (Intra- and Inter-day)Not explicitly reported
Recovery (%) 97.91 - 101.11%94.76 ± 0.94%Not explicitly reported

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are summaries of typical experimental protocols for the compared methods.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Sample Preparation:

    • To 100 µL of plasma or serum, add a known concentration of this compound internal standard.

    • Precipitate proteins using a solvent like methanol or acetonitrile.

    • Centrifuge to pellet the precipitated proteins.

    • The supernatant can be directly injected or further purified by solid-phase extraction (SPE).

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Flow Rate: Typically 0.2 - 0.5 mL/min.

    • Injection Volume: 5 - 20 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

      • L-Tyrosine Transition: m/z 182.1 → 136.1

      • This compound Transition: m/z 186.1 → 140.1

    • Quantification: The ratio of the peak area of L-Tyrosine to the peak area of this compound is used to calculate the concentration against a calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation and Derivatization:

    • Protein precipitation of the sample (e.g., blood spots).

    • Derivatization is essential to make the amino acids volatile. A common agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). The reaction is typically carried out at an elevated temperature (e.g., 120°C for 30 minutes).

  • Chromatographic Separation:

    • Column: A capillary column suitable for amino acid analysis (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Temperature Program: A temperature gradient is used to separate the derivatized amino acids.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electron Ionization (EI).

    • Detection Mode: Selected Ion Monitoring (SIM) of characteristic fragments of the derivatized L-Tyrosine.

    • Quantification: Typically performed using an external standard calibration curve.

High-Performance Liquid Chromatography (HPLC) with UV Detection
  • Sample Preparation:

    • Deproteinization of the sample using an appropriate agent.

    • Filtration of the sample to remove particulates.

  • Chromatographic Separation:

    • Column: C18 reversed-phase column.

    • Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile).

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 20 µL.

  • Detection:

    • UV detection at a wavelength where L-Tyrosine absorbs, typically around 274 nm.

    • Quantification: Based on the peak area of L-Tyrosine against a calibration curve.

Spectrophotometric Method (using NBD-Cl)
  • Sample Preparation and Reaction:

    • Prepare a solution of L-Tyrosine.

    • In an alkaline medium (pH 10.0), react L-Tyrosine with 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl).

    • The reaction forms a colored product.

  • Measurement:

    • Measure the absorbance of the resulting solution at the wavelength of maximum absorbance, which is typically around 388 nm.

    • Quantification: Determine the concentration using a calibration curve prepared with known concentrations of L-Tyrosine.

Mandatory Visualizations

To better illustrate the context and workflows associated with L-Tyrosine quantification, the following diagrams are provided.

L-Tyrosine Metabolic Pathway Phenylalanine Phenylalanine L_Tyrosine L_Tyrosine Phenylalanine->L_Tyrosine Phenylalanine hydroxylase L_DOPA L_DOPA L_Tyrosine->L_DOPA Tyrosine hydroxylase p_Hydroxyphenylpyruvate p_Hydroxyphenylpyruvate L_Tyrosine->p_Hydroxyphenylpyruvate Tyrosine aminotransferase Thyroid_Hormones Thyroid_Hormones L_Tyrosine->Thyroid_Hormones Melanin Melanin L_Tyrosine->Melanin Dopamine Dopamine L_DOPA->Dopamine DOPA decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine Homogentisate Homogentisate p_Hydroxyphenylpyruvate->Homogentisate Maleylacetoacetate Maleylacetoacetate Homogentisate->Maleylacetoacetate Fumarylacetoacetate Fumarylacetoacetate Maleylacetoacetate->Fumarylacetoacetate Fumarate Fumarate Fumarylacetoacetate->Fumarate Acetoacetate Acetoacetate Fumarylacetoacetate->Acetoacetate

Caption: Simplified metabolic pathway of L-Tyrosine.

Experimental Workflow for L-Tyrosine Quantification Start Start Sample_Collection Sample Collection (e.g., Plasma, Serum) Start->Sample_Collection Add_ISTD Addition of This compound (ISTD) Sample_Collection->Add_ISTD Protein_Precipitation Protein Precipitation Add_ISTD->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_MS_MS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LC_MS_MS_Analysis Data_Processing Data Processing (Peak Integration) LC_MS_MS_Analysis->Data_Processing Quantification Quantification (Ratio to ISTD) Data_Processing->Quantification End End Quantification->End

Caption: Generalized workflow for L-Tyrosine quantification using an internal standard.

Safety Operating Guide

Safe Disposal of L-Tyrosine-d4: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step procedure for the safe disposal of L-Tyrosine-d4, a deuterated form of the amino acid L-Tyrosine. While L-Tyrosine is not generally classified as a hazardous substance, it is crucial to follow established safety protocols to minimize any potential risks.

Personal Protective Equipment (PPE) and Handling

Before handling this compound, it is essential to be equipped with the appropriate personal protective equipment. This minimizes exposure and ensures personal safety.

PPE ComponentSpecificationRationale
Gloves Nitrile or other chemically resistant glovesTo prevent skin contact.[1]
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from dust or splashes.[1]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area. A dust mask may be used for handling fine powders.To avoid inhalation of dust particles.[1]

Handling Precautions:

  • Avoid generating dust when handling the solid form.[2]

  • Wash hands thoroughly after handling the substance.[3]

  • Ensure that an eyewash station and safety shower are readily accessible.[2]

Spill Management and Cleanup

In the event of a spill, prompt and appropriate action is necessary to prevent contamination and exposure.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.[3]

  • Containment: For powdered spills, carefully sweep up the material to avoid creating dust and place it into a suitable, labeled container for disposal.[1][2]

  • Decontamination: After the bulk of the material has been removed, wipe down the spill area with a damp cloth.

  • Disposal of Cleanup Materials: All materials used for cleanup, such as wipes and contaminated gloves, should be placed in a sealed bag and disposed of as chemical waste.[4]

Disposal Procedures for this compound

The disposal of this compound and its associated waste must be conducted in accordance with local, regional, and national hazardous waste regulations.[2] Chemical waste generators are responsible for correctly classifying their waste.[2]

Solid Waste (Unused or Expired this compound):

  • Containerization: Keep the chemical in its original or a compatible, tightly sealed container.[3]

  • Labeling: Ensure the container is clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any associated hazard warnings.

  • Collection: Arrange for collection by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal company.

Liquid Waste (Solutions containing this compound):

  • Segregation: Do not pour solutions containing this compound down the drain.[5]

  • Collection: Collect all aqueous solutions in a designated, compatible, and leak-proof hazardous waste container.[5]

  • Labeling: Label the container with "Hazardous Waste" and list all chemical components with their approximate concentrations.

  • Disposal: Dispose of the container through your institution's chemical waste program.

Contaminated Lab Supplies:

  • Items such as gloves, pipette tips, and weighing paper that have come into contact with this compound should be considered chemical waste.

  • Collect these materials in a designated, sealed waste bag or container.

  • Label the container appropriately and dispose of it through the chemical waste stream.

Disposal Workflow

G cluster_prep Preparation cluster_waste_type Identify Waste Type cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_contaminated Contaminated Supplies ppe Don Personal Protective Equipment (PPE) (Gloves, Eye Protection, Lab Coat) waste_type Waste Type? ppe->waste_type solid_container Place in a labeled, sealed container waste_type->solid_container Solid liquid_container Collect in a labeled, leak-proof container waste_type->liquid_container Liquid contaminated_container Collect in a sealed waste bag/container waste_type->contaminated_container Contaminated Supplies solid_dispose Dispose via Institutional Chemical Waste Program solid_container->solid_dispose liquid_dispose Dispose via Institutional Chemical Waste Program liquid_container->liquid_dispose contaminated_dispose Dispose via Institutional Chemical Waste Program contaminated_container->contaminated_dispose

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Guidance for Handling L-Tyrosine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This document provides crucial safety and logistical information for the handling of L-Tyrosine-d4, a stable isotope-labeled amino acid. The following procedural guidance is designed to be a readily accessible resource for laboratory personnel, promoting a culture of safety and best practices.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment should be worn to minimize exposure and ensure personal safety. Although L-Tyrosine is not classified as a hazardous substance, some safety data sheets indicate that it may cause skin, eye, and respiratory irritation.[1][2][3][4] Therefore, adherence to standard laboratory safety protocols is essential.

PPE ItemSpecificationRationale
Eye Protection Safety glasses with side shields or chemical safety goggles.Protects eyes from potential splashes or airborne particles of the compound.
Hand Protection Nitrile or latex gloves.Prevents direct skin contact with the chemical.[3][5]
Body Protection A standard laboratory coat.Protects clothing and skin from accidental spills.
Respiratory Protection Generally not required under normal handling conditions with adequate ventilation. If dust formation is likely, a dust mask or respirator may be necessary.Minimizes inhalation of airborne particles.

Operational Workflow for Handling this compound

A systematic approach to handling this compound, from receipt to disposal, is critical for maintaining a safe and organized laboratory environment. The following workflow diagram outlines the key steps involved.

cluster_receiving Receiving and Storage cluster_preparation Experiment Preparation cluster_experiment Experimental Use cluster_disposal Waste Disposal receiving Receiving storage Storage receiving->storage Inspect and log weighing Weighing storage->weighing dissolving Dissolving weighing->dissolving Transfer to solvent experiment Use in Experiment dissolving->experiment waste_collection Waste Collection experiment->waste_collection disposal Disposal waste_collection->disposal Follow institutional guidelines

Caption: A workflow diagram for the safe handling of this compound.

Step-by-Step Handling Procedures

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Log the compound into the laboratory's chemical inventory system.

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][6] The product is chemically stable under standard ambient conditions.

2. Experiment Preparation:

  • Engineering Controls : Handle this compound in a well-ventilated area.[6][7] A fume hood may be used to minimize inhalation exposure, especially if the material is a fine powder.

  • Weighing : When weighing the compound, which is typically a solid, take care to avoid creating dust. Use a chemical spatula and a weigh boat.

  • Dissolving : If the experimental protocol requires a solution, add the solvent to the weighed this compound slowly to avoid splashing.

3. Experimental Use:

  • Follow the specific protocols for your experiment, maintaining awareness of the chemical's properties.

  • Avoid direct contact with the skin and eyes.[7] In case of accidental contact, rinse the affected area with plenty of water.[6]

  • Do not eat, drink, or smoke in the laboratory area where the chemical is being handled.[7]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • Collect unused this compound and any materials that have come into direct contact with it (e.g., gloves, weigh boats, pipette tips) in a designated, clearly labeled waste container.

  • Disposal :

    • Dispose of the chemical waste in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines.[1]

    • Contaminated packaging should be handled in the same way as the substance itself.[8]

By adhering to these safety and logistical guidelines, researchers can handle this compound responsibly, ensuring a safe laboratory environment for all personnel.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Tyrosine-d4
Reactant of Route 2
Reactant of Route 2
L-Tyrosine-d4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.